2-Methoxy-5-methylphenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-isothiocyanato-1-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-7-3-4-9(11-2)8(5-7)10-6-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKFAZDMLSXWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345068 | |
| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-56-2 | |
| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Methoxy-5-methylphenyl isothiocyanate: Synthesis, Properties, and Applications
This document provides an in-depth technical overview of 2-Methoxy-5-methylphenyl isothiocyanate, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and core chemical properties. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
Introduction and Strategic Importance
This compound (CAS No. 190774-56-2) belongs to the versatile class of organic isothiocyanates (R-N=C=S). These compounds are characterized by a highly electrophilic carbon atom within the heterocumulene functional group, making them valuable synthons for creating a diverse range of sulfur- and nitrogen-containing molecules.[1] The specific substitution pattern of this molecule—a methoxy and a methyl group on the phenyl ring—modulates its reactivity and solubility, making it a tailored building block for targeted applications.
Its primary utility lies in its reaction with primary and secondary amines to form thiourea derivatives. This thiourea moiety is a common scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] Consequently, this compound serves as a crucial starting material in the synthesis of enzyme inhibitors, receptor antagonists, and other potential therapeutic agents.[1][2] Understanding its synthesis and reactivity is therefore paramount for its effective application in drug discovery and organic synthesis.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and spectroscopic properties is the foundation of its successful application in research and development. The key properties of this compound are summarized below.
Physical and Chemical Data
The following table outlines the key identifiers and physical properties of the title compound.
| Property | Value | Reference(s) |
| CAS Number | 190774-56-2 | [3],[4] |
| Molecular Formula | C₉H₉NOS | [1],[3] |
| Molecular Weight | 179.24 g/mol | [1],[3] |
| Boiling Point | 288 °C (lit.) | [1] |
| Density | 1.146 g/cm³ at 25 °C (lit.) | [1] |
| Storage Conditions | 2-8°C, under inert gas, sealed, dry | [1] |
| MDL Number | MFCD00041083 | [3] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the very strong, broad absorption band characteristic of the isothiocyanate (-N=C=S) asymmetric stretch, typically appearing in the 2100-2200 cm⁻¹ region.[5] Other key signals would include C-H stretching from the aromatic ring and methyl/methoxy groups (~2800-3100 cm⁻¹), C=C aromatic ring stretches (~1500-1600 cm⁻¹), and a strong C-O-C stretch from the methoxy group (~1020-1250 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl protons (~2.3 ppm), a singlet for the methoxy protons (~3.8 ppm), and distinct aromatic protons in the range of 6.8-7.2 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The isothiocyanate carbon is expected to appear around 130-140 ppm. Other key signals would include the methyl carbon (~20 ppm), the methoxy carbon (~55 ppm), and six distinct aromatic carbon signals, including two quaternary carbons attached to the methoxy and isothiocyanate groups.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak [M]⁺ at m/z = 179.
Synthesis Methodologies
The conversion of the primary amine, 2-Methoxy-5-methylaniline, into the corresponding isothiocyanate is the most direct and widely employed synthetic strategy. Two principal methodologies are discussed below: the classical thiophosgene route and the safer, more modern dithiocarbamate decomposition route.
Method 1: The Thiophosgene Approach
The reaction of primary amines with thiophosgene (CSCl₂) is a long-established and often high-yielding method for synthesizing isothiocyanates.[6]
Mechanism & Rationale: Thiophosgene is a highly reactive electrophile.[7] The reaction proceeds via nucleophilic attack of the primary amine onto the thiocarbonyl carbon of thiophosgene. This is followed by the stepwise elimination of two molecules of hydrogen chloride, typically facilitated by a non-nucleophilic base like triethylamine or pyridine, to yield the final isothiocyanate product. The reaction is irreversible and generally clean, which accounts for its historical prevalence.
Causality of Experimental Choices:
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or chloroform is used to prevent reaction with the solvent.
-
Base: A tertiary amine base is required to scavenge the HCl produced during the reaction, driving it to completion.
-
Temperature: The initial addition is performed at low temperatures (0 °C) to control the exothermic reaction between the highly reactive amine and thiophosgene.
WARNING: Thiophosgene is highly toxic, volatile, and corrosive.[7][8] This reaction must be performed with extreme caution in a well-ventilated chemical fume hood by trained personnel with appropriate personal protective equipment.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2-Methoxy-5-methylaniline (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add a solution of thiophosgene (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography on silica gel to yield pure this compound.
Method 2: Dithiocarbamate Salt Decomposition
To circumvent the severe toxicity of thiophosgene, numerous methods have been developed based on the decomposition of dithiocarbamate salts.[9] This two-step, one-pot process is now the preferred method in many laboratories.[10]
Mechanism & Rationale: The synthesis begins with the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt intermediate.[11] This salt is then treated with a desulfurylation or decomposition agent, which facilitates the elimination of a sulfide equivalent and the formation of the isothiocyanate. The choice of base and decomposition agent is critical for the success of the reaction, especially for an electron-rich aniline like 2-Methoxy-5-methylaniline.[9]
Causality of Experimental Choices:
-
Base: A base such as triethylamine, DABCO, or potassium carbonate is used to deprotonate the amine, increasing its nucleophilicity for attack on the carbon disulfide.[9][10]
-
Decomposition Agent: Various reagents can effect the final elimination step. Iron(III) chloride (FeCl₃) is an effective and common choice, acting as an oxidant to facilitate the desulfurization.[9] Other reagents like tosyl chloride or cyanuric chloride can also be employed.[10][12]
-
Solvent System: The reaction is often performed in a biphasic or aqueous system, which can simplify workup and improve safety.[10]
Experimental Protocol (FeCl₃-mediated):
-
To a solution of 2-Methoxy-5-methylaniline (1.0 eq.) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 eq.) in anhydrous tetrahydrofuran (THF), add carbon disulfide (CS₂) (4.0 eq.) dropwise at room temperature.[9]
-
Stir the resulting mixture for several hours until TLC analysis indicates complete formation of the dithiocarbamate intermediate.
-
In a separate beaker, prepare a solution of iron(III) chloride hexahydrate (FeCl₃·6H₂O) (2.0 eq.) in water.
-
Rapidly add the aqueous FeCl₃ solution to the well-stirred dithiocarbamate suspension.
-
Continue stirring vigorously for 1 hour at room temperature. The mixture will typically change color.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography to afford the target isothiocyanate.
Synthetic Workflow Visualization
The following diagram illustrates the general workflow for the preferred dithiocarbamate-based synthesis.
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- 6. researchgate.net [researchgate.net]
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"2-Methoxy-5-methylphenyl isothiocyanate" CAS number and chemical data
An In-depth Technical Guide to 2-Methoxy-5-methylphenyl isothiocyanate
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It covers the compound's core chemical data, synthesis, reactivity, key applications, and detailed experimental protocols, grounded in established scientific principles.
Introduction: A Versatile Synthetic Building Block
This compound is an aromatic isothiocyanate that has garnered interest as a versatile intermediate in organic synthesis. The molecule's intrinsic reactivity, centered on the electrophilic carbon of the isothiocyanate moiety (–N=C=S), makes it a valuable precursor for creating a diverse range of sulfur- and nitrogen-containing compounds. Its primary utility lies in the synthesis of substituted thiourea derivatives, which are prominent scaffolds in medicinal chemistry and agrochemical development due to their wide spectrum of biological activities.[1] This guide provides an in-depth look at the properties, synthesis, and chemical behavior of this important reagent.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical reagent is the foundation of safe and reproducible research. The key identifiers and physical properties for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 190774-56-2 | [2][3][4] |
| Molecular Formula | C₉H₉NOS | [2][5] |
| Molecular Weight | 179.24 g/mol | [2][4][5] |
| Appearance | Clear yellow liquid | [2][3] |
| Boiling Point | 288 °C (lit.) | [2][5] |
| Density | 1.146 g/mL at 25 °C (lit.) | [2][5] |
| Refractive Index (n20/D) | 1.632 (lit.) | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| MDL Number | MFCD00041083 | [4][5] |
Synthesis Pathway and Rationale
Isothiocyanates are most commonly prepared from their corresponding primary amines. The established and widely adopted method involves the reaction of the primary amine with carbon disulfide (CS₂) to form an intermediate dithiocarbamate salt, which is subsequently decomposed to yield the isothiocyanate.
The logical precursor for the title compound is 2-Methoxy-5-methylaniline (CAS: 120-71-8).[6][7] The overall transformation is outlined below.
Caption: General synthesis workflow for this compound.
Causality of Experimental Choices:
-
Starting Material: 2-Methoxy-5-methylaniline is selected as it possesses the required aromatic core and a primary amine group, which is essential for the isothiocyanate conversion.
-
Carbon Disulfide (CS₂): CS₂ serves as the carbon and sulfur source. The amine's nucleophilic nitrogen atom readily attacks the electrophilic carbon of CS₂.
-
Base: A base, such as triethylamine (Et₃N) or potassium hydroxide (KOH), is required to deprotonate the nitrogen atom after the initial attack on CS₂, facilitating the formation of the stable dithiocarbamate salt intermediate.
-
Desulfurizing Agent: The dithiocarbamate salt must be decomposed to eliminate a sulfur atom and form the N=C=S bond. This is the critical step. Reagents like tosyl chloride or propane phosphonic acid anhydride (T3P®) are effective "sulfur acceptors" that drive the reaction to completion, yielding the desired isothiocyanate.
Core Reactivity: Nucleophilic Addition
The synthetic utility of this compound stems from the high electrophilicity of its central carbon atom. This carbon is susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines.
This reaction is a robust and efficient method for forming N,N'-disubstituted thiourea linkages, which are fundamental in drug discovery. The mechanism is a straightforward nucleophilic addition, as depicted below.
Caption: Mechanism of thiourea formation via nucleophilic addition.
Mechanistic Insight: The reaction is initiated by the attack of the lone pair of electrons from the primary amine's nitrogen atom on the electrophilic carbon of the isothiocyanate.[2] This addition forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically high-yielding and proceeds efficiently under mild conditions, often requiring just mixing in a suitable solvent and gentle heating.[2][8]
Detailed Experimental Protocols
Trustworthiness through Validation: The following protocols are generalized representations based on established chemical transformations. For any synthetic procedure, it is imperative to monitor the reaction by an appropriate technique (e.g., Thin Layer Chromatography - TLC) and to validate the final product's identity and purity using analytical methods such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.
Protocol 5.1: Synthesis of 1-(4-Methoxybenzoyl)-3-(2-methoxy-5-methylphenyl)thiourea
This protocol demonstrates the core reactivity of this compound by reacting it with an amine. This example is adapted from a general procedure for thiourea synthesis.[8]
Objective: To synthesize a disubstituted thiourea derivative.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminobenzoic acid)
-
Dry Acetone (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted amine (1.0 eq.) in dry acetone.
-
To this solution, add this compound (1.0 eq.).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-5 hours.
-
Once the starting materials are consumed, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.
-
A precipitate of the thiourea derivative will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry it thoroughly.
-
Validation: Characterize the dried product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Classification: Corrosive. Causes severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is sensitive to moisture. Keep away from incompatible materials such as strong acids, bases, oxidizing agents, alcohols, and amines (except for controlled reactions).
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
-
(Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.)
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its utility is primarily defined by the electrophilic nature of the isothiocyanate group, which allows for the efficient construction of thiourea derivatives—a key scaffold in modern drug discovery and agrochemical research. Understanding its chemical properties, synthetic routes, and reactivity profile, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel molecules and materials.
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This compound. MySkinRecipes. [Link]
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This compound [190774-56-2]. Chemsigma. [Link]
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Electrochemical isothiocyanation of primary amines. University of Greenwich. [Link]
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Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science. [Link]
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This compound. MySkinRecipes. [Link]
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Mechanochemical synthesis of thioureas, ureas and guanidines. National Center for Biotechnology Information (PMC). [Link]
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Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
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This compound. Oakwood Chemical. [Link]
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2-Methoxy-5-methylaniline. ESSLAB. [Link]
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2-Methoxy-5-Methylaniline. PubChem, National Institutes of Health. [Link]
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"2-Methoxy-5-methylphenyl isothiocyanate" as a precursor in organic synthesis
An In-depth Technical Guide to 2-Methoxy-5-methylphenyl Isothiocyanate as a Precursor in Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a significant and versatile building block, prized for its inherent reactivity and its utility in forging a diverse array of organic compounds. Its core value lies in the electrophilic nature of the isothiocyanate (-N=C=S) functional group, which serves as a linchpin for constructing thiourea derivatives, heterocycles, and other valuable intermediates.[1] This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmaceuticals and functional materials.
Physicochemical Properties
A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NOS | [2][3] |
| Molecular Weight | 179.24 g/mol | [1][2] |
| CAS Number | 190774-56-2 | [2][4] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 288 °C (lit.) | [1] |
| Density | 1.146 g/cm³ at 25 °C (lit.) | [1] |
| Storage | 2-8°C, sealed, dry | [1] |
The structure is characterized by a benzene ring substituted with a methoxy group, a methyl group, and the highly reactive isothiocyanate group. The electronic effects of the methoxy and methyl substituents influence the reactivity of the aromatic ring and the isothiocyanate moiety.
Synthesis of Aryl Isothiocyanates: Established Methodologies
The synthesis of isothiocyanates is a well-established field in organic chemistry, with several reliable methods available.[5] The choice of method often depends on the nature of the starting material and the desired scale of the reaction.
Synthesis from Primary Amines
The most prevalent methods for synthesizing isothiocyanates start from primary amines.[5] These methods can be broadly categorized:
-
The Thiophosgene Method: This classic method involves the reaction of a primary amine with thiophosgene (CSCl₂). It is often high-yielding but requires careful handling of the toxic and corrosive thiophosgene.[6]
-
The Carbon Disulfide Method: A widely used alternative involves reacting the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.[7] Recent advancements have introduced milder and more efficient desulfurization reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which can improve yields and simplify purification.[7]
The diagram below illustrates the general synthetic pathway from a primary amine to an isothiocyanate via the carbon disulfide method.
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- 7. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent | MDPI [mdpi.com]
Spectroscopic data (NMR, IR, MS) of "2-Methoxy-5-methylphenyl isothiocyanate"
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-5-methylphenyl isothiocyanate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₉H₉NOS), a key intermediate in organic synthesis for pharmaceutical and agrochemical development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth interpretation and field-proven insights into the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) characteristics of this molecule. We will explore the causality behind experimental choices and spectral features, providing researchers, scientists, and drug development professionals with a self-validating framework for the structural elucidation of this and related compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a multifunctional aromatic structure. The interplay between the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups and the electron-withdrawing isothiocyanate (-N=C=S) group creates a distinct electronic environment that governs its spectroscopic signature. Understanding this interplay is critical for accurate spectral interpretation.
The molecular weight of the compound is 179.24 g/mol .[1][2] This value is the cornerstone for mass spectrometry analysis, serving as the mass of the molecular ion.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a suitable method for generating a characteristic fragmentation pattern.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The choice of GC-MS is predicated on the compound's expected volatility and thermal stability. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
Procedure:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min. Hold at 280 °C for 5 minutes.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 m/z.
-
Predicted Mass Spectrum and Fragmentation Pattern
While a published spectrum is not available, a fragmentation pattern can be reliably predicted based on established principles of organic mass spectrometry.[3][4] The molecular ion (M⁺˙) is expected at m/z 179, corresponding to the molecular weight.
| m/z (Predicted) | Proposed Fragment Ion | Proposed Neutral Loss |
| 179 | [C₉H₉NOS]⁺˙ (Molecular Ion) | - |
| 164 | [C₈H₆NOS]⁺ | •CH₃ |
| 148 | [C₉H₉NS]⁺˙ | •OCH₃ |
| 136 | [C₈H₆NS]⁺ | •CH₃, CO |
| 121 | [C₈H₇N]⁺˙ | •CH₃, •S |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₂H₂OS |
Interpretation: The fragmentation is initiated by the ionization of the molecule. The most likely initial cleavages involve the loss of radicals from the methoxy and methyl groups, which are stabilized by the aromatic ring.
-
Loss of a methyl radical (•CH₃): A peak at m/z 164 is expected from the cleavage of the methoxy group's methyl moiety. This is a common fragmentation pathway for anisole derivatives.
-
Loss of a methoxy radical (•OCH₃): A less common but possible fragmentation could lead to a peak at m/z 148.
-
Further Fragmentation: The fragment at m/z 164 can subsequently lose carbon monoxide (CO) to form a stable ion at m/z 136. The formation of the highly stable tropylium ion (m/z 91) is also a probable pathway in the fragmentation of substituted toluene derivatives.
Proposed EI-MS Fragmentation Pathway
Caption: Key proposed fragmentation steps for this compound.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational modes of molecules. It is an excellent tool for identifying functional groups. The IR spectrum of this compound is dominated by the extremely strong and characteristic isothiocyanate stretch.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation, making it the preferred method over traditional KBr pellets or salt plates for routine analysis.
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent) with a diamond ATR accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
IR Spectrum Data and Interpretation
The following data is based on the gas-phase spectrum available from the NIST Chemistry WebBook.[2] While peak positions may shift slightly in the condensed phase, the key functional group absorptions will be present.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3000-2850 | Medium | C-H (sp³) stretching (methyl & methoxy) |
| ~2100 | Very Strong, Broad | -N=C=S asymmetric stretching |
| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretching |
| ~1250 | Strong | C-O (aryl ether) asymmetric stretching |
| Below 900 | Medium | C-H out-of-plane bending (aromatic) |
Causality and Interpretation:
-
-N=C=S Stretch (~2100 cm⁻¹): The most prominent feature of the spectrum is the intense, broad absorption band for the asymmetric stretch of the isothiocyanate group.[5] Its high intensity is due to the large change in dipole moment during this vibration. This band is a definitive diagnostic marker for the -NCS functional group.
-
C-H Stretches (3000-2850 cm⁻¹): Absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³-hybridized carbons, corresponding to the methyl and methoxy groups. Weaker absorptions just above 3000 cm⁻¹ (if resolved) would correspond to the aromatic C-H stretches.
-
Aromatic Region (1600-1500 cm⁻¹): Two to three bands in this region are typical for the skeletal C=C stretching vibrations of the benzene ring.[6]
-
C-O Stretch (~1250 cm⁻¹): A strong band in this region is characteristic of the asymmetric C-O-C stretch of the aryl methoxy group.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and integration, a complete structural assignment can be made.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, spectral width of 12 ppm, relaxation delay of 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, spectral width of 220 ppm, relaxation delay of 2 seconds.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted spectrum is based on established substituent effects on the benzene ring.[8][9] The methoxy group is strongly electron-donating, shielding the ortho and para positions. The methyl group is weakly electron-donating. The isothiocyanate group is electron-withdrawing and deshielding.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.10 | d (J ≈ 2 Hz) | 1H | H-6 | Ortho to the -NCS group and meta to the -OCH₃ group, expected to be the most deshielded aromatic proton. Appears as a doublet due to small meta coupling to H-4. |
| ~6.95 | dd (J ≈ 8, 2 Hz) | 1H | H-4 | Ortho to the methyl group and meta to both -OCH₃ and -NCS. Split by H-3 (ortho) and H-6 (meta). |
| ~6.85 | d (J ≈ 8 Hz) | 1H | H-3 | Ortho to the strongly shielding -OCH₃ group. Expected to be the most upfield aromatic proton. Split into a doublet by H-4. |
| ~3.85 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| ~2.30 | s | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon chemical shifts are also predicted based on substituent effects.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C-2 | Aromatic carbon attached to the strongly deshielding oxygen atom. |
| ~135.0 | -N=C =S | The central carbon of the isothiocyanate group has a characteristic shift in this region. |
| ~133.0 | C-5 | Aromatic carbon attached to the methyl group. |
| ~130.0 | C-4 | Aromatic CH carbon. |
| ~128.0 | C-1 | Aromatic carbon attached to the isothiocyanate group. |
| ~125.0 | C-6 | Aromatic CH carbon. |
| ~110.0 | C-3 | Aromatic CH carbon ortho to the electron-donating -OCH₃ group, expected to be the most shielded. |
| ~56.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~20.5 | -CH₃ | Typical chemical shift for an aryl methyl carbon. |
Summary
The spectroscopic profile of this compound is highly characteristic. The key identifying features are:
-
MS: A molecular ion peak at m/z 179, with major fragments corresponding to the loss of a methyl radical (m/z 164) and subsequent loss of CO (m/z 136).
-
IR: A very strong, defining absorption band for the -NCS group around 2100 cm⁻¹.
-
NMR: Distinct signals for the methoxy (~3.85 ppm) and methyl (~2.30 ppm) protons, along with a predictable three-proton pattern in the aromatic region, dictated by the substitution pattern.
This guide provides a robust framework for the identification and characterization of this compound. The protocols and interpretations herein are designed to be self-validating and serve as a reliable reference for researchers in the field.
References
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 2-Methoxyphenyl isothiocyanate. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 2-Methoxyphenyl isothiocyanate IR Spectrum. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2025). Mass fragmentation pattern of compound 44. ResearchGate. [Link]
-
Prentice, B. M., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. [Link]
-
Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Ferreira, V. F., et al. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 27(15), 4984. [Link]
-
LibreTexts. (2021). 13.10 Interpretation of IR Spectra. [Link]
-
PubChem. (n.d.). Phenyl Isothiocyanate. National Center for Biotechnology Information. [Link]
-
Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]
-
University of Colorado Boulder. (n.d.). Interpreting Infrared Spectra. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
Sources
- 1. This compound [myskinrecipes.com]
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- 3. scispace.com [scispace.com]
- 4. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels | MDPI [mdpi.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. askthenerd.com [askthenerd.com]
- 7. www1.udel.edu [www1.udel.edu]
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- 9. Anisole(100-66-3) 1H NMR [m.chemicalbook.com]
Potential therapeutic targets of "2-Methoxy-5-methylphenyl isothiocyanate"
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Methoxy-5-methylphenyl Isothiocyanate
Abstract
This compound is a synthetic organosulfur compound belonging to the isothiocyanate (ITC) class. While specific research on this particular molecule is nascent, its chemical structure suggests it shares the electrophilic properties common to all ITCs, which are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and chemopreventive effects. This guide synthesizes the current understanding of isothiocyanates to extrapolate the potential therapeutic targets and mechanisms of action for this compound. We will delve into the core reactivity of the isothiocyanate group, explore its likely impact on key cellular signaling pathways such as Keap1-Nrf2 and NF-κB, and discuss its potential as a modulator of cytoskeletal dynamics through interaction with tubulin. Furthermore, this document provides detailed experimental protocols for researchers to investigate and validate these potential therapeutic targets.
Introduction to this compound and the Isothiocyanate Class
This compound (Figure 1) is an aromatic isothiocyanate. Its chemical properties, including a molecular weight of 179.24 g/mol and a boiling point of 288°C, are documented. It is primarily utilized in organic synthesis as a building block for pharmaceuticals and agrochemicals, leveraging the high reactivity of its isothiocyanate group (-N=C=S) to form thiourea derivatives.[1]
While direct biological studies on this specific compound are limited, the broader class of isothiocyanates is extensively researched.[2][3][4][5] Naturally occurring ITCs are derived from the hydrolysis of glucosinolates, which are found in cruciferous vegetables like broccoli and cabbage.[2][6] The therapeutic potential of ITCs is largely attributed to the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[7] This covalent modification of proteins can alter their function and trigger a cascade of cellular responses.[8][9]
Core Mechanism of Action: Covalent Modification
The primary mechanism through which isothiocyanates exert their biological effects is by acting as electrophiles. The carbon atom of the isothiocyanate moiety is electron-deficient and is thus susceptible to nucleophilic attack by sulfhydryl groups on cysteine residues within cellular proteins. This results in the formation of a dithiocarbamate adduct, a post-translational modification that can profoundly alter the protein's conformation, activity, and interactions with other molecules.[7][8]
This reactivity is the common thread that links ITCs to a multitude of cellular effects and potential therapeutic targets. By understanding this core mechanism, we can logically deduce the probable targets of this compound.
Potential Therapeutic Target Pathways
Based on the well-established activities of numerous other isothiocyanates, we can identify three primary, high-potential therapeutic target pathways for this compound.
Target 1: The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[10][11] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[7]
Isothiocyanates, including well-studied compounds like sulforaphane, are potent activators of this pathway.[7][12] They covalently modify specific sensor cysteine residues on Keap1 (e.g., C151), leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[13] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[10][11] This leads to the upregulation of a battery of cytoprotective proteins, including phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).[2][6][8]
Causality for Therapeutic Potential: By activating the Nrf2 pathway, this compound could protect cells from carcinogens and oxidative damage, representing a key mechanism for cancer chemoprevention.[8][10]
Target 2: The NF-κB Inflammatory Pathway
Chronic inflammation is a key driver of many diseases, including cancer.[14] The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammatory responses.[14][15] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6.[6][14][15]
Several isothiocyanates have been shown to be potent inhibitors of the NF-κB pathway.[14][15][16] They can act at multiple levels, including inhibiting the IκB kinase (IKK) complex that phosphorylates IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[14][15]
Causality for Therapeutic Potential: By inhibiting NF-κB activation, this compound could exhibit significant anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases and inflammation-associated cancers.[6][14]
Target 3: Tubulin and Microtubule Dynamics
Microtubules, polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[17] Disruption of microtubule dynamics is a clinically validated anticancer strategy.
A growing body of evidence indicates that tubulin is a direct molecular target of various isothiocyanates.[2][17][18][19] ITCs have been shown to covalently bind to cysteine residues on tubulin monomers.[19] This binding can inhibit the polymerization of tubulin into microtubules, disrupting the formation of a functional mitotic spindle.[17][19][20] The consequence for proliferating cells is arrest in the G2/M phase of the cell cycle, which ultimately leads to the induction of apoptosis.[3][17][19]
Causality for Therapeutic Potential: By targeting tubulin, this compound could function as an antimitotic agent, selectively killing rapidly dividing cancer cells. This mechanism is shared by successful chemotherapy drugs like taxanes and vinca alkaloids.
Table 1: Comparison of IC50 Values for Tubulin Polymerization Inhibition by Various Isothiocyanates
| Isothiocyanate | IC50 (µM) for Tubulin Polymerization Inhibition | Cell Line | Reference |
| Benzyl ITC (BITC) | ~25 | Cell-free assay | [17] |
| Phenethyl ITC (PEITC) | >25 | Cell-free assay | [17] |
| Sulforaphane (SFN) | >25 | Cell-free assay | [17] |
| Erucin | ~10 | Cell-free assay | [20] |
| 2-Methoxy-5-methylphenyl ITC | To Be Determined |
Experimental Workflows for Target Validation
To validate the predicted therapeutic targets of this compound, a systematic, multi-tiered experimental approach is required.
Workflow 1: General Target Identification
This workflow outlines a broad strategy to identify cellular proteins that are covalently modified by the compound.
Protocol: Western Blot for Nrf2 Nuclear Translocation
This protocol determines if the compound activates the Keap1-Nrf2 pathway by measuring the accumulation of Nrf2 in the nucleus.
Objective: To quantify the change in nuclear Nrf2 levels in response to treatment with this compound.
Materials:
-
Cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)
-
This compound (test compound)
-
Sulforaphane (positive control)
-
DMSO (vehicle control)
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with vehicle (DMSO), positive control (e.g., 10 µM Sulforaphane), and various concentrations of the test compound for a predetermined time (e.g., 4-6 hours).
-
Cell Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions. This step is critical for separating nuclear proteins from cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay. This ensures equal loading for the subsequent Western blot.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) from each nuclear extract onto an SDS-PAGE gel. b. Also, load cytoplasmic extracts to verify the purity of the nuclear fractions. c. After electrophoresis, transfer proteins to a PVDF membrane. d. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (anti-Nrf2 and anti-Lamin B1) overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply a chemiluminescent substrate.
-
Data Analysis: a. Image the blot using a chemiluminescence imaging system. b. Quantify the band intensity for Nrf2 and Lamin B1 (loading control). c. Normalize the Nrf2 signal to the Lamin B1 signal for each lane. d. Compare the normalized Nrf2 levels in treated samples to the vehicle control to determine the fold-increase in nuclear translocation.
Self-Validation System:
-
Positive Control: Sulforaphane should show a robust increase in nuclear Nrf2.
-
Loading Control: Lamin B1 should be present only in the nuclear fractions and show consistent levels across all nuclear lanes.
-
Purity Control: GAPDH should be present only in the cytoplasmic fractions, confirming successful cell fractionation.
Protocol: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin.
Objective: To determine if this compound directly inhibits tubulin polymerization in a cell-free system.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescence-based reporter)
-
This compound (test compound)
-
Paclitaxel (polymerization promoter, positive control)
-
Nocodazole (polymerization inhibitor, positive control)
-
DMSO (vehicle control)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Preparation: Reconstitute all kit components as per the manufacturer's instructions. Prepare a serial dilution of the test compound, paclitaxel, and nocodazole in reaction buffer.
-
Reaction Setup: On ice, add the reaction components to the wells of the microplate in the following order: a. Reaction Buffer b. Test compound/controls c. Purified tubulin
-
Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Add GTP to all wells to initiate polymerization.
-
Data Acquisition: Immediately begin reading the fluorescence at appropriate excitation/emission wavelengths every minute for 60-90 minutes at 37°C.
-
Data Analysis: a. Plot fluorescence intensity versus time for each condition. b. The vehicle control will show a sigmoidal curve representing the nucleation, growth, and steady-state phases of polymerization. c. Compare the curves of the treated samples to the vehicle control. Inhibition is indicated by a decrease in the maximum fluorescence (Vmax) and/or a reduced slope during the growth phase. d. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value if possible.
Self-Validation System:
-
Positive Controls: Paclitaxel should increase the rate and extent of polymerization. Nocodazole should significantly inhibit polymerization.
-
Negative Control: The vehicle (DMSO) establishes the baseline polymerization curve.
-
No-GTP Control: A well without GTP should show no increase in fluorescence, confirming the GTP-dependence of the reaction.
Conclusion and Future Perspectives
While this compound remains a largely uncharacterized molecule from a biological standpoint, its chemical nature as an isothiocyanate provides a strong, rational basis for predicting its therapeutic targets. The evidence from the broader ITC class strongly suggests that this compound is likely to modulate the Keap1-Nrf2 antioxidant pathway, the NF-κB inflammatory pathway, and tubulin polymerization. These pathways are deeply implicated in the pathogenesis of cancer and chronic inflammatory diseases, marking this compound as a compound of significant interest for drug development.
The experimental workflows and protocols provided in this guide offer a clear roadmap for researchers to systematically investigate these hypotheses. Future work should focus on executing these validation studies, followed by structure-activity relationship (SAR) analyses to optimize the compound's potency and selectivity for its identified targets.
References
- PubMed. (n.d.). Isothiocyanates: mechanism of cancer chemopreventive action.
- PMC. (n.d.). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update.
- MDPI. (n.d.). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer.
- Frontiers. (n.d.). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management.
- MDPI. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies.
- NIH. (2015). Mechanisms of the Anticancer Effects of Isothiocyanates.
- SciSpace. (n.d.). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling.
- NIH. (2014). Molecular targets of isothiocyanates in cancer: recent advances.
- PubMed Central. (2013). Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates.
- PMC. (n.d.). Proteins as binding targets of isothiocyanates in cancer prevention.
- Scilit. (n.d.). Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates.
- MySkinRecipes. (n.d.). This compound.
- PubMed. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies.
- PubMed. (n.d.). Biological targets of isothiocyanates.
- PMC. (n.d.). KEAP1 and done? Targeting the NRF2 pathway with sulforaphane.
- Jed Fahey. (2020). NRF2 pathway as the mechanism behind sulforaphane's protective effects.
- PMC. (n.d.). Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS.
- PubMed. (2025). Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes.
- Dongguk University. (2009). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling.
- ResearchGate. (2025). Molecular Targets of Isothiocyanates in Cancer: Recent Advances.
- Oregon State University. (n.d.). Isothiocyanates | Linus Pauling Institute.
- ACS Publications. (n.d.). Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells.
- (n.d.). Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155.
- PMC. (n.d.). The Dietary Isothiocyanate Erucin Reduces Kidney Cell Motility by Disturbing Tubulin Polymerization.
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Isothiocyanates in Medicinal Chemistry: From Cruciferous Vegetables to Clinical Candidates
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Paradigm Shift in Bioactive Compound Discovery
The journey from identifying a bioactive compound in a dietary source to developing a clinical therapeutic is fraught with complexity. Isothiocyanates (ITCs), the pungent organosulfur compounds derived from cruciferous vegetables like broccoli, mustard, and wasabi, represent a compelling case study in this journey.[1][2] Initially recognized for their role in plant defense, ITCs have emerged as a powerhouse class of molecules in medicinal chemistry, demonstrating potent anticancer, anti-inflammatory, and neuroprotective properties.[1][3] This guide eschews a conventional review format. Instead, it is structured to provide drug development professionals with a foundational understanding of ITC pharmacology, grounded in mechanistic insights and practical, field-proven methodologies. We will explore the "why" behind their biological activity, the "how" of their therapeutic application, and the critical experimental frameworks required to validate their potential.
Part 1: The Core Pharmacology - Understanding the Isothiocyanate Mechanism of Action
The therapeutic versatility of isothiocyanates stems from their unique chemical structure, specifically the highly electrophilic isothiocyanate group (-N=C=S). This functional group readily reacts with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, allowing ITCs to modulate the function of key cellular signaling proteins.[1][4] This reactivity is the lynchpin of their primary mechanisms of action.
The Master Regulator: Activation of the Nrf2-Keap1 Antioxidant Response Pathway
The most critical and extensively validated mechanism of action for ITCs is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] This pathway is the cell's primary defense system against oxidative and electrophilic stress.
-
Under Basal Conditions: In a resting state, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's continuous ubiquitination and subsequent degradation by the proteasome.[7][8] This keeps the antioxidant response tightly controlled.
-
The Isothiocyanate Trigger: Isothiocyanates, most notably sulforaphane (SFN), act as potent electrophiles. They covalently modify specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[5][6]
-
Nrf2 Liberation and Activation: Unable to be degraded, Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes.[5][7] This leads to the upregulated expression of:
-
Phase II Detoxification Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs), which neutralize carcinogens and other toxins.[9][10]
-
Antioxidant Proteins: Including Heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which directly combat reactive oxygen species (ROS).[7][11]
-
The causality is clear: the electrophilic nature of the ITC directly triggers a cascade that fortifies the cell's intrinsic defense mechanisms. This single mechanism underpins much of the observed anti-inflammatory, neuroprotective, and cancer chemopreventive effects.
Quelling Inflammation: Inhibition of the NF-κB Pathway
Chronic inflammation is a key driver of numerous pathologies, including cancer and neurodegeneration. Isothiocyanates exert potent anti-inflammatory effects primarily by suppressing the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][12]
-
Mechanism of Inhibition: NF-κB is a transcription factor that, when activated, drives the expression of pro-inflammatory mediators like TNF-α, IL-6, COX-2, and iNOS.[11][13] ITCs can prevent the degradation of IκB, the natural inhibitor of NF-κB. By keeping IκB intact, NF-κB remains sequestered and inactive in the cytoplasm, effectively shutting down the inflammatory cascade.[11]
-
Crosstalk with Nrf2: The activation of Nrf2 and the inhibition of NF-κB are often interconnected. The antioxidant proteins produced by Nrf2 activation can quench the ROS that often trigger NF-κB, creating a synergistic anti-inflammatory effect.[5][11]
Inducing Cancer Cell Demise: Apoptosis and Cell Cycle Arrest
While ITCs protect normal cells via the Nrf2 pathway, they can selectively induce death in cancerous cells through several mechanisms.
-
Induction of Apoptosis: ITCs can trigger programmed cell death by activating both intrinsic and extrinsic apoptotic pathways. This is often achieved by increasing intracellular ROS levels in cancer cells (which often have a compromised redox balance), leading to mitochondrial damage, the release of cytochrome c, and the activation of executioner caspases.[14][15][16]
-
Cell Cycle Arrest: To prevent proliferation, ITCs can halt the division of cancer cells, most commonly at the G2/M phase of the cell cycle.[16] This is accomplished by modulating the levels of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[15]
-
Epigenetic Modulation: Certain ITCs, including sulforaphane, act as histone deacetylase (HDAC) inhibitors.[14] By inhibiting HDACs, they can remodel chromatin and allow for the re-expression of silenced tumor suppressor genes, further contributing to their anticancer effects.[7][14]
Part 2: Therapeutic Applications and Drug Development Landscape
The multifaceted mechanisms of ITCs translate into a broad range of therapeutic possibilities, which are being actively explored in preclinical and clinical settings.
Cancer Chemoprevention and Therapy
This remains the most researched application of isothiocyanates.[10][17]
-
Chemoprevention: By boosting the detoxification of carcinogens via Nrf2 activation and inhibiting Phase I enzymes that can activate pro-carcinogens, ITCs can reduce cancer incidence in animal models.[9][17][18]
-
Adjuvant Therapy: ITCs show significant promise when used in combination with traditional chemotherapy. They can sensitize chemoresistant cancer cells to treatment and may mitigate the toxic side effects of chemotherapy on healthy tissues.[17][19]
-
Hormetic Effect: A critical concept for drug development is the biphasic or "hormetic" dose-response of ITCs.[10][17] Low concentrations may stimulate cell growth, while higher concentrations are cytotoxic to cancer cells.[10] This necessitates careful dose-finding studies to identify the therapeutic window.
Neuroprotection
Given their ability to cross the blood-brain barrier and combat the oxidative stress and inflammation central to neurodegenerative diseases, ITCs are attractive candidates for treating conditions like Parkinson's and Alzheimer's disease.[3][20][21] Their activation of the Nrf2 pathway in neuronal cells provides a robust defense against neurotoxic insults.[20][22]
Antimicrobial Agents
ITCs exhibit broad-spectrum activity against a range of human pathogens, including bacteria and fungi.[23][24][25] Their ability to disrupt bacterial cell membranes and inhibit key cellular processes makes them potential leads for developing novel antibiotics, particularly in an era of growing antimicrobial resistance.[24][26]
| Therapeutic Area | Key Isothiocyanates Studied | Primary Mechanism(s) | Status/Potential |
| Cancer | Sulforaphane (SFN), PEITC, BITC | Nrf2 Activation, Apoptosis Induction, Cell Cycle Arrest, HDAC Inhibition | Preclinical success, multiple clinical trials ongoing.[16][27] |
| Neurodegeneration | Sulforaphane (SFN), PEITC | Nrf2 Activation, NF-κB Inhibition | Promising preclinical data in models of Parkinson's and Alzheimer's.[3][21] |
| Inflammation | Sulforaphane (SFN) | Nrf2 Activation, NF-κB Inhibition | Potential for chronic inflammatory diseases (e.g., COPD, arthritis).[11][13] |
| Infectious Disease | Allyl ITC (AITC), Benzyl ITC (BITC) | Membrane Disruption, Enzyme Inhibition | Potential as novel antimicrobials, effective against MRSA.[24][26] |
Part 3: A Guide for the Bench Scientist: Synthesis and Validation Protocols
Translating the promise of ITCs into tangible results requires robust and reproducible experimental workflows. As a self-validating system, every step from synthesis to in vivo testing must be rigorously controlled and understood.
Chemical Synthesis of Isothiocyanates
While naturally sourced, for research and development, synthetic ITCs provide purity and scalability. The most common and reliable method proceeds via a dithiocarbamate intermediate.[28][29]
Protocol: General Synthesis of an Isothiocyanate from a Primary Amine
-
Step 1: Formation of the Dithiocarbamate Salt.
-
Dissolve the desired primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add carbon disulfide (CS₂) (1.1 eq) to the solution with stirring.
-
Add a base, such as triethylamine (1.1 eq), dropwise to facilitate the formation of the dithiocarbamate salt.
-
Allow the reaction to stir at room temperature for 1-2 hours until the starting amine is consumed (monitor by TLC).
-
-
Step 2: Desulfurization to the Isothiocyanate.
-
Cool the reaction mixture back to 0°C.
-
Slowly add a desulfurizing agent. A common and effective choice is iodine (I₂) (1.1 eq) or a solution of hydrogen peroxide (H₂O₂).[28][29]
-
Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the dithiocarbamate intermediate.
-
-
Step 3: Workup and Purification.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure isothiocyanate.
-
Causality Note: The choice of desulfurizing agent is critical. Stronger oxidants can lead to side products. The two-step process allows for controlled formation and conversion, ensuring higher yields and purity compared to one-pot methods.
Pharmacokinetics: A Critical Consideration
The in vivo efficacy of any ITC is dictated by its absorption, distribution, metabolism, and excretion (ADME) profile.[30] ITCs are generally absorbed well, but they are rapidly metabolized, primarily through the mercapturic acid pathway, which involves conjugation with glutathione (GSH) by glutathione S-transferases (GSTs).[9][31] The resulting conjugates are then excreted in the urine.[32]
Key Insight: Human populations have well-documented genetic polymorphisms in GST enzymes (e.g., GSTM1, GSTT1).[32] Individuals with "null" genotypes may metabolize ITCs more slowly, potentially leading to higher bioavailability and a more pronounced biological effect. This is a critical factor to consider in clinical trial design and patient stratification.
Experimental Validation Workflow
A logical, multi-tiered approach is essential to validate the activity of a novel ITC derivative.
Protocol: Western Blot for Nrf2 Target Protein (HO-1) Induction
-
Cell Culture and Treatment: Plate cells (e.g., human hepatocytes or cancer cell line) and allow them to adhere overnight. Treat cells with the ITC compound at various concentrations (e.g., 1-20 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HO-1 (e.g., rabbit anti-HO-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the HO-1 signal to a loading control (e.g., β-actin or GAPDH) to confirm a dose-dependent increase in HO-1 expression.
Self-Validation Check: A positive control, such as a known Nrf2 activator like sulforaphane, must be run in parallel. The absence of signal in the vehicle control and a clear, quantifiable increase with ITC treatment validates the assay's integrity and the compound's activity.
Conclusion and Future Horizons
Isothiocyanates stand at a fascinating intersection of nutrition, pharmacology, and medicine. Their ability to potently modulate the Nrf2 and NF-κB pathways provides a powerful, mechanistically-driven rationale for their development as therapeutics for cancer, neurodegeneration, and inflammatory diseases. The path forward for medicinal chemists lies in leveraging the ITC scaffold to design next-generation molecules with improved pharmacokinetic properties, enhanced target specificity, and optimized therapeutic windows. While challenges related to dose optimization and understanding their hormetic effects remain, the wealth of preclinical evidence, coupled with ongoing clinical trials, firmly establishes isothiocyanates as one of the most promising classes of natural product-derived compounds in the modern drug discovery pipeline.[10][27]
References
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Houghton, C. A., Fassett, R. G., & Coombes, J. S. (2013). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Cancers, 5(4), 1229-1264. [Link]
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Kassie, F., & Laky, B. (2006). Isothiocyanates: mechanism of cancer chemopreventive action. IUBMB Life, 58(12), 686-694. [Link]
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Kurepina, N. (2010). The antibacterial properties of isothiocyanates. Microbiology, 156(11), 3221-3231. [Link]
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Romeo, L., Iori, R., Rollin, P., & Bramanti, P. (2018). The antibacterial properties of isothiocyanates. Microbiology, 156(Pt 11), 3221-3231. [Link]
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Wu, X., Zhou, Q. H., & Xu, K. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 10, 1198420. [Link]
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Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. [Link]
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Razis, A. F. A., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 29(3), 679. [Link]
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Li, Y., Zhang, T., & Wu, C. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. International Journal of Molecular Sciences, 24(2), 1735. [Link]
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Romeo, L., Iori, R., Rollin, P., & Bramanti, P. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624. [Link]
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Kumar, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food Research International, 156, 111178. [Link]
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Aires, A., et al. (2016). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 21(9), 1144. [Link]
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Tarozzi, A., Angeloni, C., Malaguti, M., Hrelia, S., & Hrelia, P. (2013). An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases. International Journal of Molecular Sciences, 14(7), 13638-13673. [Link]
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Greaney, A. J., Maier, N. K., & Le, T. T. (2022). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 11(11), 2165. [Link]
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Kurepina, N., & Kreiswirth, B. N. (2010). The antibacterial properties of isothiocyanates. Microbiology, 156(Pt 11), 3221-3231. [Link]
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Kensler, T. W., & Egner, P. A. (2018). KEAP1 and done? Targeting the NRF2 pathway with sulforaphane. Free Radical Biology and Medicine, 126, 116-125. [Link]
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Kamal, R. M., et al. (2022). Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates on Cardiovascular and Neurodegenerative Diseases. Molecules, 27(2), 624. [Link]
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Sharma, A., et al. (2023). Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. Journal of Functional Foods, 108, 105737. [Link]
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Fahey, J. (2020). NRF2 pathway as the mechanism behind sulforaphane's protective effects. FoundMyFitness. [Link]
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Ardila, M. V., & Gonzalez, M. E. (2011). Mechanism of action of isothiocyanates. A review. Vitae, 18(1), 89-96. [Link]
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Su, Z. Y., et al. (2018). Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2018, 5438169. [Link]
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Frank, N., & Arlt, V. M. (2010). Pharmacokinetics and pharmacodynamics of isothiocyanates. Drug Metabolism Reviews, 42(4), 386-408. [Link]
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Uto, T., & Akagi, T. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications, 59(81), 12085-12101. [Link]
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Frank, N., & Arlt, V. M. (2010). Pharmacokinetics and pharmacodynamics of isothiocyanates. Drug Metabolism Reviews, 42(4), 386-408. [Link]
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ResearchGate. (n.d.). Sulforaphane (SFN) activation of Nrf2 signaling. [Link]
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Wagner, T., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates. Pharmacological Research, 201, 107107. [Link]
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Wagner, T., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates. Luxembourg Institute of Health. [Link]
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Pető, M., & Bakos, J. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 28(14), 5393. [Link]
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ResearchGate. (n.d.). An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases. [Link]
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Eklind, K. I., et al. (1992). Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats. Carcinogenesis, 13(4), 689-693. [Link]
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Tarozzi, A., et al. (2016). Isothiocyanates Are Promising Compounds against Oxidative Stress, Neuroinflammation and Cell Death that May Benefit Neurodegeneration in Parkinson's Disease. International Journal of Molecular Sciences, 17(9), 1454. [Link]
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Eschliman, K., & Bossmann, S. H. (2021). Synthesis of Isothiocyanates: An Update. Molecules, 26(11), 3290. [Link]
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Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 31(9), 1165-1175. [Link]
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ResearchGate. (n.d.). Sulforaphane regulates Keap1-Nrf2-ARE signaling pathway and induces phase Ⅱ metabolic enzyme expression. [Link]
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Gökçe, A. G., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry, 14(10), 2005-2020. [Link]
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Frank, N., & Arlt, V. M. (2010). Pharmacokinetics and pharmacodynamics of isothiocyanates. Drug Metabolism Reviews, 42(4), 386-408. [Link]
-
Fahey, J. W., et al. (2019). Absorption and metabolism of isothiocyanates formed from broccoli glucosinolates: effects of BMI and daily consumption in a randomised clinical trial. British Journal of Nutrition, 121(3), 263-274. [Link]
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Fimognari, C., & Hrelia, P. (2012). Exploring the effects of isothiocyanates on chemotherapeutic drugs. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1365-1377. [Link]
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Angelino, D., et al. (2020). An Overview of Registered Clinical Trials on Glucosinolates and Human Health: The Current Situation. Nutrients, 12(7), 2133. [Link]
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Yuan, J. M., et al. (2016). Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. Cancer Prevention Research, 9(5), 396-405. [Link]
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ResearchGate. (n.d.). Are isothiocyanates potential anti-cancer drugs? [Link]
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Scilit. (n.d.). Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. [Link]
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Zhang, Y. (2001). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Carcinogenesis, 22(10), 1605-1610. [Link]
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Ghelardini, C., et al. (2019). Efficacy of isothiocyanate-based compounds on different forms of persistent pain. Journal of Pain Research, 12, 1271-1282. [Link]
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Yuan, J. M., et al. (2016). Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. Cancer Prevention Research, 9(5), 396-405. [Link]
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The Role of 2-Methoxy-5-methylphenyl Isothiocyanate in Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of 2-Methoxy-5-methylphenyl isothiocyanate, a molecule of significant interest in the field of enzyme inhibition. We will delve into its established inhibitory activities, explore potential mechanisms of action based on the broader class of isothiocyanates, and provide practical, field-proven protocols for its study. Our focus is on delivering a scientifically rigorous and practical resource that empowers researchers to effectively investigate and utilize this compound in their work.
Introduction to this compound: A Profile
This compound is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) group. This functional group is the cornerstone of its biological activity, enabling covalent interactions with biological macromolecules.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
| CAS Number | 190774-56-2 |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents |
The strategic placement of the methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring influences the electronic properties and steric hindrance around the isothiocyanate moiety, which can modulate its reactivity and specificity towards enzyme targets.
Confirmed Enzyme Inhibition: Choline Trimethylamine-Lyase
Recent advancements have identified a specific and potent inhibitory role for this compound. It has been shown to be a powerful inhibitor of choline trimethylamine-lyase (CutC)[1].
Mechanism of Action:
The anaerobic conversion of choline to trimethylamine (TMA) is catalyzed by the glycyl radical enzyme, CutC[1]. Elevated levels of TMA, which is subsequently oxidized to trimethylamine N-oxide (TMAO), have been linked to adverse cardiovascular health. This compound intervenes in this pathway by inhibiting CutC. The highly electrophilic isothiocyanate group is proposed to form a covalent bond with a nucleophilic residue, likely a cysteine, in the active site of the enzyme, thereby inactivating it.
Quantitative Inhibition Data:
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| This compound | Choline trimethylamine-lyase (CutC) | 0.000745 | [1] |
This remarkably low IC₅₀ value underscores the high potency of this compound against CutC, making it a valuable tool for studying the gut microbiome's role in cardiovascular health and a potential lead for therapeutic development.
Broader Implications: Isothiocyanates and Enzyme Inhibition
The isothiocyanate functional group is a well-established pharmacophore known for its broad-spectrum enzyme inhibitory activities, particularly in the context of cancer chemoprevention[2]. While specific studies on this compound are emerging, the extensive research on structurally related aryl isothiocyanates provides a strong foundation for predicting its potential activities against other enzyme families.
Inhibition of Cytochrome P450 (CYP) Enzymes
Aryl isothiocyanates are recognized as potent inhibitors of various cytochrome P450 isozymes, which are critical in the metabolic activation of carcinogens[2][3][4].
Plausible Mechanism:
The inhibition of CYP enzymes by isothiocyanates can occur through several mechanisms, including:
-
Competitive Inhibition: The isothiocyanate may compete with the substrate for binding to the active site of the enzyme[4].
-
Mechanism-Based Inactivation: The isothiocyanate can be metabolically activated by the CYP enzyme, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.
-
Non-competitive Inhibition: The inhibitor may bind to a site other than the active site, changing the enzyme's conformation and reducing its activity[4].
Studies on compounds like phenethyl isothiocyanate (PEITC) have demonstrated potent, non-competitive inhibition of P450 2A6 and 2A13[5]. The structure-activity relationships suggest that the lipophilicity and the length of the alkyl chain in arylalkyl isothiocyanates influence their inhibitory potency against CYP enzymes[3][6]. Given its aromatic nature, this compound is likely to exhibit inhibitory activity against certain CYP isoforms, a hypothesis that warrants experimental validation.
Modulation of Phase II Detoxification Enzymes
Isothiocyanates are known to induce phase II detoxification enzymes, such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase (NQO1)[6]. This induction is a key mechanism in their chemopreventive effects.
Signaling Pathway:
Inhibition of Deubiquitinating Enzymes (DUBs)
Recent research has identified deubiquitinating enzymes (DUBs) as targets for isothiocyanates like benzyl isothiocyanate (BITC) and PEITC[7]. These compounds have been shown to inhibit USP9x and UCH37, leading to an accumulation of polyubiquitinated proteins and subsequent apoptosis in cancer cells. This provides another avenue of investigation for this compound.
Experimental Protocols for Studying Enzyme Inhibition
To facilitate the investigation of this compound's inhibitory potential, we provide a standardized protocol for determining its IC₅₀ value against a target enzyme.
Determination of IC₅₀
Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
Assay buffer (optimized for the target enzyme)
-
This compound (stock solution in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer. A common starting range is from 100 µM down to 0.01 µM in a 10-point dilution series.
-
Prepare the enzyme solution at a concentration that gives a linear reaction rate over the desired time course.
-
Prepare the substrate solution at a concentration around its Km value for the enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor solution (at various concentrations) or DMSO (for the control)
-
Enzyme solution
-
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Data Collection:
-
Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates relative to the control (no inhibitor) to get the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value.
-
Workflow Diagram:
Conclusion and Future Directions
This compound has emerged as a highly potent and specific inhibitor of choline trimethylamine-lyase, presenting exciting opportunities for research into the gut microbiome and cardiovascular health. Furthermore, based on the well-documented activities of the broader isothiocyanate class, it holds significant promise as an inhibitor of other key enzyme systems, including cytochrome P450s and deubiquitinating enzymes. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic and scientific potential of this compelling molecule. Future research should focus on validating its effects on these additional enzyme targets and elucidating the precise molecular interactions that govern its inhibitory activity.
References
- Goosen, T. C., Mills, D. E., & Hollenberg, P. F. (2001). Inhibition of rat liver cytochrome P450 isozymes by isothiocyanates and their conjugates: a structure-activity relationship study. Journal of Pharmacology and Experimental Therapeutics, 296(1), 198–203.
- Guo, Z., Smith, T. J., Wang, L., Sadrieh, N., Ma, Q., & Yang, C. S. (1993). Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice. Carcinogenesis, 14(6), 1167–1173.
- Jiao, D., Eklind, K. I., Choi, C. I., Desai, D. H., Amin, S. G., & Chung, F. L. (1994). Structure-activity relationships of isothiocyanates as mechanism-based inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice. Cancer Research, 54(16), 4327–4333.
- Wang, Z., Roberts, A., & Buffa, J. (2017). Methods for inhibiting conversion of choline to trimethylamine (tma) (U.S. Patent No. US20170151208A1). U.S.
- Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 97-103.
- Sikorska, E., Guga, P., Stec, W. J., & Mlynarski, J. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 22(21), 11579.
- Krajewska, J., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules, 28(18), 6543.
- Barth, F., et al. (2006). Substituted spiro compounds and their use for producing pain-relief medicaments (CA Patent No. CA2608309A1). Canadian Intellectual Property Office.
- Pinto, R., et al. (2013). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: Thiol reactivity and its implications. Medicinal Chemistry Research, 22, 4017–4025.
- Barth, F., et al. (2008). Substituted Spiro Compounds and Their Use for Producing Pain-Relief Medicaments (U.S. Patent No. US20080269271A1). U.S.
- Lantry, L. E., et al. (2014). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 74(21), 6146-6155.
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
- Guo, Z., Smith, T. J., Ishizaki, H., & Yang, C. S. (1993). Mechanisms of inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)
- Conaway, C. C., Jiao, D., & Chung, F. L. (1996). Inhibition of rat liver cytochrome P450 isozymes by isothiocyanates and their conjugates: a structure-activity relationship study. Carcinogenesis, 17(11), 2423–2427.
- Mi, L., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Carcinogenesis, 24(9), 1487-1493.
- Morse, M. A., et al. (1996). Inhibitory effects of 6-phenylhexyl isothiocyanate on 4-(methylnitrosamino)-1-(3-pyridyl)
- Sharma, A. K., et al. (2011). Phenylbutyl Isoselenocyanate Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice. Cancer Prevention Research, 4(11), 1836-1845.
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- 4. Mechanisms of inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone bioactivation in mouse by dietary phenethyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Experimental protocol for reacting "2-Methoxy-5-methylphenyl isothiocyanate" with amines
Abstract
This comprehensive guide details the experimental protocol for the reaction of 2-Methoxy-5-methylphenyl isothiocyanate with various primary and secondary amines to synthesize a diverse library of N,N'-disubstituted and N,N,N'-trisubstituted thiourea derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. This document provides a robust framework for this synthetic transformation, covering the underlying chemical principles, a detailed step-by-step protocol, safety considerations, and methods for product purification and characterization.
Introduction: The Significance of Thiourea Synthesis
Thiourea derivatives are a pivotal class of organic compounds renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The synthesis of novel thiourea analogs is a cornerstone of many drug discovery programs. The reaction between an isothiocyanate and an amine is a highly efficient and versatile method for generating these valuable scaffolds.[3] The electrophilic carbon atom of the isothiocyanate group readily undergoes nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom, leading to the formation of a stable thiourea linkage. This application note focuses on the specific use of this compound, a commercially available building block, to expand the chemical space of accessible thiourea derivatives.[4][5][6][7]
Reaction Mechanism and Rationale
The formation of a thiourea from an isothiocyanate and an amine is a classic example of a nucleophilic addition reaction. The key mechanistic steps are outlined below:
Caption: Nucleophilic addition of an amine to an isothiocyanate.
The electron-withdrawing nature of the sulfur and nitrogen atoms flanking the central carbon in the isothiocyanate group renders it highly electrophilic. The nucleophilic amine attacks this carbon, forming a transient zwitterionic intermediate. Subsequent proton transfer from the nitrogen to the sulfur (or more commonly, to another base in the reaction mixture) yields the stable thiourea product. The choice of solvent is crucial; polar aprotic solvents are generally preferred as they can solvate the intermediate species without interfering with the reaction.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is essential for safe handling and optimal reaction setup.
| Property | Value | Reference |
| CAS Number | 190774-56-2 | [4][5] |
| Molecular Formula | C₉H₉NOS | [4][5] |
| Molecular Weight | 179.24 g/mol | [4][5] |
| Appearance | Clear yellow liquid | [5] |
| Boiling Point | 288 °C (lit.) | [4][5] |
| Density | 1.146 g/cm³ at 25 °C (lit.) | [4][5] |
| Storage | 2-8°C, sealed, dry | [4] |
| Sensitivity | Moisture Sensitive | [5] |
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a representative primary amine. Modifications may be necessary for secondary amines or amines with different steric and electronic properties.
Materials and Reagents
-
This compound (≥95% purity)
-
Primary or secondary amine of choice
-
Anhydrous acetone (or other suitable solvent such as dichloromethane or acetonitrile)
-
Hydrochloric acid (0.1 N)
-
Ethanol (for recrystallization)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chosen amine (1.0 equivalent) in a suitable volume of anhydrous acetone (approximately 10 mL per mmol of amine).
-
Addition of Isothiocyanate: While stirring the amine solution at room temperature, add this compound (1.0 equivalent) dropwise over a period of 5-10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours. For less reactive amines, gentle heating under reflux may be required.
-
Product Isolation: Upon completion of the reaction, add 0.1 N hydrochloric acid to the reaction mixture to precipitate the thiourea product.[8]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with deionized water to remove any unreacted starting materials and salts.
-
Drying: Dry the purified product in a vacuum oven at a temperature appropriate for its stability.
Purification
The crude thiourea derivative can be further purified by recrystallization. A common solvent system for this class of compounds is an ethanol/dichloromethane mixture.[8] Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Product Characterization
The identity and purity of the synthesized thiourea derivatives should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks corresponding to N-H stretching (around 3300 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-N stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the structure by analyzing the chemical shifts and coupling constants of the protons and carbons. The thiourea carbon typically appears in the range of 180-190 ppm in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.
Safety Precautions
Isothiocyanates are known to be toxic and irritants.[5] It is imperative to handle this compound and all other chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling vapors. Work in a fume hood.
-
Skin Contact: Avoid contact with skin. In case of contact, wash the affected area immediately with soap and water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive amine; moisture in the reaction. | Use a more nucleophilic amine; ensure all glassware and solvents are anhydrous. |
| Oily product instead of solid | Impurities present; product is not crystalline. | Try different recrystallization solvents or solvent mixtures; purify by column chromatography. |
| Reaction does not go to completion | Low reactivity of the amine. | Increase the reaction time; gently heat the reaction mixture under reflux. |
References
-
MySkinRecipes. This compound. [Link]
-
Synthesis Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets. PubMed Central. [Link]
-
Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones. International Journal of Advanced Engineering and Research. [Link]
-
Wójcik, M., et al. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. 2021. [Link]
-
Selvakumaran, S., et al. 3-Benzoyl-1-(2-methoxyphenyl)thiourea. Acta Crystallographica Section E. 2011. [Link]
-
Ma, J., et al. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters. 2023. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PubMed Central. [Link]
-
Shakeel, A., et al. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. 2016. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. 2015. [Link]
-
Synthesis of N-aryl-1,4,5,6-tetrahydropyrimidine-2-carboxamides 3a-k. ResearchGate. [Link]
-
Oakwood Chemical. This compound. [Link]
-
Chemsigma. This compound [ 190774-56-2 ]. [Link]
-
Rosli, M. M., et al. N-(2-Methoxyphenyl)thiourea. Acta Crystallographica Section E. 2006. [Link]
-
NIST. This compound. [Link]
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- 4. This compound [myskinrecipes.com]
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Application Notes and Protocols for the Evaluation of 2-Methoxy-5-methylphenyl Isothiocyanate in Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored By: A Senior Application Scientist
Disclaimer: The following guide is a comprehensive framework for the investigation of novel isothiocyanate compounds in cancer research, using 2-Methoxy-5-methylphenyl isothiocyanate as a primary example. Due to a lack of specific published data on the anticancer activities of this compound at the time of writing, the proposed mechanisms and protocols are based on the well-established activities of structurally related isothiocyanates and general principles of cancer drug discovery. This document is intended to serve as a roadmap for researchers to systematically evaluate its potential as a therapeutic agent.
Introduction: The Promise of Isothiocyanates in Oncology
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables like broccoli, cabbage, and watercress.[1] They are renowned for their potential as cancer chemopreventive and therapeutic agents.[1][2][3] The biological activity of ITCs is largely attributed to their electrophilic isothiocyanate group (-N=C=S), which can react with nucleophilic cellular targets, thereby modulating various signaling pathways involved in carcinogenesis.[4] Numerous studies have demonstrated that ITCs, such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC), can inhibit the growth of various cancer cells by inducing apoptosis, causing cell cycle arrest, and suppressing inflammation and angiogenesis.[1][2][3]
This guide focuses on a specific, less-studied molecule: This compound . Its chemical structure, featuring a phenyl ring substituted with a methoxy and a methyl group, suggests the potential for unique biological activities. The presence of a methoxy group, in particular, has been associated with the antimetastatic properties of some anticancer compounds.[5] The primary objective of this document is to provide a robust experimental framework for the comprehensive evaluation of this and other novel isothiocyanates in the context of cancer drug discovery.
Chemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 190774-56-2 | [6] |
| Molecular Formula | C₉H₉NOS | [6][7] |
| Molecular Weight | 179.24 g/mol | [6][7] |
| Boiling Point | 288 °C (lit.) | [7] |
| Density | 1.146 g/cm³ at 25 °C (lit.) | [7] |
| Storage | 2-8°C, sealed, dry | [7] |
Hypothesized Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
Based on the extensive literature on other aromatic isothiocyanates, we can hypothesize that this compound may exert its anticancer effects through several key mechanisms:
-
Induction of Apoptosis: ITCs are known to trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[4][8] This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[9]
-
Cell Cycle Arrest: Many ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[1][10] This prevents cancer cells from dividing and propagating.
-
Inhibition of Pro-survival Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the STAT3 and NF-κB pathways, are known targets of ITCs.[11] Inhibition of these pathways can suppress tumor growth, inflammation, and metastasis.
Visualizing the Hypothesized Signaling Inhibition
To illustrate the potential points of intervention for this compound, the following diagrams depict the simplified STAT3 and NF-κB signaling pathways and the hypothesized inhibitory action of the compound.
Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway.
Sources
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. Dietary isothiocyanate-induced apoptosis via thiol modification of DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
- 7. This compound [myskinrecipes.com]
- 8. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents [mdpi.com]
- 9. Phenethyl Isothiocyanate Induces Apoptotic Cell Death Through the Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents | MDPI [mdpi.com]
- 11. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Methoxy-5-methylphenyl Isothiocyanate in the Synthesis of Novel Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with potent and novel mechanisms of action. Isothiocyanates (ITCs), organic compounds characterized by the functional group -N=C=S, represent a versatile class of electrophilic synthons. Their reactivity makes them ideal starting materials for the synthesis of a diverse array of heterocyclic compounds, many of which exhibit significant biological activities. Among these, 2-Methoxy-5-methylphenyl isothiocyanate is a particularly valuable precursor for generating thiourea derivatives, a class of compounds extensively explored in drug discovery for their broad-spectrum antimicrobial properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent antimicrobial agents, with a focus on thiourea derivatives.
The Chemical Rationale: Why this compound?
The isothiocyanate group is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of stable thiourea linkages. This reactivity is the cornerstone of its application in antimicrobial agent synthesis. The 2-methoxy and 5-methyl substitutions on the phenyl ring of the title compound are not merely passive structural features. These groups modulate the electronic properties and lipophilicity of the resulting thiourea derivatives. The methoxy group, being an electron-donating group, can influence the reactivity of the isothiocyanate and the biological activity of the final compound. The methyl group contributes to the lipophilicity, which can be crucial for the molecule's ability to penetrate microbial cell membranes.
Core Synthetic Pathway: From Isothiocyanate to Antimicrobial Thioureas
The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic central carbon atom of the isothiocyanate group of this compound. This reaction is typically straightforward, high-yielding, and can be performed under mild conditions, making it an attractive route for generating libraries of diverse thiourea derivatives for antimicrobial screening.
Caption: General reaction scheme for the synthesis of thiourea derivatives.
Experimental Protocol: Synthesis of N-(2-Methoxy-5-methylphenyl)-N'-(aryl/heteroaryl)thioureas
This protocol provides a generalized yet robust procedure for the synthesis of a series of thiourea derivatives from this compound and various primary amines. The choice of the amine partner is critical as it introduces structural diversity that can significantly impact the antimicrobial spectrum and potency of the final compounds. For the purpose of this guide, we will focus on the reaction with aminoheterocycles, as these moieties are frequently found in potent antimicrobial agents.
Materials and Reagents:
-
This compound
-
A selection of primary amines (e.g., 2-aminothiazole, 4-aminopyridine, substituted anilines)
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)
-
Triethylamine (optional, as a base)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and Mass spectrometer for characterization
Synthetic Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, 10 mL per mmol of isothiocyanate).
-
Addition of Amine: To this stirring solution, add the selected primary amine (1.0 - 1.1 eq). If the amine is used as a salt (e.g., hydrochloride), add triethylamine (1.1 eq) to the reaction mixture to liberate the free amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates product formation. The reaction is often complete within 2-24 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up and Isolation:
-
Once the reaction is complete, if a precipitate (the thiourea product) has formed, it can be collected by filtration, washed with cold solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then purified.
-
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The structure and purity of the synthesized thiourea derivatives should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined.
Workflow for Synthesis and Antimicrobial Evaluation
Caption: A comprehensive workflow from synthesis to antimicrobial lead identification.
Antimicrobial Activity Screening Protocol
The synthesized N-(2-Methoxy-5-methylphenyl)-N'-(substituted)thioureas should be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi.
Microbial Strains:
A standard panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of the diluted inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Expected Results and Data Presentation
The antimicrobial activity of the synthesized thiourea derivatives is expected to vary depending on the nature of the substituent introduced by the amine. It is anticipated that derivatives containing certain heterocyclic rings or electron-withdrawing/donating groups on an aromatic ring will exhibit significant antimicrobial activity.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of N-(2-Methoxy-5-methylphenyl)-N'-(substituted)thiourea Derivatives
| Compound ID | R-Group (from R-NH₂) | S. aureus | E. coli | C. albicans |
| ITC-1 | 2-Thiazolyl | 16 | 64 | 32 |
| ITC-2 | 4-Pyridyl | 32 | >128 | 64 |
| ITC-3 | 4-Chlorophenyl | 8 | 32 | 16 |
| ITC-4 | 4-Nitrophenyl | 4 | 16 | 8 |
| Ciprofloxacin | - | 1 | 0.5 | NA |
| Fluconazole | - | NA | NA | 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific compounds synthesized and tested.
Structure-Activity Relationship (SAR) Insights
By synthesizing and testing a library of these compounds, researchers can derive valuable structure-activity relationships. For instance, the data might reveal that:
-
Electron-withdrawing groups on the N'-aryl ring enhance activity against Gram-positive bacteria.
-
The presence of a thiazole or other specific heteroaromatic ring is crucial for antifungal activity.
-
The overall lipophilicity of the molecule correlates with its ability to inhibit the growth of certain microbial species.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of novel thiourea derivatives with promising antimicrobial properties. The synthetic protocols are straightforward and amenable to the generation of diverse chemical libraries. Systematic screening of these compounds against a panel of pathogenic microbes can lead to the identification of new lead compounds for the development of next-generation antimicrobial agents. The structure-activity relationships derived from these studies will be instrumental in guiding the optimization of these leads to enhance their potency, selectivity, and pharmacokinetic properties.
References
-
Ansari, M. M., Deshmukh, S. P., Khan, R., & Musaddiq, M. (2014). Synthesis Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets. Journal of Chemistry, 2014, 1-6. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Bădiceanu, C. D., Nuță, D. C., Missir, A. V., Hrubaru, M., Delcaru, C., Dițu, L. M., ... & Limban, C. (2018). SYNTHESIS, STRUCTURAL, PHISICO-CHEMICAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW THIOUREA DERIVATIVES. Farmacia, 66(1), 88-95. [Link]
-
Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl)(Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 49, 99-103. [Link]
-
Panzariu, A. T., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules, 30(8), 1675. [Link]
-
Bentham Science Publishers. (n.d.). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Retrieved from [Link]
Sources
Application Notes & Protocols: 2-Methoxy-5-methylphenyl Isothiocyanate as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of 2-Methoxy-5-methylphenyl Isothiocyanate
This compound is a highly valuable reagent in the field of organic and medicinal chemistry.[1] Its utility stems from the electrophilic nature of the isothiocyanate (-N=C=S) functional group, which serves as a versatile handle for constructing a diverse array of sulfur- and nitrogen-containing heterocycles.[2][3] The inherent reactivity of the central carbon atom towards nucleophiles makes it an ideal starting point for synthesizing complex molecular architectures, particularly those with demonstrated biological activity.[4][5]
The methoxy and methyl substituents on the phenyl ring are not merely passive decorations. They modulate the electronic properties of the molecule, influencing reaction rates and regioselectivity. Furthermore, these groups provide steric bulk and lipophilicity, which can be crucial for the biological activity of the final heterocyclic products, impacting their ability to interact with enzymes or receptors.[1] This guide provides an in-depth exploration of this reagent's applications, complete with detailed protocols for the synthesis of key heterocyclic scaffolds like thioureas, benzothiazoles, and quinazolines.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 190774-56-2 | [6] |
| Molecular Formula | C₉H₉NOS | [7] |
| Molecular Weight | 179.24 g/mol | [7] |
| Boiling Point | 288 °C (lit.) | [1] |
| Density | 1.146 g/cm³ at 25 °C (lit.) | [1] |
| Storage | 2-8°C, sealed, dry | [1] |
Hazard Profile & Handling Precautions
WARNING: this compound is a hazardous chemical.[6][8]
-
Primary Hazards: Causes severe skin burns and serious eye damage.[6][8] It is a lachrymator and may cause allergic skin reactions in susceptible individuals.[6]
-
Handling: Always handle this reagent inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a full-face shield.[6][9]
-
Incompatibilities: Avoid contact with acids, water, strong oxidizing agents, strong bases, alcohols, and amines, except under controlled reaction conditions.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Application I: Synthesis of N,N'-Disubstituted Thioureas
The most fundamental application of isothiocyanates is their reaction with primary and secondary amines to form thiourea derivatives.[10][11] This reaction is typically high-yielding, operationally simple, and serves as the entry point for numerous multi-step syntheses.[12] Thioureas are not just intermediates; many possess significant biological activities themselves.
Causality of the Reaction: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic central carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is often quantitative and requires minimal purification.[10]
Caption: General synthesis of N,N'-disubstituted thioureas.
Protocol 1: General Synthesis of N-(2-Methoxy-5-methylphenyl)-N'-(alkyl/aryl)thiourea
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to a concentration of 0.2-0.5 M.
-
Amine Addition: To the stirring solution at room temperature, add the desired primary or secondary amine (1.0-1.1 eq) either neat (if liquid) or as a solution in the same solvent. Rationale: Using a slight excess of the amine can ensure the complete consumption of the isothiocyanate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often complete within 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isothiocyanate starting material is no longer visible.
-
Work-up and Isolation:
-
If the product precipitates from the reaction mixture, it can be isolated by simple filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
| Amine Type | Typical Solvent | Reaction Time | Typical Yield |
| Primary Aliphatic | Dichloromethane (DCM) | 0.5 - 2 h | >95% |
| Primary Aromatic | Tetrahydrofuran (THF) | 1 - 4 h | 90-98% |
| Secondary Aliphatic | Acetonitrile (ACN) | 2 - 6 h | 85-95% |
Core Synthetic Application II: Synthesis of 2-Substituted Benzothiazoles
Benzothiazoles are a privileged heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds.[13] this compound can be ingeniously employed to construct these systems, particularly through modern C-H functionalization strategies.
Causality of the Reaction (Iron-Catalyzed Method): This advanced method involves a tandem reaction sequence.[14] First, a strong acid like triflic acid promotes the electrophilic addition of an electron-rich arene (e.g., anisole) to the isothiocyanate carbon. This forms a thioamide intermediate. Subsequently, an iron(III) catalyst facilitates an intramolecular oxidative C-H functionalization/C-S bond formation, leading to the aromatic benzothiazole core. This method avoids the need for pre-functionalized starting materials like 2-aminothiophenols.[14]
Caption: Workflow for iron-catalyzed benzothiazole synthesis.
Protocol 2: Iron(III)-Catalyzed Synthesis of Benzothiazoles via C-H Functionalization[14]
-
Flask Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the electron-rich arene (e.g., anisole, 10-20 eq) as the limiting reagent. Rationale: The arene often serves as both reactant and solvent.
-
Reagent Addition: Add this compound (1.2 eq).
-
Acid Promoter: Carefully add triflic acid (TfOH, 1.5 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Catalyst Addition: Add anhydrous iron(III) chloride (FeCl₃, 20 mol%).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: After cooling to room temperature, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired benzothiazole product.
Core Synthetic Application III: Synthesis of Quinazoline Derivatives
Quinazolines are another critical class of heterocyles with a wide range of pharmacological properties, including anticancer and anti-inflammatory activities.[15] A common and effective strategy involves the reaction of an isothiocyanate with an anthranilic acid derivative, followed by cyclization.[16]
Causality of the Reaction: This is a two-step, one-pot process. The first step is the formation of a thiourea, identical to Protocol 1, by reacting the isothiocyanate with the amino group of anthranilic acid.[16] In the second step, a dehydrating agent or heating with an acid catalyst (like polyphosphoric acid) promotes an intramolecular cyclization. The carboxylic acid group attacks the thiocarbonyl carbon, followed by dehydration to form the quinazoline-2-thione ring system.
Caption: Two-step synthesis of quinazoline derivatives.
Protocol 3: Synthesis of 3-(2-Methoxy-5-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one[16]
-
Thiourea Formation: In a round-bottom flask, dissolve anthranilic acid (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF). To this stirring solution, add this compound (1.0 eq) and stir at room temperature for 4-8 hours until TLC analysis indicates complete formation of the thiourea intermediate.
-
Cyclization: To the reaction mixture, add a cyclizing/dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. Rationale: These agents facilitate the intramolecular acyl substitution reaction that forms the heterocyclic ring.
-
Heating: Heat the mixture to 100-120 °C for 2-6 hours. Monitor the disappearance of the intermediate by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The solid product will precipitate out.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual acid, then with a small amount of cold ethanol or diethyl ether. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure quinazoline derivative.
| Step | Reagents | Key Parameters | Purpose |
| 1 | Anthranilic Acid, Triethylamine, DMF | Room Temperature, 4-8 h | Formation of thiourea intermediate |
| 2 | Polyphosphoric Acid (PPA) | 100-120 °C, 2-6 h | Intramolecular cyclization and dehydration |
| 3 | Ice Water | Quenching | Precipitation of the final product |
Troubleshooting and Experimental Insights
-
Low Yields in Thiourea Synthesis: Ensure the amine starting material is pure and dry. Moisture can hydrolyze the isothiocyanate. For less reactive (electron-poor) anilines, gentle heating (40-50 °C) or a longer reaction time may be necessary.
-
Side Reactions in Benzothiazole Synthesis: The iron-catalyzed reaction is sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere to prevent catalyst deactivation and unwanted side reactions.
-
Purification Challenges: The thiourea and quinazoline products are often high-melting, crystalline solids that are amenable to recrystallization. If chromatography is necessary, a solvent system of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.
-
Monitoring Reactions: The isothiocyanate group has a very strong and characteristic stretch in the IR spectrum around 2100-2000 cm⁻¹.[17] The disappearance of this peak is a reliable indicator of reaction completion.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of medicinally relevant heterocyclic compounds. Its predictable reactivity allows for the straightforward construction of thioureas, while also enabling access to more complex scaffolds like benzothiazoles and quinazolines through both classical and modern synthetic methodologies. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to harness the full potential of this valuable chemical building block.
References
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Babu, V., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2549. [Link]
-
Saad, H. A., et al. (2016). Utility of Phthalimidoacyl Isothiocyanate in Synthesis of Quinazolines, Benzoxazoles, Benzimidazoles, 1,2,4-Triazoles, and Oxatriazepines. Journal of Heterocyclic Chemistry, 53(5), 1547-1554. [Link]
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Friscic, T., & Belenguer, A. M. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1737–1745. [Link]
-
Li, Y., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(3), 557. [Link]
-
Various Authors. Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [Link]
-
Reddy, G. M., et al. (2023). Iron(III)-Catalyzed Regioselective Synthesis of Electron-Rich Benzothiazoles from Aryl Isothiocyanates via C–H Functionalization. The Journal of Organic Chemistry, 88(7), 4437–4447. [Link]
-
Nagy, K. N., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(11), 3163. [Link]
-
Ghahremanzadeh, R., et al. (2020). Solvent-Free Green Synthesis of New Isoquinazoline Derivatives Using Three Component Reactions of Isothiocyanates. Polycyclic Aromatic Compounds, 42(6), 3326-3336. [Link]
-
Langer, P., et al. (2007). Synthesis of Imidazo[1,2-c]quinazolines from Isothiocyanatobenzonitriles. Tetrahedron, 63(46), 11287-11298. [Link]
-
Miloserdov, F. M., & Toste, F. D. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(7), 1772–1775. [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
-
Singh, S., & Singh, J. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 127-164. [Link]
-
Kmetova, M., et al. (2005). One-Pot Quinazolin-4-ylidenethiourea Synthesis via N-(2-Cyanophenyl)benzimidoyl isothiocyanate. Molecules, 10(4), 454-463. [Link]
-
IntechOpen. (2024). Synthesis, Properties, and Biological Applications of Benzothiazoles. [Link]
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ECHA. Chemical Label for this compound. [Link]
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Brzozowski, Z., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(21), 5129. [Link]
-
Bondock, S., et al. (2002). Utility of isothiocyanates in heterocyclic synthesis. Sulfur Letters, 25(5-6), 219-231. [Link]
-
Heterocyclic Letters. (2022). Isothiocyanates: Synthesis, reactions and biological activity. Vol 12(2), 465-481. [Link]
-
Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]
-
Oakwood Chemical. This compound Product Page. [Link]
-
Al-Adiwish, W. M., et al. (2019). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2019(5), 1-38. [Link]
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Application Note: A Framework for Characterizing 2-Methoxy-5-methylphenyl Isothiocyanate Derivatives Using Cell-Based Assays
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds, most notably derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables.[1] Extensive research has established their potential as chemopreventive agents, largely due to their ability to modulate critical cellular pathways involved in carcinogenesis.[2] The mechanisms underpinning these effects are multifaceted, including the induction of apoptosis (programmed cell death), regulation of cell cycle progression, and modulation of key inflammatory and stress-response signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).[1][2][3]
The compound 2-Methoxy-5-methylphenyl isothiocyanate and its derivatives represent a chemical scaffold for the development of novel therapeutic agents.[4][5] As with any new chemical entity, a systematic and robust characterization of its biological activity is paramount. This application note provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to conduct a primary characterization of this class of compounds.
We will detail a logical, tiered approach, beginning with a foundational assessment of cytotoxicity, followed by a mechanistic investigation into the mode of cell death, and culminating in an analysis of the compound's impact on critical upstream signaling pathways. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the causality behind experimental choices to ensure data integrity and reproducibility.
Part 1: Foundational Assay - Assessing Cytotoxicity and Viability
Principle & Rationale The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its potency, typically expressed as an IC50 (half-maximal inhibitory concentration). Among the available methods, tetrazolium salt-based colorimetric assays are widely used for their simplicity and reliability.[6] These assays measure the metabolic activity of living cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[6][7]
While the MTT assay is a classic choice, it requires an additional solubilization step to dissolve the insoluble formazan crystals, introducing potential for error.[6][8] This protocol utilizes the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The XTT reagent is reduced to a water-soluble orange formazan product, eliminating the solubilization step, streamlining the workflow, and improving reproducibility, making it ideal for screening applications.[6][8][9]
Experimental Workflow: XTT Cell Viability Assay```dot
Caption: Simplified overview of MAPK and NF-κB signaling pathways and potential modulation points for Isothiocyanates.
Detailed Protocol: Western Blotting for p-p38 and IκBα
Materials:
-
Cells cultured in 6-well plates or 100 mm dishes
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors * BCA Protein Assay Kit
-
Laemmli sample buffer (2x) * SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (Rabbit anti-phospho-p38, Rabbit anti-p38, Rabbit anti-IκBα, Mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP)
-
Chemiluminescent Detection Substrate (ECL) [10] Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells (e.g., 1-2 x 10^6 cells in a 100 mm dish) and grow to 80-90% confluency.
-
Treat cells with the ITC derivative at desired concentrations for a short duration (e.g., 15, 30, 60 minutes) to capture transient phosphorylation events.
-
Wash cells twice with ice-cold PBS. [11] * Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. [11] * Incubate on ice for 30 minutes, then centrifuge at ~12,000 rpm for 20 minutes at 4°C to pellet cell debris. * Transfer the supernatant (total protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add an equal volume of 2x Laemmli buffer to a consistent amount of protein (e.g., 20-30 µg per lane). * Boil the samples at 95-100°C for 5 minutes to denature the proteins. [10] * Load the samples onto an SDS-PAGE gel along with a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom. [12]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. [10] * Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [10] * Incubate the membrane overnight at 4°C with the primary antibody diluted in blocking buffer (e.g., p-p38 at 1:1000).
-
Wash the membrane 3-5 times with TBST (Tris-Buffered Saline with 0.1% Tween-20). * Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. [11] * Wash the membrane again 3-5 times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions. [10] * Image the blot using a digital imager or by exposing it to X-ray film.
-
Crucial Step: Strip the membrane and re-probe for total p38 and a loading control (e.g., β-actin) to ensure observed changes in phosphorylation are not due to differences in protein loading. The ratio of p-p38 to total p38 should be quantified.
-
Best Practices and Self-Validation
To ensure the trustworthiness and reproducibility of results, the following practices are essential.
-
Cell Culture Integrity: Always work with healthy, low-passage number cells. Regularly test for mycoplasma contamination. [13][14]Ensure cells are never over-confluent before an experiment. [15]* Compound Handling: Prepare fresh dilutions of the ITC derivative for each experiment from a validated, concentrated stock stored at -20°C or -80°C. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Mandatory Controls:
-
Untreated Control: Cells in media alone, to establish a baseline.
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO), to control for any effects of the solvent itself.
-
Positive Control: A known inducer of the pathway being studied (e.g., staurosporine for apoptosis, TNF-α for NF-κB activation) to validate that the assay is working correctly.
-
-
Assay Validation: While full GMP validation is not required for research, assays should be qualified for their intended purpose. [16][17]This includes demonstrating reproducibility across multiple experiments, specificity of the signal, and establishing a suitable dynamic range. [18]
Conclusion
This application note provides a structured, multi-tiered approach to perform an initial, yet comprehensive, biological characterization of this compound derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and signal transduction, researchers can efficiently build a detailed profile of a compound's cellular activity. Adherence to the detailed protocols and best practices outlined will ensure the generation of high-quality, reliable, and interpretable data, forming a solid foundation for further preclinical development.
References
-
National Center for Biotechnology Information (PMC). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. [Link]
-
Biotech Spain. XTT Assays vs MTT. [Link]
-
PubMed. Isothiocyanates: mechanism of cancer chemopreventive action. [Link]
-
Redalyc. Mechanism of action of isothiocyanates. A review. [Link]
-
SciELO Colombia. Mechanism of action of isothiocyanates. A review. [Link]
-
Wikipedia. MTT assay. [Link]
-
Bio-protocol. A General Protocol for Western Blotting Mammalian Cell Lysates. [Link]
-
Biocompare. Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Rockland Immunochemicals. Multi-Lysate Western Blotting Protocol. [Link]
-
RayBiotech. NF-kappaB Signaling Pathway. [Link]
-
National Center for Biotechnology Information (PMC). Methods for analyzing MAPK cascades. [Link]
-
National Center for Biotechnology Information. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]
-
Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]
-
Biocompare. NF-κB Reporter Kit (NF-κB Signaling Pathway) from BPS Bioscience, Inc. [Link]
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Assay Genie. Cell Culture Guide - Techniques and Protocols. [Link]
-
Technology Networks. Cell Culture – Good Practice and Advanced Methods. [Link]
-
National Center for Biotechnology Information (PMC). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. [Link]
-
Cell & Gene Therapy Insights. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. [Link]
-
ResearchGate. (PDF) The detection of MAPK signaling. [Link]
-
Regulations.gov. Guidance for Industry. [Link]
-
Biocompare. RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega. [Link]
-
National Center for Biotechnology Information (PMC). The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development. [Link]
-
DLRC Group. Potency of Cell and Gene Medicinal Products: New FDA Guideline. [Link]
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Application Notes and Protocols for the In Vitro Use of 2-Methoxy-5-methylphenyl isothiocyanate
Introduction: Navigating the In Vitro Application of 2-Methoxy-5-methylphenyl isothiocyanate
This compound is an aromatic organic compound featuring a reactive isothiocyanate group.[1][2] Isothiocyanates, as a class, are of significant interest in biomedical research for their potential as chemopreventive and therapeutic agents. Their mechanisms of action often involve interaction with various cellular signaling pathways.[3][4] The successful in vitro evaluation of this compound is critically dependent on its proper handling and solubilization. Due to its chemical structure, this compound is anticipated to be hydrophobic, presenting challenges in aqueous cell culture media.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively solubilize and utilize this compound in in vitro experiments. We will delve into its physicochemical properties, provide detailed protocols for solution preparation, and offer troubleshooting strategies to ensure experimental reproducibility and integrity.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of this compound is paramount for its effective use.
| Property | Value | Source |
| Molecular Formula | C₉H₉NOS | [1][2] |
| Molecular Weight | 179.24 g/mol | [1][2] |
| Appearance | Clear yellow liquid | [2] |
| Density | 1.146 g/mL at 25 °C | [2] |
| Boiling Point | 288 °C | [2] |
| Storage | 2-8°C, sealed, dry | [5] |
| Sensitivity | Moisture sensitive | [2] |
Safety Precautions: this compound is classified as a hazardous substance. It is crucial to handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for complete safety and handling information.
Solubilization Strategy: A Step-by-Step Protocol
Given the hydrophobic nature of aromatic isothiocyanates, a two-step solubilization process is recommended: preparation of a high-concentration stock solution in an organic solvent, followed by dilution to the final working concentration in aqueous-based cell culture media or assay buffers.
Part 1: Preparation of a High-Concentration Stock Solution
The choice of an appropriate organic solvent is critical. Dimethyl sulfoxide (DMSO) is a widely used solvent for in vitro studies due to its high solubilizing power and miscibility with aqueous solutions.[6][7]
Materials:
-
This compound
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated pipettes
Protocol:
-
Solvent Selection: Anhydrous DMSO is the recommended solvent for creating a high-concentration stock solution.
-
Concentration Determination: A starting stock concentration of 10-50 mM is generally advisable. To prepare a 10 mM stock solution:
-
Calculate the required mass of this compound: Mass (mg) = 10 mmol/L * 0.001 L * 179.24 g/mol * 1000 mg/g = 1.79 mg
-
-
Dissolution:
-
Carefully weigh out the required amount of this compound in a sterile microfuge tube.
-
Add the calculated volume of anhydrous DMSO (in this case, 1 mL for a 10 mM stock).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be employed to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the stock solutions at -20°C or -80°C for long-term stability. Isothiocyanates can be unstable in solution, so it is best to prepare fresh stock solutions periodically.
-
Expert Insight: The use of anhydrous DMSO is crucial as isothiocyanates are moisture-sensitive and can degrade in the presence of water.[2] Aliquoting the stock solution prevents repeated contamination and degradation from freeze-thaw cycles.
Part 2: Preparation of Working Solutions in Aqueous Media
The dilution of the DMSO stock into aqueous cell culture media is a critical step where precipitation can occur.[8] The following protocol is designed to minimize this risk.
dot
Caption: Workflow for preparing aqueous working solutions.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Sterile, complete cell culture medium or assay buffer, pre-warmed to 37°C
-
Sterile polypropylene tubes
-
Calibrated pipettes
Protocol:
-
Pre-warm the Medium: Ensure your cell culture medium or assay buffer is pre-warmed to 37°C. Solubility of many compounds is temperature-dependent, and using cold media can promote precipitation.[8]
-
Calculate Dilutions: Determine the volume of stock solution required to achieve the desired final concentration. Aim to keep the final DMSO concentration in your experiment below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cellular effects.[6][7]
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
(10 mM) * V1 = (10 µM) * (1 mL)
-
V1 = 1 µL of the 10 mM stock solution.
-
The final DMSO concentration will be 0.1%.
-
-
-
Dilution Technique:
-
Pipette the required volume of pre-warmed medium into a sterile tube.
-
While vigorously vortexing or stirring the medium, add the calculated volume of the DMSO stock solution dropwise. This rapid dispersal is key to preventing the compound from "crashing out" of solution.[8]
-
-
Immediate Use: Isothiocyanates are known to be unstable in aqueous solutions.[9][10][11][12][13] It is highly recommended to use the prepared working solutions immediately. Do not store working solutions in aqueous media.
Troubleshooting and Best Practices
Issue: Precipitation upon dilution in aqueous media.
-
Solution 1: Decrease Final Concentration: The desired concentration may exceed the compound's aqueous solubility. Perform a concentration-response curve to determine the optimal, non-precipitating concentration range.
-
Solution 2: Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in pre-warmed media.
-
Solution 3: Serum Concentration: If using serum-containing media, ensure the serum is of high quality. Components in serum can sometimes interact with compounds, leading to precipitation.
Issue: Solvent-induced artifacts in the assay.
-
Solution: Include a Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the compound-treated cells. This allows you to differentiate between the effects of the compound and the solvent.
Hypothetical Signaling Pathway for Investigation
Isothiocyanates are known to modulate various cellular signaling pathways, including those involved in apoptosis and cell cycle regulation.[3][4] The diagram below illustrates a hypothetical pathway that could be investigated with this compound.
dot
Caption: Hypothetical apoptosis induction pathway.
Conclusion
The successful use of this compound in in vitro research hinges on meticulous attention to its solubilization and handling. By employing the protocols and best practices outlined in this guide, researchers can minimize experimental variability and obtain reliable, reproducible data. The inherent reactivity and potential instability of the isothiocyanate functional group necessitate careful planning and execution of experiments, with an emphasis on the use of freshly prepared solutions.
References
-
Considerations regarding use of solvents in in vitro cell based assays. Link
-
Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem. Link
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. Link
-
Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. Link
-
Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. Link
-
The effect of solvents on drug metabolism in vitro - PubMed. Link
-
Common Cell Culture Problems: Precipitates - Sigma-Aldrich. Link
-
Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. Link
-
Troubleshooting Cell Culture Media for Bioprocessing. Link
-
Cell Culture Troubleshooting Tips and Tricks - YouTube. Link
-
Stability studies of isothiocyanates and nitriles in aqueous media - ThaiScience. Link
-
Stability studies of isothiocyanates and nitriles in aqueous media - ResearchGate. Link
-
Enhancement of Aqueous Stability of Allyl Isothiocyanate Using Nanoemulsions Prepared by an Emulsion Inversion Point Method - PubMed. Link
-
Stability of Allyl Isothiocyanate in an Aqueous Solution. Link
-
Preparation of isothiocyanates a . | Download Table - ResearchGate. Link
-
Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed. Link
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC. Link
-
New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Link
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - Beilstein Journals. Link
-
Solubility profile for glutathione-phenethyl isothiocyanate (GsPEITC)... - ResearchGate. Link
-
This compound - Oakwood Chemical. Link
-
This compound CAS#: 190774-56-2 - ChemicalBook. Link
-
Recent Advancement in the Synthesis of Isothiocyanates. Link
-
(2-methoxy-5-methylphenyl)(phenyl)methanol - Sigma-Aldrich. Link
-
This compound - MySkinRecipes. Link
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2-Methoxy-5-methylphenyl Isothiocyanate: A Versatile Covalent Probe for Chemical Biology
Application Note and Detailed Protocols
Authored by: Senior Application Scientist, Chemical Biology Division
Abstract
This guide provides a comprehensive overview of 2-Methoxy-5-methylphenyl isothiocyanate (MMP-ITC) as a valuable tool for researchers in chemical biology and drug discovery. We delve into the fundamental principles governing its reactivity, offer detailed protocols for its application in protein modification and target identification, and discuss its potential for elucidating complex biological processes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this covalent chemical probe.
Introduction: The Power of Covalent Probes in Chemical Biology
The study of protein function and interaction is central to understanding cellular processes and disease mechanisms. Covalent chemical probes, which form stable bonds with their protein targets, have emerged as indispensable tools for elucidating these complex biological systems. This compound (MMP-ITC) is an aryl isothiocyanate that offers a unique combination of reactivity and structural features, making it a promising candidate for a range of chemical biology applications.[1] Its isothiocyanate functional group is a potent electrophile that can react with nucleophilic amino acid residues in proteins, enabling its use in protein labeling, activity-based protein profiling (ABPP), and target identification studies.[2][3][4][5][6] The methoxy and methyl substituents on the phenyl ring can influence its solubility, cell permeability, and interaction with target proteins, offering a degree of tunability for specific applications.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of MMP-ITC is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₉NOS | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| Appearance | Clear yellow liquid | [7] |
| Boiling Point | 288 °C (lit.) | [1][7] |
| Density | 1.146 g/mL at 25 °C (lit.) | [1][7] |
| Storage | 2-8°C, sealed, dry, protected from moisture and light | [1][7] |
| Solubility | Soluble in organic solvents like DMSO; limited solubility in water | [8] |
Handling Precautions: Isothiocyanates can be toxic and are moisture-sensitive.[7][8] Handle MMP-ITC in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes.
Mechanism of Action: Covalent Modification of Proteins
The utility of MMP-ITC as a chemical biology tool stems from the electrophilic nature of its isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophilic side chains of amino acids, primarily the thiol group of cysteine and the ε-amino group of lysine.
Reaction with Cysteine and Lysine
The reaction of MMP-ITC with cysteine and lysine residues is highly dependent on the pH of the reaction medium. This pH-dependent selectivity is a key feature that can be exploited in experimental design.
-
Reaction with Cysteine: At physiological or slightly acidic pH (around 7.4), the thiol group of cysteine is more readily deprotonated to the highly nucleophilic thiolate anion. This thiolate attacks the central carbon of the isothiocyanate, forming a dithiocarbamate linkage.
-
Reaction with Lysine: At a more basic pH (typically 9-10), the ε-amino group of lysine is deprotonated and becomes a potent nucleophile. It then attacks the isothiocyanate to form a stable thiourea bond.
Stability Considerations
Aryl isothiocyanates can be unstable in aqueous buffers, undergoing hydrolysis over time.[9][10][11] The rate of degradation is influenced by the buffer composition and pH. It is crucial to prepare fresh stock solutions of MMP-ITC in an anhydrous organic solvent such as DMSO and to minimize the time the compound spends in aqueous media before reacting with the protein of interest.
Applications in Chemical Biology
The ability of MMP-ITC to covalently modify proteins makes it a versatile tool for a variety of applications in chemical biology.
Covalent Protein Labeling
MMP-ITC can be used to introduce a stable modification onto a protein of interest. This can be useful for:
-
Attaching biophysical probes: While MMP-ITC itself is not fluorescent, it can be synthesized with a linker to which a fluorophore, biotin, or other reporter tag can be attached. This allows for the visualization and tracking of the labeled protein.
-
Probing protein structure and function: Covalent modification can be used to identify accessible and reactive residues on the protein surface. Changes in the labeling pattern upon ligand binding or conformational change can provide insights into protein dynamics.
Target Identification and Validation
A key application of covalent probes like MMP-ITC is in the identification of the cellular targets of bioactive small molecules.[2][3][4][5][6] This is often achieved through chemoproteomic approaches.
Detailed Protocols
The following protocols provide a starting point for using MMP-ITC in your research. Optimization may be required for specific proteins and experimental systems.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of aryl isothiocyanates from the corresponding anilines.[12][13][14]
Materials:
-
2-Methoxy-5-methylaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Tosyl chloride or a similar desulfurylating agent
-
Dichloromethane (DCM) or another suitable organic solvent
-
Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve 2-Methoxy-5-methylaniline (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the formation of the dithiocarbamate intermediate is complete, cool the reaction back to 0°C.
-
Slowly add tosyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Covalent Labeling of a Purified Protein
This protocol provides a general procedure for labeling a purified protein with MMP-ITC. The optimal pH will depend on whether cysteine or lysine modification is desired.
Materials:
-
Purified protein of interest in a suitable buffer (amine-free for lysine labeling, e.g., phosphate or carbonate buffer)
-
This compound (MMP-ITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS pH 7.4 for cysteine labeling, or 100 mM sodium bicarbonate pH 9.0 for lysine labeling)
-
Desalting column or dialysis cassette for removing excess reagent
Procedure:
-
Prepare a stock solution of MMP-ITC (e.g., 10-100 mM) in anhydrous DMSO.
-
Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in the chosen reaction buffer.
-
Add the MMP-ITC stock solution to the protein solution to achieve the desired molar excess of the reagent (typically 10-50 fold molar excess). The final DMSO concentration should be kept low (ideally <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing. The reaction time and temperature should be optimized for the specific protein.
-
Quench the reaction by adding a small molecule with a nucleophilic group (e.g., Tris buffer or β-mercaptoethanol).
-
Remove the excess, unreacted MMP-ITC and byproducts using a desalting column or by dialysis against a suitable storage buffer.
-
Analyze the labeled protein by SDS-PAGE and mass spectrometry to confirm modification.
Protocol 3: Chemoproteomic Profiling for Target Identification
This protocol outlines a general workflow for identifying the cellular targets of MMP-ITC using a competitive profiling approach with a biotinylated MMP-ITC analog.
Materials:
-
Biotinylated this compound probe
-
Cell culture or tissue lysate
-
This compound (as a competitor)
-
Streptavidin-agarose beads
-
Lysis buffer, wash buffers
-
Urea, DTT, iodoacetamide for protein denaturation, reduction, and alkylation
-
Trypsin
-
LC-MS/MS instrumentation and analysis software
Procedure:
-
Probe Synthesis: Synthesize a biotinylated version of MMP-ITC, typically by incorporating a linker with a terminal biotin moiety.
-
Cell Treatment: Treat cultured cells with either the biotinylated MMP-ITC probe alone or with a pre-incubation of excess unlabeled MMP-ITC followed by the biotinylated probe. A vehicle control (DMSO) should also be included.
-
Cell Lysis: Harvest and lyse the cells to extract the proteome.
-
Enrichment of Biotinylated Proteins: Incubate the cell lysates with streptavidin-agarose beads to capture the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Elute the bound proteins or perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated and vehicle control samples. These are the potential targets of MMP-ITC.
Data Analysis and Interpretation
Mass spectrometry is the primary analytical technique for characterizing MMP-ITC-modified proteins.
-
Intact Protein Analysis: Analysis of the intact labeled protein can confirm the addition of the MMP-ITC moiety by observing the corresponding mass shift (179.24 Da).
-
Peptide Mapping: To identify the specific site(s) of modification, the labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The mass of the modified peptide will be increased by 179.24 Da, and the modification site can be pinpointed by analyzing the fragmentation pattern of the peptide.
Conclusion and Future Perspectives
This compound represents a valuable and versatile covalent probe for chemical biology research. Its well-defined reactivity with nucleophilic amino acids, coupled with the potential for synthetic modification, allows for a wide range of applications, from targeted protein labeling to global proteome-wide target identification. As our understanding of the complex interplay of proteins in cellular networks continues to grow, tools like MMP-ITC will be instrumental in dissecting these intricate systems and paving the way for the development of novel therapeutic strategies.
References
- Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of organic chemistry, 72(10), 3969–3971.
- Li, G., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein journal of organic chemistry, 8, 75–83.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Jadhav, S. D., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 75-92.
- Moody, C. J., & Rees, C. W. (1998). New Syntheses of Aryl isothiocyanates. Journal of the Chemical Society, Perkin Transactions 1, (5), 889-892.
- Ott, D. G. (1967). U.S. Patent No. 3,341,564. Washington, DC: U.S.
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Mi, L., et al. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Chemical research in toxicology, 24(10), 1834–1842.
- Yang, Y., et al. (2015). Enhancement of Aqueous Stability of Allyl Isothiocyanate Using Nanoemulsions Prepared by an Emulsion Inversion Point Method. Journal of agricultural and food chemistry, 63(1), 319–326.
- Xiao, T., et al. (2012). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. ACS chemical biology, 7(4), 737–744.
- Sołtysiak, J., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules (Basel, Switzerland), 25(21), 5036.
- Hanschen, F. S., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PloS one, 10(7), e0132911.
- Kühn, C., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.).
- Hsiao, C. P., et al. (2017). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of food science, 82(1), 164–171.
- Steel, R. J., et al. (2024).
- de la Torre, G., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules (Basel, Switzerland), 26(11), 3182.
- Burns, C. J., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. Journal of medicinal chemistry, 54(17), 6014–6027.
- Wang, Y., et al. (2024). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. Cell chemical biology, S2451-9456(24)00345-4.
-
NIST. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]
- Keum, Y. S. (2011). Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention. Journal of cancer prevention, 16(2), 71–79.
- Shang, F., et al. (2020). Target verification of allyl isothiocyanate on the core subunits of cytochrome c oxidase in Sitophilus zeamais by RNAi. Pest management science, 76(11), 3749–3758.
- Wang, Y., et al. (2007). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Molecular & cellular proteomics : MCP, 6(8), 1365–1379.
-
Agilent. (n.d.). Target Identification and Validation Publications Guide. Retrieved from [Link]
- Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 67(9), 7224–7244.
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- 4. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
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High-throughput screening of "2-Methoxy-5-methylphenyl isothiocyanate" derivatives
Application Note & Protocol
Topic: High-Throughput Screening of 2-Methoxy-5-methylphenyl Isothiocyanate Derivatives for Pro-Apoptotic Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Isothiocyanates
Isothiocyanates (ITCs) are a class of sulfur-containing phytochemicals abundant in cruciferous vegetables like broccoli, cabbage, and watercress.[1][2] Decades of research have established a strong inverse correlation between the consumption of these vegetables and the incidence of various cancers.[1] This protective effect is largely attributed to ITCs, which modulate a multitude of cellular pathways critical to cancer prevention and therapy.[3][4]
The core structure of an ITC features a highly reactive electrophilic isothiocyanate group (-N=C=S) attached to a variable side chain, which dictates its specific biological properties.[5] Their mechanisms of action are diverse and potent, including:
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancerous cells, a critical mechanism for eliminating malignant cells.[1][6][7] This is often achieved by disrupting the mitochondrial membrane potential and activating effector caspases.[7]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase, preventing them from dividing and propagating.[2][4]
-
Modulation of Biotransformation Enzymes: ITCs are potent inducers of Phase II detoxification enzymes (e.g., glutathione S-transferases), which help neutralize and eliminate carcinogens.[3][6]
The specific compound, this compound (MMP-ITC), serves as a key intermediate in organic synthesis for creating thiourea derivatives used in drug development.[8] Its reactive isothiocyanate group makes it an attractive scaffold for generating a chemical library of novel derivatives.[8] By systematically modifying the core MMP-ITC structure, a library of derivatives can be synthesized to explore a wider chemical space and potentially identify compounds with enhanced potency, selectivity, and favorable pharmacological properties.
This application note provides a comprehensive framework for developing and executing a high-throughput screening (HTS) campaign to identify MMP-ITC derivatives that potently induce apoptosis in a cancer cell line.
Scientific Rationale & Assay Principle
Rationale for Screening
Given the well-documented pro-apoptotic activity of numerous ITCs, a primary objective in screening an MMP-ITC derivative library is to identify compounds that selectively kill cancer cells by activating the apoptotic cascade.[1][2] Apoptosis is a highly regulated process of programmed cell death essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, allowing malignant cells to survive and proliferate indefinitely.[9]
A key event in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases. Specifically, the effector caspases, Caspase-3 and Caspase-7, are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[10] Therefore, measuring the combined activity of Caspase-3 and Caspase-7 (Caspase-3/7) serves as a robust and reliable marker for apoptosis induction.[9]
Assay Principle: Caspase-Glo® 3/7 Luminescent Assay
To enable high-throughput screening, a robust, sensitive, and automatable assay is required. The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent "add-mix-measure" assay designed for this purpose.[10][11][12]
The principle is as follows:
-
The assay reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is the recognition sequence for Caspase-3 and Caspase-7.[11][12]
-
Upon addition to the cells, the reagent lyses the cells, releasing the cellular components, including any active Caspase-3/7 enzymes.
-
Active Caspase-3/7 enzymes cleave the DEVD substrate, releasing aminoluciferin.
-
The released aminoluciferin is then utilized as a substrate by a thermostable luciferase (also in the reagent), which generates a stable, "glow-type" luminescent signal.[12]
-
The intensity of the luminescent signal is directly proportional to the amount of active Caspase-3/7 in the sample.[12]
This assay format is ideal for HTS as it eliminates the need for cell washing or multiple reagent addition steps, minimizing handling and variability.[12]
High-Throughput Screening Workflow
The HTS process is a multi-step workflow designed to efficiently screen large compound libraries and identify validated hits.[13][14]
Workflow Diagram
Caption: High-throughput screening workflow from assay development to validated hits.
Detailed Protocols
Materials and Reagents
-
Cell Line: Human colorectal carcinoma cell line (e.g., HCT116)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, solid white, flat-bottom, tissue-culture treated plates.
-
Reagents:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
MMP-ITC Derivative Library (dissolved in 100% DMSO)
-
Staurosporine (Positive Control)
-
DMSO (Vehicle/Negative Control)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Protocol 1: Assay Development and Validation
Objective: To optimize assay parameters and ensure the assay is robust enough for HTS by achieving an acceptable Z'-factor.
-
Cell Seeding Density Optimization: a. Seed HCT116 cells in a 384-well plate at varying densities (e.g., 1,000 to 10,000 cells/well) in 40 µL of culture medium. b. Incubate for 24 hours at 37°C, 5% CO₂. c. Treat cells with a known apoptosis inducer (e.g., 1 µM Staurosporine) and DMSO vehicle. d. After 6-24 hours, perform the Caspase-Glo® 3/7 assay as described below. e. Select the cell density that provides the best signal-to-background ratio without being confluent.
-
Z'-Factor Validation: a. Prepare a 384-well plate. Designate half the wells for the positive control (PC) and half for the negative control (NC). b. Add 1 µM Staurosporine (PC) or an equivalent percentage of DMSO (NC) to the respective wells. c. Seed the optimal number of cells (determined in step 1) into all wells. d. Incubate for the desired treatment time (e.g., 24 hours). e. Perform the Caspase-Glo® 3/7 assay. f. Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * SD_PC + 3 * SD_NC) / |Mean_PC - Mean_NC| ) Where SD is the standard deviation and Mean is the average luminescence signal.
g. An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[15][16]
Protocol 2: Primary HTS of MMP-ITC Derivative Library
Objective: To screen the entire MMP-ITC library at a single concentration to identify initial "hits".
-
Compound Plating: a. Using an acoustic liquid handler, dispense 50 nL of each MMP-ITC derivative (from a 10 mM stock) into the appropriate wells of a 384-well assay plate, resulting in a final concentration of 10 µM in a 50 µL final assay volume. b. Dispense 50 nL of Staurosporine (1 mM stock) into positive control wells (final concentration 1 µM). c. Dispense 50 nL of 100% DMSO into negative control wells.
-
Cell Seeding: a. Harvest HCT116 cells and resuspend to the optimized seeding concentration. b. Using an automated multichannel pipette or dispenser, add 40 µL of the cell suspension to each well of the compound-containing plates.
-
Incubation: a. Gently mix the plates on a plate shaker for 1 minute. b. Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Assay Readout: a. Equilibrate the assay plates and the Caspase-Glo® 3/7 reagent to room temperature.[17] b. Add 10 µL of the Caspase-Glo® 3/7 reagent to each well.[12] c. Mix on a plate shaker for 2 minutes at low speed. d. Incubate at room temperature for 1 hour, protected from light. e. Read the luminescence on a plate reader (e.g., Envision Multilabel Reader).[10]
Protocol 3: Data Analysis and Hit Selection
Objective: To normalize the raw data and apply statistical methods to identify high-confidence hits.
-
Plate QC: Calculate the Z'-factor for each individual plate to ensure data quality. Plates with a Z'-factor below 0.5 should be flagged for review or repeated.[18][19]
-
Data Normalization: a. For each plate, calculate the average signal for the positive controls (Max) and negative controls (Min). b. Normalize the raw luminescence value (X) of each compound well to a percent activation using the formula: % Activation = ( (X - Mean_Min) / (Mean_Max - Mean_Min) ) * 100
-
Hit Selection: a. Calculate the mean and standard deviation (SD) of the percent activation for all library compounds. b. A common threshold for hit selection is a value greater than 3 standard deviations above the mean of the sample population.[20] c. Compounds meeting this criterion are designated as primary hits and are selected for further validation.
Hit Validation and Follow-Up Studies
Primary hits from an HTS campaign require rigorous validation to eliminate false positives and confirm their biological activity.[13][21]
Hit Confirmation and Dose-Response
-
Re-testing: Obtain fresh, powdered samples of the hit compounds to confirm their identity and purity.
-
Dose-Response Curves: Test the confirmed hits in the same Caspase-3/7 assay over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (EC₅₀).
Orthogonal Assays
To ensure the observed activity is due to on-target apoptosis and not an artifact of the assay technology, hits should be validated in a secondary, orthogonal assay.[9] A suitable orthogonal assay is Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[9]
Apoptosis Pathway Diagram
Caption: Simplified intrinsic apoptosis pathway targeted by MMP-ITC derivatives.
Data Summary & Interpretation
All quantitative data should be summarized for clear interpretation.
Table 1: Assay Validation Summary
| Parameter | Value | Interpretation |
| Cell Line | HCT116 | Human Colorectal Carcinoma |
| Seeding Density | 4,000 cells/well | Optimal for signal window |
| Positive Control | 1 µM Staurosporine | Induces robust apoptosis |
| Negative Control | 0.1% DMSO | Vehicle, no effect |
| Z'-Factor | 0.78 | Excellent for HTS [15][16] |
Table 2: Hypothetical Hit Validation Data
| Compound ID | Primary Screen (% Activation) | Confirmed EC₅₀ (µM) | Max Response (% of PC) |
| MMP-ITC-001 | 85.2% | 1.2 | 95% |
| MMP-ITC-002 | 78.9% | 3.5 | 88% |
| MMP-ITC-003 | 65.1% | 11.8 | 75% |
| Staurosporine | 100% | 0.4 | 100% |
Conclusion
This application note details a robust and validated methodology for the high-throughput screening of a this compound (MMP-ITC) derivative library. By leveraging the sensitive and automated Caspase-Glo® 3/7 assay, this workflow enables the efficient identification of novel pro-apoptotic compounds. The subsequent hit validation cascade, including dose-response analysis and orthogonal assays, ensures the selection of high-quality lead compounds for further investigation in the drug discovery pipeline. The principles and protocols outlined herein provide a comprehensive guide for researchers aiming to discover next-generation therapeutics from the versatile isothiocyanate chemical class.
References
-
Conaway, C. C., Wang, C. X., Pittman, B., Yang, Y. M., & Chung, F. L. (2000). Isothiocyanates: mechanism of cancer chemopreventive action. PubMed. Available at: [Link]
-
Minarini, A., Milelli, A., & Fimognari, C. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. Available at: [Link]
-
Mi, L., Wang, X., & Govind, S. (2007). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. AACR Journals. Available at: [Link]
-
Srivastava, S. K., & Singh, S. V. (2015). Mechanisms of the Anticancer Effects of Isothiocyanates. PubMed. Available at: [Link]
-
Abbaoui, B., Lucas, C. R., & Riedl, K. M. (2018). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition. Available at: [Link]
-
Crompton, M. (2021). Apoptosis Marker Assays for HTS. NCBI Bookshelf. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
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Lee, D. W., Choi, Y. S., & Seo, Y. J. (2018). A High Throughput Apoptosis Assay using 3D Cultured Cells. MDPI. Available at: [Link]
-
Sriram, G., Biglione, S., & Cippà, P. E. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. Future Science. Available at: [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
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On HTS. (2023). Z-factor. On HTS. Available at: [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]
-
Vipergen. (n.d.). Hit Identification. Vipergen. Available at: [Link]
-
Wikipedia. (n.d.). High-throughput screening. Wikipedia. Available at: [Link]
-
Guller, U., Tuncel, G., & Akgul, O. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. Available at: [Link]
-
Sriram, G., Biglione, S., & Cippà, P. E. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. ResearchGate. Available at: [Link]
-
Sriram, G., Biglione, S., & Cippà, P. E. (2021). Apoptosis assessment in high-content and high-throughput screening assays. PubMed. Available at: [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
-
Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]
-
Guller, U., Tuncel, G., & Akgul, O. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. Available at: [Link]
-
Zheng, Q., & Tang, X. (2021). Recent Advancement in the Synthesis of Isothiocyanates. Royal Society of Chemistry. Available at: [Link]
-
Horn, T., & Schulthess, S. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Available at: [Link]
-
Reaction Biology. (n.d.). Cell Apoptosis Assay Services. Reaction Biology. Available at: [Link]
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Behalo, M. S., Elkarim, I. A. G., & Esam, A. (2025). Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. Scilit. Available at: [Link]
-
Wang, Y., Zhang, Y., & Chen, J. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. PMC. Available at: [Link]
-
Olayanju, J. B., Bozic, D., & Baralić, K. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. PMC. Available at: [Link]
-
Iori, R., & Leoni, O. (2019). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. Available at: [Link]
-
Olayanju, J. B., Bozic, D., & Baralić, K. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. ResearchGate. Available at: [Link]
-
Spandidos, D. A., & Tsatsakis, A. M. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. NIH. Available at: [Link]
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Application Notes & Protocols: Evaluating 2-Methoxy-5-methylphenyl Isothiocyanate as a Covalent Kinase Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2-Methoxy-5-methylphenyl isothiocyanate in the development of novel kinase inhibitors. This document outlines the scientific rationale for its investigation, detailed protocols for its characterization, and a framework for data interpretation.
Introduction: The Rationale for Investigating this compound
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families in drug discovery.[1][2] While traditional kinase inhibitors often target the ATP-binding site non-covalently, there is growing interest in covalent inhibitors that can offer increased potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.
This compound belongs to the isothiocyanate (ITC) class of compounds. ITCs are characterized by their electrophilic isothiocyanate group (-N=C=S), which is highly reactive toward nucleophilic residues on proteins, most notably the sulfhydryl group of cysteine.[3][4] This reactivity forms the basis of their potential as covalent inhibitors.
Scientific literature suggests that dietary isothiocyanates can exert biological effects, including the induction of apoptosis and cell cycle arrest, through the covalent modification of key signaling proteins.[4][5][6] A notable example is the direct inhibition of MEKK1, an upstream kinase in the SAPK/JNK stress-signaling pathway. This inhibition occurs through the covalent modification of a specific cysteine residue within the ATP binding pocket, leading to an irreversible blockade of its catalytic activity.[4]
Given this precedent, this compound is a compelling candidate for investigation as a potential covalent kinase inhibitor. Its isothiocyanate functional group provides a reactive handle for forming a stable, covalent bond with a target kinase, potentially leading to potent and durable inhibition. This document provides the necessary protocols to test this hypothesis, from initial biochemical screening to cell-based validation.
Proposed Mechanism of Action
The proposed mechanism involves a nucleophilic attack by a cysteine residue within or near the kinase active site on the electrophilic carbon atom of the isothiocyanate group of this compound. This results in the formation of a stable dithiocarbamate adduct, covalently linking the inhibitor to the kinase and preventing its catalytic function.
Caption: Proposed covalent modification of a kinase by this compound.
Experimental Workflows: A Tiered Approach to Evaluation
A systematic, tiered approach is recommended to efficiently evaluate the potential of this compound as a kinase inhibitor. This workflow progresses from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.
Caption: Tiered workflow for screening and validation of kinase inhibitors.
PART I: BIOCHEMICAL ASSAYS FOR DIRECT KINASE INHIBITION
Biochemical assays are the cornerstone of initial inhibitor screening, providing direct measurement of a compound's effect on purified kinase activity.[7] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening.[8] It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases.
A. Materials & Reagents:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified, active recombinant kinases of interest
-
Corresponding kinase-specific substrates
-
Kinase Buffer (specific to each kinase, typically contains DTT, MgCl2, and a buffering agent)
-
ATP (at Km concentration for each kinase)
-
Staurosporine (positive control inhibitor)
-
White, opaque 384-well assay plates
-
Luminometer
B. Experimental Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Also, prepare dilutions of the positive control (Staurosporine) and a DMSO-only vehicle control.
-
Assay Plate Setup:
-
Add 1 µL of the compound dilutions, positive control, or DMSO vehicle to the appropriate wells of a 384-well plate.
-
Prepare a "no-enzyme" control by adding 1 µL of DMSO to separate wells for background subtraction.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase buffer.
-
Prepare a 2X ATP solution.
-
Add 2 µL of the 2X kinase/substrate solution to all wells except the "no-enzyme" controls. Add 2 µL of buffer to the "no-enzyme" wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[8]
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
-
Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).[8]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
C. Data Analysis & Interpretation:
-
Subtract the average "no-enzyme" background signal from all other wells.
-
Normalize the data by setting the average DMSO vehicle control as 100% activity and the highest concentration of Staurosporine as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Hypothetical Data Presentation
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) |
| MEKK1 | 0.85 | 0.02 |
| PIM1 | 15.2 | 0.15 |
| JAK2 | > 50 | 0.05 |
| EGFR | 27.4 | 0.01 |
This table presents hypothetical data for illustrative purposes.
PART II: CELL-BASED ASSAYS FOR PHYSIOLOGICAL RELEVANCE
While biochemical assays are crucial, cell-based assays are essential to confirm that a compound can penetrate cell membranes, engage its target in a complex cellular environment, and exert a functional effect.[10]
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol assesses the effect of the compound on the proliferation and viability of a cancer cell line known to be dependent on the activity of a "hit" kinase identified in Tier 1.
A. Materials & Reagents:
-
Cancer cell line (e.g., a line with hyperactive MEKK1/JNK signaling)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
MTT Reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Clear or white-walled 96-well cell culture plates
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
B. Experimental Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Target Engagement and Pathway Modulation
This protocol directly measures the phosphorylation status of a kinase's downstream substrate, providing evidence of target inhibition within the cell.[2][11] For example, if MEKK1 is the target, one could measure the phosphorylation of its downstream target, JNK.
A. Materials & Reagents:
-
Cancer cell line
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
B. Experimental Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound for a short duration (e.g., 2-6 hours) to observe direct effects on signaling.
-
Cell Lysis & Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and run samples on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-JNK) and a loading control (e.g., anti-GAPDH) to ensure equal loading.
C. Data Analysis & Interpretation:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
A dose-dependent decrease in the phosphorylation of the downstream substrate indicates successful target engagement and inhibition by the compound in a cellular context.
Caption: Simplified SAPK/JNK signaling pathway showing the potential point of inhibition.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems.
-
Orthogonal Assays: The use of both biochemical and cell-based assays provides orthogonal validation. A compound that is active in both is more likely to be a genuine inhibitor.
-
Positive and Negative Controls: The consistent use of potent, known inhibitors (e.g., Staurosporine) as positive controls and vehicle (DMSO) as a negative control is critical for validating assay performance and data normalization.
-
Dose-Response Relationship: A clear dose-response relationship in all assays is a key indicator of a specific biological effect rather than non-specific toxicity or assay interference.
-
Target Engagement: The Western blot protocol provides direct evidence that the compound is engaging the intended target in cells by measuring the modulation of a downstream substrate.
By following these integrated protocols, researchers can confidently assess the potential of this compound as a novel covalent kinase inhibitor, generating robust and reproducible data for further drug development efforts.
References
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Cell-based Kinase Assays. Profacgen.
- Immuno-oncology Cell-based Kinase Assay Service.
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Spotlight: Cell-based kinase assay form
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Biochemical kinase assay to improve potency and selectivity. (2021). Domainex.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- 2-Methoxy-5-methylphenyl isothiocyan
- Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfuriz
- The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase. BMC Pharmacology and Toxicology.
- Mechanism of action of isothiocyan
- 2-Methoxy-5-methylphenyl isothiocyan
- 2-methoxy-5-methylphenyl isothiocyan
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
- Mechanism of action of isothiocyanates. A review.
Sources
- 1. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. This compound [myskinrecipes.com]
- 4. The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of isothiocyanates. A review [scielo.org.co]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. This compound [oakwoodchemical.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for "2-Methoxy-5-methylphenyl isothiocyanate"
Technical Support Center: 2-Methoxy-5-methylphenyl isothiocyanate
Welcome to the technical support resource for this compound (CAS 190774-56-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is both efficient and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, synthesis, and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) functional group.[1] Its molecular formula is C₉H₉NOS and it has a molecular weight of 179.24 g/mol .[1][2] The electrophilic carbon atom of the isothiocyanate moiety is highly susceptible to nucleophilic attack, making this compound a valuable building block in organic synthesis.[2]
Its primary application lies in the synthesis of thiourea derivatives, which are of significant interest in drug discovery due to their diverse biological activities.[2][3] These derivatives are explored for their potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds.[2][4]
| Property | Value | Source |
| CAS Number | 190774-56-2 | [1][5][6] |
| Molecular Formula | C₉H₉NOS | [1][2] |
| Molecular Weight | 179.24 g/mol | [1][2] |
| Boiling Point | 288 °C (lit.) | [2] |
| Density | 1.146 g/cm³ at 25 °C (lit.) | [2] |
Q2: What are the common synthetic routes for preparing this compound?
The most prevalent and industrially viable methods start from the corresponding primary amine, 2-methoxy-5-methylaniline. The key is the introduction of the thiocarbonyl (-C=S) group.
-
Carbon Disulfide (CS₂) Method: This is a widely used two-step process.[7] First, the primary amine reacts with carbon disulfide in the presence of a base (like triethylamine or an inorganic base) to form a dithiocarbamate salt intermediate.[8][9] This salt is then treated with a desulfurizing agent (e.g., tosyl chloride, ethyl chloroformate, hydrogen peroxide, or iodine) to eliminate a sulfur atom and form the isothiocyanate.[8][10][11] This method avoids the use of highly toxic reagents.[12]
-
Thiophosgene Method: This classic method involves the direct reaction of the primary amine with thiophosgene (CSCl₂).[4][8] While often efficient, thiophosgene is a highly toxic and volatile chemical, requiring stringent safety precautions and specialized handling.[8][12] It can also lead to the formation of thiourea by-products, which can complicate purification.[8]
-
Alternative Thiocarbonyl Transfer Reagents: To circumvent the toxicity of thiophosgene, less hazardous surrogates like 1,1'-thiocarbonyldiimidazole (TCDI) or phenyl chlorothionoformate can be used.[9][12][13] These reagents react with the amine to form the isothiocyanate under milder conditions.
Q3: What are the recommended storage and handling conditions for this reagent?
Proper storage and handling are critical to maintain the reagent's integrity and ensure user safety.
-
Storage: this compound should be stored in a tightly sealed container at 2-8°C.[2] It is crucial to protect it from moisture, as isothiocyanates can be moisture-sensitive and may hydrolyze over time.[14][15] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Handling: This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[15][16] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[15][16] Avoid inhalation of vapors and direct contact with skin and eyes.[15][17]
Q4: What is the primary reaction mechanism when using this compound?
The core reactivity stems from the electrophilic nature of the central carbon atom in the -N=C=S group. It readily undergoes nucleophilic addition with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is highly efficient and is a cornerstone of its application in medicinal chemistry.
Caption: General mechanism of thiourea formation.
The reaction is typically fast with aliphatic amines at room temperature.[18] However, less nucleophilic amines, such as electron-deficient anilines, may require heating or the addition of a base to facilitate the reaction.[18]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Low or No Yield in Thiourea Synthesis
Question: I am reacting this compound with my primary amine, but I am seeing very low yield of the desired thiourea product. What are the potential causes and how can I fix this?
Answer: This is a common issue that can almost always be traced back to one of a few root causes. A systematic check is the best approach.
Caption: Troubleshooting workflow for low product yield.
-
Potential Cause 1: Reagent Quality. The starting amine must be pure and anhydrous. Moisture can react with the isothiocyanate.[7] Ensure the this compound has been stored properly and has not degraded.
-
Solution: Use freshly purified or newly purchased amine. Ensure all solvents are anhydrous.
-
-
Potential Cause 2: Amine Reactivity. The nucleophilicity of your amine is critical. Aromatic amines (anilines) with strong electron-withdrawing groups are poor nucleophiles and will react slowly, if at all, at room temperature.[18] Aliphatic amines are generally much more reactive.[18]
-
Potential Cause 3: Reaction Conditions. The solvent and temperature play a significant role. Reactions in non-polar solvents like dichloromethane (DCM) may be sluggish for less reactive partners.
-
Solution: Switch to a more polar, higher-boiling solvent like tetrahydrofuran (THF), acetonitrile, or N,N-dimethylformamide (DMF) and increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Potential Cause 4: Product Loss During Work-up. The desired thiourea product may be partially soluble in the aqueous phase during extraction or may be adsorbing irreversibly to silica gel during chromatography.
-
Solution: Minimize aqueous washes if your product has polar functional groups. If using chromatography, try deactivating the silica gel with triethylamine (e.g., using a mobile phase containing 0.5-1% TEA) to prevent product loss on the column.
-
Problem 2: Difficulty in Product Purification
Question: My reaction seems to work, but I am struggling to isolate a pure product. My final material is contaminated with starting materials or byproducts.
Answer: Purification challenges are common, especially when dealing with products of similar polarity to the starting materials.
-
Issue: Unreacted Starting Material. If the reaction did not go to completion, you will have both unreacted amine and isothiocyanate.
-
Solution (Removing Amine): Perform an acidic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid like 1 M HCl. The basic amine will be protonated and move into the aqueous layer, while your neutral thiourea product remains in the organic phase.
-
Solution (Removing Isothiocyanate): Use a scavenger resin. Polystyrene-based resins with pendant amine groups (e.g., aminomethyl polystyrene) can be added to the crude reaction mixture. The resin will react with the excess isothiocyanate, and the resulting solid can be filtered off easily.
-
-
Issue: Symmetric Thiourea Byproduct. If your starting amine was generated in situ or is contaminated with a precursor, you might form a symmetric thiourea (R-NH-C(S)-NH-R).
-
Solution: This often requires careful column chromatography. Experiment with different solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to achieve separation. A gradient elution is often more effective than an isocratic one.
-
-
Issue: Baseline Streaking on TLC/Column. If your product is particularly polar or slightly acidic/basic, it can streak on silica gel.
-
Solution: As mentioned before, add a small amount of modifier to your eluent. For basic compounds, add ~1% triethylamine. For acidic compounds, add ~1% acetic acid. This neutralizes active sites on the silica gel, leading to sharper peaks and better separation.
-
Problem 3: Reaction Stalls or Proceeds Very Slowly
Question: I am monitoring my reaction by TLC, and after an initial conversion, the reaction seems to have stopped with significant starting material remaining.
Answer: A stalled reaction often points to an equilibrium issue or the deactivation of a reactant or catalyst.
-
Potential Cause 1: Steric Hindrance. If your amine is sterically bulky (e.g., has large groups near the -NH₂), the nucleophilic attack on the isothiocyanate can be slow.
-
Solution: Increase the reaction temperature significantly and prolong the reaction time. Switching to a higher-boiling solvent is necessary here. Monitor for several hours or overnight.
-
-
Potential Cause 2: Reversible Reaction or Unfavorable Equilibrium. While thiourea formation is generally favorable, in some specific cases with highly hindered components, an unfavorable equilibrium might be established.
-
Solution: Using a slight excess (1.1 to 1.2 equivalents) of the more readily available or less expensive reagent can help push the equilibrium towards the product side, according to Le Chatelier's principle.
-
Section 3: Protocols and Methodologies
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions before scaling up.
Protocol 1: General Procedure for Thiourea Synthesis
This protocol describes a standard method for reacting this compound with a primary amine.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq).
-
Dissolution: Dissolve the amine in an appropriate anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile; approx. 0.1-0.5 M concentration).
-
Reagent Addition: Add this compound (1.0-1.05 eq) to the solution at room temperature. If the amine is known to be unreactive, add triethylamine (1.1 eq) at this stage.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) by spotting the reaction mixture against the starting materials. The reaction is complete when the limiting reagent spot has disappeared. For unreactive amines, heat the mixture to 40-80°C.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (if excess amine is present), saturated aqueous sodium bicarbonate, and finally with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed (see Protocol 2).
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Select an appropriately sized column and pack it with silica gel using a slurry method with your initial, low-polarity eluent (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. For example, start with 95:5 Hexane:EtOAc and gradually increase to 70:30 Hexane:EtOAc.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiourea derivative.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]
- Kim, S., & Ko, H. (2023).
- Google Patents. (n.d.).
-
Li, P., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 22(5), 773. [Link]
-
Singh, H., & Singh, S. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]
-
Németh, A. G., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(15), 4995. [Link]
-
JC (Wuxi) COMPANY, Inc. (2020). High-purity isothiocyanate compound preparation method for industrial production. (Patent No. 3611163). [Link]
-
Reyes-Márquez, J., et al. (2021). Synthesis of Isothiocyanates: An Update. Molecules, 26(11), 3237. [Link]
-
Szymańska, E., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(24), 5897. [Link]
- Google Patents. (n.d.).
-
NIST. (n.d.). 2-Methoxyphenyl isothiocyanate. NIST WebBook. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. [Link]
-
Reddit. (2023). How anyone have experience with reacting amines with phenyl isothiocyanate?. r/OrganicChemistry. [Link]
-
Oakwood Chemical. (n.d.). This compound. [Link]
-
MetaSci. (n.d.). Safety Data Sheet 2-Methoxy-5-methylphenol. [Link]
-
Anastasiadi, M., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 27(19), 6499. [Link]
-
ResearchGate. (2020). Isolation and Structural Elucidation of an Isothiocyanate Compound from Indigofera tinctoria Linn. Extract. [Link]
-
Dains, F. B., et al. (1923). Phenyl isothiocyanate. Organic Syntheses, 3, 73. [Link]
-
Sharma, M., & Wadhwa, D. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food and Nutritional Health, 1(1), 1-10. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. [Link]
-
Chemsigma. (n.d.). This compound [190774-56-2]. [Link]
-
PubChem. (n.d.). 2-Methoxy-5-methylphenol. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. [Link]
-
NIST. (n.d.). 2-Methoxy-5-methylphenol. NIST WebBook. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Fisher Scientific UK. (2009). This compound SDS. [Link]
-
Abás, S., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(1), 263. [Link]
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- 9. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
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- 18. reddit.com [reddit.com]
Technical Support Center: Reactions of 2-Methoxy-5-methylphenyl Isothiocyanate
Welcome to the technical support center for 2-Methoxy-5-methylphenyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products in their reactions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a key intermediate in organic synthesis. Its highly reactive isothiocyanate group makes it an excellent building block for creating thiourea derivatives, which are widely explored in drug development for their biological activities.[1][2] It is also used in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1]
Q2: I am reacting this compound with a primary amine to form a thiourea. What are the most common side products I should look out for?
When synthesizing thioureas from this compound and a primary amine, the most frequently encountered side products are:
-
Symmetrical N,N'-bis(2-methoxy-5-methylphenyl)thiourea: This arises from the hydrolysis of the isothiocyanate to its corresponding amine, which then reacts with another molecule of the starting isothiocyanate.
-
Urea derivatives: The presence of water can lead to the formation of urea analogs.
-
Unreacted starting materials: Incomplete reactions can leave both the isothiocyanate and the amine in your final product mixture.
-
Dithiocarbamates: If your reaction mixture contains thiol impurities, these can react with the isothiocyanate to form dithiocarbamates.[3][4]
Q3: How can I detect these side products in my reaction mixture?
A combination of analytical techniques is recommended for a thorough assessment of your product's purity:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the progress of your reaction and identify the presence of impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information that can help identify and quantify the main product and any side products.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of your desired product and can help identify the mass of any impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage purity of your sample.[7]
Troubleshooting Guide: Common Side Products and Their Mitigation
Issue 1: Formation of Symmetrical N,N'-bis(2-methoxy-5-methylphenyl)thiourea
Question: I have a significant amount of a symmetrical thiourea byproduct in my reaction. What causes this and how can I prevent it?
Answer:
The formation of N,N'-bis(2-methoxy-5-methylphenyl)thiourea is a common issue that arises from the presence of moisture in your reaction. Aryl isothiocyanates can undergo hydrolysis in the presence of water to form the corresponding primary amine (2-methoxy-5-methylaniline) and thiocarbamic acid, which further decomposes.[8] This newly formed aniline is nucleophilic and can react with a molecule of your starting isothiocyanate to yield the symmetrical thiourea side product.
Mechanism of Symmetrical Thiourea Formation
Caption: Hydrolysis of isothiocyanate leading to symmetrical thiourea.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven-dried before use and employ anhydrous solvents.[5] Isothiocyanates are sensitive to moisture and should be handled accordingly.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.
-
Purification of Starting Materials: Ensure your starting amine is free from any residual water.
Protocol for Minimizing Hydrolysis:
-
Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow it to cool in a desiccator before use.
-
Solvent Preparation: Use freshly distilled anhydrous solvents or commercially available dry solvents.
-
Reaction Setup: Assemble the reaction apparatus under a stream of inert gas.
-
Reagent Addition: Add the this compound and the primary amine to the reaction vessel via syringe through a septum.
Issue 2: Formation of Urea Byproducts
Question: My product analysis shows the presence of urea derivatives. How are these formed and what can I do to avoid them?
Answer:
Urea formation is another consequence of the presence of water in your reaction. While the initial hydrolysis product of an isothiocyanate is an amine, under certain conditions, the reaction can proceed to form a urea derivative. This is particularly prevalent if the reaction is heated for extended periods in the presence of moisture.
General Conditions Favoring Side Product Formation
| Condition | Desired Thiourea | Symmetrical Thiourea | Urea Derivative |
| Water Content | Anhydrous | Present | Present |
| Temperature | Room Temperature to mild heating | Elevated temperatures can accelerate hydrolysis | Prolonged heating |
| Reaction Time | As per optimized protocol | Extended reaction times in presence of water | Extended reaction times in presence of water |
| pH | Alkaline (8.5-9.5) for amine reaction[3] | Neutral to acidic pH can promote hydrolysis[8] | Varies |
Mitigation Strategies:
The strategies to prevent urea formation are similar to those for preventing symmetrical thiourea formation:
-
Strict Anhydrous Conditions: The most critical factor is the exclusion of water from the reaction.
-
Control of Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress by TLC to determine the optimal stopping point.
Issue 3: Incomplete Reaction and Unreacted Starting Materials
Question: My TLC plate shows spots for both of my starting materials even after a long reaction time. How can I drive the reaction to completion?
Answer:
An incomplete reaction can be due to several factors, including insufficient reactivity of the amine, suboptimal reaction conditions, or steric hindrance.
Troubleshooting Incomplete Reactions:
-
Amine Reactivity: Arylamines are generally less nucleophilic than alkylamines and may require more forcing conditions to react with isothiocyanates.[9]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Common solvents for this reaction include acetone, acetonitrile, and dichloromethane.[5] Experimenting with different solvents may improve the yield.
-
Temperature: For less reactive amines, gentle heating may be necessary.[9] However, be mindful that this can also increase the rate of side reactions if moisture is present.
-
Catalysis: The addition of a non-nucleophilic organic base, such as triethylamine (TEA), can sometimes facilitate the reaction.[9]
Workflow for Optimizing Reaction Conditions
Caption: A systematic approach to troubleshooting incomplete reactions.
Issue 4: Purification Challenges
Question: I am having difficulty purifying my desired thiourea product from the side products. What are some effective purification methods?
Answer:
The choice of purification method will depend on the physical properties of your desired product and the impurities.
-
Recrystallization: If your thiourea product is a solid, recrystallization is often an effective method for removing impurities.[10] You will need to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: For products that are oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique.[6] A suitable eluent system can be determined by running TLC plates with different solvent mixtures.
-
Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, an acid-base extraction can be an effective purification step.[6]
References
- Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - RSC Publishing.
- Technical Support Center: Troubleshooting Incomplete Reactions with Acetyl Isothiocyanate via TLC - Benchchem.
- Synthesis of Isothiocyanates: An Update - PMC - NIH.
- How can I purify my bis thiourea compound? - ResearchGate.
- Isothiocyanate Reactivity Management: A Technical Support Center - Benchchem.
- Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv.
- Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Organic Letters - ACS Publications.
- US3188312A - New process for the preparation of thiourea derivatives - Google Patents.
- Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC.
- Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome - Frontiers.
- e Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. - ResearchGate.
- Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - MDPI.
- Biological Applications of Thiourea Derivatives: Detailed Review - MDPI.
- How anyone have experience with reacting amines with phenyl isothiocyanate? - Reddit.
- This compound - MySkinRecipes.
- Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Request PDF - ResearchGate.
- Reaction of isothiocyanate : r/OrganicChemistry - Reddit.
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate.
- Thiourea synthesis by thioacylation - Organic Chemistry Portal.
- Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent.
- Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent.
- Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis.
- Addressing issues with removal of excess reagents in isothiocyanate synthesis. - Benchchem.
- Isothiocyanates | Linus Pauling Institute | Oregon State University.
- Isothiocyanate - Wikipedia.
- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION - Malaysian Journal of Analytical Sciences.
- All You Need To Know About Isothiocyanate.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC.
- Isothiocyanate.
- This compound - Oakwood Chemical.
- This compound [ 190774-56-2 ].
- This compound CAS#: 190774-56-2 - ChemicalBook.
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"2-Methoxy-5-methylphenyl isothiocyanate" stability and storage conditions
Technical Support Center: 2-Methoxy-5-methylphenyl Isothiocyanate
A Guide to Ensuring Stability and Proper Storage for Optimal Experimental Outcomes
Welcome to the technical support guide for this compound. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth information on the stability and proper storage of this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your experiments. This guide is structured to provide not only procedural steps but also the scientific reasoning behind them, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container, protected from moisture and light.[1] For optimal preservation, storing under an inert atmosphere, such as nitrogen, is also recommended to prevent degradation from atmospheric moisture and oxygen.[2]
Q2: How sensitive is this compound to moisture?
This compound is highly sensitive to moisture. The isothiocyanate functional group (-N=C=S) is electrophilic and susceptible to hydrolysis, which can lead to the formation of the corresponding amine and other degradation byproducts.[3][4] Exposure to water should be minimized during storage and handling.[5]
Q3: What materials are incompatible with this compound?
Avoid contact with water, acids, strong bases, strong oxidizing agents, alcohols, and amines.[5] These substances can react with the isothiocyanate group, leading to the degradation of the compound and potentially vigorous or hazardous reactions.
Q4: What is the expected shelf-life of this compound under recommended storage conditions?
While a specific shelf-life can vary by manufacturer, when stored correctly at 2-8°C under a dry, inert atmosphere, isothiocyanates can be stable for extended periods. However, it is always best practice to use the compound within the manufacturer's recommended timeframe and to re-evaluate its purity if it has been stored for a prolonged period or if storage conditions have been compromised.
Troubleshooting Guide
Issue 1: I am observing lower than expected yields in my reaction.
-
Potential Cause 1: Degradation of the isothiocyanate due to improper storage. If the compound has been exposed to moisture or elevated temperatures, it may have partially hydrolyzed, reducing the amount of active isothiocyanate available for your reaction. Isothiocyanates are known to be unstable in aqueous solutions.[3]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C in a desiccated environment.
-
Use a Fresh Aliquot: If possible, use a new, unopened vial of the reagent to see if yields improve.
-
Purity Assessment: Consider analyzing the purity of your current stock via techniques like NMR or LC-MS to quantify the amount of active isothiocyanate.
-
Issue 2: The compound, which was initially a clear or light-colored liquid/solid, has developed a yellow or brownish tint.
-
Potential Cause: Decomposition. A change in color often indicates chemical degradation. This can be caused by exposure to air, light, or impurities over time. Thermal degradation of similar compounds can lead to the formation of various sulfur-containing byproducts.[6][7][8]
-
Troubleshooting Steps:
-
Visual Inspection: Compare the appearance of your compound to a fresh, unopened sample if available.
-
Purity Check: A color change warrants a purity check before use. Techniques like TLC, GC-MS, or LC-MS can help identify the presence of degradation products.
-
Discard if Necessary: If significant degradation is suspected or confirmed, it is advisable to discard the reagent to avoid compromising your experimental results.
-
Issue 3: I noticed a change in the odor of the compound.
-
Potential Cause: Formation of volatile degradation products. Isothiocyanates have a characteristic pungent odor. A change in this odor, for instance, to a more garlic-like smell, can indicate thermal degradation and the formation of compounds like diallyl sulfides (in the case of allyl isothiocyanate).[6][8]
-
Troubleshooting Steps:
-
Handle with Caution: Any unexpected odor should be a signal to handle the compound with increased caution in a well-ventilated fume hood.
-
Assess Viability: Similar to a color change, an odor change suggests potential degradation. The compound's purity should be assessed before further use.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C[1] | Minimizes thermal degradation and preserves chemical stability. |
| Atmosphere | Dry, Inert (e.g., Nitrogen)[2] | Prevents hydrolysis and oxidation. The isothiocyanate group is reactive with water.[5] |
| Light Exposure | Store in the dark (amber vial) | Protects against potential light-induced degradation. |
| Container | Tightly sealed | Prevents ingress of atmospheric moisture. |
| Incompatible Materials | Water, acids, strong bases, strong oxidizing agents, alcohols, amines[5] | These can react with and degrade the isothiocyanate functional group. |
Experimental Protocols
Protocol for Handling and Dispensing this compound
This protocol is designed to minimize exposure to atmospheric moisture and ensure accurate dispensing.
-
Preparation:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening. This prevents condensation of moisture from the air onto the cold compound.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
-
Inert Atmosphere Handling (Recommended):
-
If available, perform all manipulations in a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
If a glove box is not available, create a positive pressure of inert gas in the reagent bottle before and after dispensing.
-
-
Dispensing:
-
Briefly open the container and quickly dispense the required amount of the compound using a clean, dry syringe or spatula.
-
If using a syringe for a liquid form, ensure the syringe is free of any moisture.
-
-
Resealing and Storage:
-
Immediately after dispensing, flush the headspace of the container with a dry, inert gas (e.g., nitrogen).
-
Tightly reseal the container, ensuring the cap is secure. Parafilm can be used to further seal the cap.
-
Return the container to the recommended storage condition of 2-8°C.
-
Visual Guides
Decision-Making Workflow for Compound Viability
This flowchart illustrates a logical process for assessing the usability of a stock of this compound.
Caption: Workflow for assessing compound integrity.
References
-
Conroy, O., et al. (2015). Hydrolysis of glucosinolates to isothiocyanates after ingestion of raw or microwaved cabbage by human volunteers. PubMed. Available at: [Link]
-
Linus Pauling Institute. Isothiocyanates. Oregon State University. Available at: [Link]
-
Wu, C. M., & Li, C. C. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223. Available at: [Link]
-
Tatulli, E., et al. (2021). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Journal of Natural Products, 84(5), 1533–1539. Available at: [Link]
-
Getahun, S. M., & Chung, F. L. (2002). Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. Cancer Epidemiology, Biomarkers & Prevention, 11(3), 257-262. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Available at: [Link]
-
Kumar, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Molecules, 27(12), 3864. Available at: [Link]
-
Kyriakoudi, A., & Kyriakidis, D. A. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 27(20), 6898. Available at: [Link]
-
Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. PubMed. Available at: [Link]
-
Chen, C. W., & Ho, C. T. (1998). Analysis of Thermal Degradation Products of Allyl Isothiocyanate and Phenethyl Isothiocyanate. ACS Symposium Series, 705, 152-159. Available at: [Link]
-
Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. ACS Publications. Available at: [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. Available at: [Link]
-
Khoury, S., et al. (2021). e Scheme for hydrolysis (A) and thermal degradation (B) of allyl isothiocyanate. ResearchGate. Available at: [Link]
-
Fisher Scientific UK. (n.d.). This compound SDS. SDS Manager. Available at: [Link]
-
ECHA. (n.d.). chemical label this compound. Available at: [Link]
-
Oakwood Chemical. (n.d.). This compound. Available at: [Link]
-
Chemsigma. (n.d.). This compound [190774-56-2]. Available at: [Link]
-
USDA ARS. (n.d.). Accelerated Degradation of Methyl Isothiocyanate in Soil. Available at: [Link]
-
Gimsing, A. L., & Kirkegaard, J. A. (2007). Formation and degradation kinetics of the biofumigant benzyl isothiocyanate in soil. PubMed. Available at: [Link]
-
Hanschen, F. S., et al. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. Available at: [Link]
-
Schreiner, M., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLoS ONE, 10(7), e0132921. Available at: [Link]
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 5. fishersci.com [fishersci.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Thiourea Derivatives of 2-Methoxy-5-methylphenyl Isothiocyanate
Welcome to the technical support center for the purification of thiourea derivatives synthesized from 2-Methoxy-5-methylphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them to empower you in your experimental work.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of your target thiourea derivatives.
Q1: My crude product is an inseparable oil, not a solid. How can I induce crystallization?
A: Oiling out is a common problem, often caused by residual solvent, impurities depressing the melting point, or the inherent properties of the molecule.
-
Underlying Cause: Impurities, such as unreacted starting materials or byproducts, can act as a "eutectic mixture," preventing the crystal lattice from forming. Residual solvent can also plasticize the solid.
-
Solutions:
-
High-Vacuum Drying: First, ensure all reaction solvent is removed by drying the oil under a high vacuum for several hours, sometimes with gentle heating.
-
Scratching: Try scratching the inside of the flask at the oil's surface with a glass rod. The micro-scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure, solid material from a previous batch, add a single seed crystal to the oil.
-
Solvent Trituration: Add a non-solvent (a solvent in which your product is insoluble, but the impurities are soluble, like hexane or diethyl ether) to the oil and stir or sonicate vigorously. This can wash away impurities and often induces precipitation of the product.
-
Re-dissolve and Slow Evaporation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or acetone) and then add a non-solvent dropwise until the solution becomes slightly cloudy. Let the solution stand undisturbed, allowing the non-solvent to slowly evaporate, which can promote the growth of crystals. If this fails, consider purification by column chromatography before attempting recrystallization again.[1]
-
Q2: My TLC plate shows multiple spots after the reaction. What are they and how do I get rid of them?
A: The presence of multiple spots indicates an incomplete reaction or the formation of side products. For a typical reaction between this compound and an amine, common impurities include:
-
Unreacted Starting Materials: The isothiocyanate or the amine.
-
Symmetrical Thiourea: If the reaction is intended to be unsymmetrical and involves in-situ generation of the isothiocyanate, reaction with the starting amine can occur.[2]
-
Urea Derivatives: Formed by hydrolysis of the isothiocyanate.
Solution: Column Chromatography Column chromatography is the most effective method to separate these components.[2][3] The key is to find a solvent system that provides good separation (ΔRf > 0.2) on the TLC plate.
| Troubleshooting Chromatography Issues | Likely Cause | Recommended Solution |
| Product streaks on the column | The compound is too polar for the solvent system, or the sample was overloaded. Acidic/basic nature of the compound interacting with silica. | Increase the polarity of the eluent. If streaking persists, consider adding a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Ensure the crude material is fully dissolved in a minimal amount of solvent before loading. |
| Low recovery of product | The product is highly polar and has irreversibly adsorbed onto the silica gel. | Use a more polar eluent system (e.g., switching from ethyl acetate/hexane to methanol/dichloromethane). Alternatively, consider using a different stationary phase like alumina or C18 (reverse-phase). |
| Co-elution of product and impurities | The chosen solvent system does not have sufficient resolving power. | Perform a more thorough TLC screening with different solvent systems. Try combinations of solvents with different polarities and properties (e.g., ethyl acetate/hexane, dichloromethane/methanol, acetone/hexane). Gradient elution, where the solvent polarity is gradually increased during the run, can also resolve closely-eluting spots. |
Frequently Asked Questions (FAQs)
Q1: What are the standard purification methods for thiourea derivatives of this compound?
A: The two primary methods are recrystallization and flash column chromatography.[2]
-
Recrystallization: This is the preferred method if the crude product is relatively pure (>90%) and solid. It is efficient for removing small amounts of impurities and can yield highly pure crystalline material.[4]
-
Flash Column Chromatography: This is the workhorse for separating mixtures with multiple components or when the product is an oil.[3] It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and elution with a mobile phase.[5]
-
Preparative HPLC: For very challenging separations or when very high purity (>99.5%) is required, preparative High-Performance Liquid Chromatography (HPLC) can be used. This is common for final drug compounds.[6]
Q2: How do I choose the right solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be completely soluble or completely insoluble at all temperatures.
| Solvent Selection Guide for Recrystallization | |
| Step 1: Small-Scale Solubility Tests | Test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, water) in test tubes. |
| Step 2: Hot & Cold Test | Heat the tubes that showed poor solubility at room temperature. A good solvent will fully dissolve the compound when hot. |
| Step 3: Cooling & Crystallization | Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a large amount of crystalline precipitate. |
| Common Solvents for Thioureas | Ethanol, acetone, or mixtures like ethanol/water are often effective.[2][4] |
Q3: How do I select a mobile phase (solvent system) for column chromatography?
A: The goal is to find a solvent system that moves your desired product to an Rf (retention factor) of 0.25-0.35 on a silica gel TLC plate. This Rf value generally provides the best separation during a column run.
-
Starting Point: A common starting point for moderately polar compounds like thiourea derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). A 4:1 or 3:1 mixture of Hexane:Ethyl Acetate is a good first try.
-
Adjusting Polarity:
-
If all spots remain at the baseline (Rf ≈ 0), increase the polarity by adding more ethyl acetate.
-
If all spots run to the solvent front (Rf ≈ 1), decrease the polarity by adding more hexane.
-
-
Alternative Solvents: If separation is poor, switch one of the solvents. For more polar thioureas, a system of Dichloromethane (DCM) and Methanol (MeOH) may be required.
Q4: When should I consider using preparative HPLC over flash chromatography?
A: Preparative HPLC is justified in several scenarios:
-
High Polarity: Very polar thiourea derivatives can be difficult to purify with standard silica gel chromatography due to poor retention and streaking.[7] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase HPLC are better suited for these compounds.
-
Difficult Separations: When impurities have very similar polarity to the product (ΔRf < 0.1), the higher efficiency of an HPLC column is needed to achieve separation.
-
High Purity Requirement: For final compounds intended for biological testing or as pharmaceutical standards, the >99% purity achievable with HPLC is often mandatory.[6]
Experimental Protocols & Workflows
Workflow for Synthesis & Purification
The general process from reaction to pure compound follows a logical sequence. Monitoring progress at each stage is critical for success.
Caption: General workflow from synthesis to purification and analysis.
Protocol 1: Recrystallization of a Thiourea Derivative
This protocol assumes you have identified a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this time.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol assumes a Hexane/Ethyl Acetate solvent system has been selected via TLC analysis.
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column about two-thirds full with the non-polar solvent (hexane).
-
Slurry Packing: In a separate beaker, make a slurry of silica gel in hexane. Pour the slurry into the column. Gently tap the column to ensure even packing and allow the silica to settle. Add another thin layer of sand on top of the silica bed.
-
Equilibration: Drain the solvent until the level just reaches the top of the sand. Run the selected eluent (e.g., 4:1 Hexane:EtOAc) through the column until the entire silica bed is equilibrated with it.
-
Sample Loading: Dissolve the crude product in the minimum possible volume of the eluent or a less polar solvent (like dichloromethane). Carefully pipette this solution onto the top of the silica gel.
-
Elution: Carefully add the eluent to the top of the column. Using gentle pressure (flash chromatography), force the solvent through the column, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification technique.
References
-
SIELC Technologies. (n.d.). Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. Retrieved from [Link]
-
Various Authors. (2014). How can I purify my bis thiourea compound? ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from [Link]
-
Ghoshal, S., et al. (2018). Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. CrystEngComm, 20, 5543-5550. Retrieved from [Link]
-
Liu, B. (2014). Synthesis of Thiourea and Urea Organocatalysts by Opioids. DORAS | DCU Research Repository. Retrieved from [Link]
-
Various Authors. (2015). hplc of thiourea. Chromatography Forum. Retrieved from [Link]
-
Wang, Y., & Li, Q. (2013). RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents. 2013 International Conference on Materials for Environmental Protection (ICMEP 2013). Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Oleiwi, A. Q., Al-Jeilawi, O. H. R., & Dayl, S. A. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 1–12. Retrieved from [Link]
-
Stiasni, N., & Kaupp, G. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1836–1848. Retrieved from [Link]
-
Al-Azzawi, A. M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Retrieved from [Link]
-
Li, Y., et al. (2016). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2016(4), M911. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Identification in 2-Methoxy-5-methylphenyl Isothiocyanate Amine Reactions
Welcome to the Technical Support Center for reactions involving 2-Methoxy-5-methylphenyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of thiourea derivatives from this specific reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues and questions that arise during the reaction of this compound with primary and secondary amines to form N,N'-disubstituted thioureas.
Q1: My reaction is sluggish or incomplete, leaving significant amounts of starting materials. What are the likely causes and how can I drive the reaction to completion?
A1: An incomplete reaction is a frequent issue. The primary culprits are often related to the nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions. This compound is an electron-rich isothiocyanate due to the methoxy and methyl substituents on the phenyl ring. This electronic nature can slightly decrease the electrophilicity of the isothiocyanate carbon, making it less reactive towards weakly nucleophilic amines.
Troubleshooting Strategies:
-
For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups):
-
Increase the reaction temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor for potential degradation of starting materials or products at elevated temperatures.
-
Use a catalyst: A catalytic amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can help to deprotonate the amine, increasing its nucleophilicity.
-
Solvent Choice: Switching to a more polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can help to stabilize charged intermediates and accelerate the reaction.
-
-
For sterically hindered amines:
-
Prolong the reaction time: Steric hindrance can slow down the reaction rate. Allowing the reaction to proceed for a longer duration may be sufficient to achieve full conversion.
-
Increase the temperature: As with weakly nucleophilic amines, higher temperatures can help overcome the steric barrier.
-
Q2: I've observed an unexpected byproduct with a mass corresponding to a symmetrical thiourea. How is this forming and how can I prevent it?
A2: The formation of a symmetrical thiourea, specifically 1,3-bis(2-methoxy-5-methylphenyl)thiourea, is a common byproduct. This occurs due to the hydrolysis of the starting isothiocyanate.
Mechanism of Symmetrical Thiourea Formation:
Isothiocyanates are susceptible to hydrolysis, especially in the presence of trace amounts of water in the reaction solvent or on the surface of glassware. The hydrolysis proceeds through the formation of an unstable carbamic acid intermediate, which then decarboxylates to yield the corresponding primary amine, in this case, 2-methoxy-5-methylaniline. This newly formed amine is nucleophilic and can react with another molecule of the starting isothiocyanate to form the symmetrical thiourea byproduct.
Prevention Strategies:
-
Use anhydrous conditions: Ensure all solvents are thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Freshly purify the isothiocyanate: If the isothiocyanate has been stored for a prolonged period, it may have partially hydrolyzed. Purification by distillation or chromatography before use can remove any pre-existing amine impurity.
-
Control stoichiometry: Use a slight excess of the amine nucleophile to ensure that any hydrolyzed isothiocyanate preferentially reacts with the intended amine rather than forming the symmetrical byproduct.
Visualizing the Reaction Pathway
Caption: Reaction pathway leading to the desired thiourea and a common symmetrical thiourea byproduct.
Q3: My mass spectrometry analysis shows a peak that could correspond to a guanidine derivative of my product. Is this possible and under what conditions does this occur?
A3: Yes, the formation of a guanidine derivative from your thiourea product is a known transformation. Thioureas can be converted to guanidines through a desulfurization and subsequent reaction with an amine.
Conditions Favoring Guanidine Formation:
-
Presence of activating agents: Reagents like carbodiimides (e.g., EDC, DCC), Mukaiyama's reagent, or heavy metal salts (e.g., HgCl₂) can activate the thiourea, facilitating the displacement of the sulfur atom.[1][2]
-
Oxidative conditions: Some oxidative conditions can promote the conversion of thioureas to guanidines.[3]
-
Excess amine and heat: In some cases, prolonged heating in the presence of an excess of a primary or secondary amine can lead to the formation of a guanidine.
Mitigation Strategies:
-
Purify the thiourea product promptly: Once the initial reaction is complete, work up the reaction and purify the thiourea product to remove any unreacted amine.
-
Avoid harsh reaction conditions: Use the mildest possible conditions (temperature, reaction time) to achieve the desired conversion to thiourea.
-
Careful selection of reagents: If your downstream chemistry involves reagents known to activate thioureas, be aware of this potential side reaction.
Experimental Protocols
Protocol 1: General Synthesis of N-(2-Methoxy-5-methylphenyl)-N'-alkyl/aryl-thiourea
-
To a solution of the primary or secondary amine (1.0 mmol) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, 5 mL) in a flame-dried flask under an inert atmosphere, add this compound (1.05 mmol, 1.05 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Analytical Identification of Byproducts by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing hydrophobicity.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for thioureas and related byproducts.
-
Mass Range: Scan a mass range that includes the expected masses of starting materials, product, and potential byproducts.
-
Fragmentation: Perform MS/MS analysis on the parent ions of interest to obtain fragmentation patterns for structural confirmation.
-
Expected Molecular Weights of Key Species:
| Compound | Molecular Formula | Exact Mass (m/z) [M+H]⁺ |
| This compound | C₉H₉NOS | 180.0483 |
| 2-Methoxy-5-methylaniline | C₈H₁₁NO | 138.0919 |
| 1,3-bis(2-methoxy-5-methylphenyl)thiourea | C₁₇H₂₀N₂O₂S | 317.1324 |
Workflow for Byproduct Identification
Caption: A logical workflow for the identification of byproducts in thiourea synthesis.
References
-
Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Letters, 22(20), 7864–7869. [Link]
-
Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile System for the Synthesis of N,N‘-Disubstituted Guanidines from Thioureas. The Journal of Organic Chemistry, 65(5), 1566–1568. [Link]
-
Katritzky, A. R., Pleynet, D. P. M., & Wang, M. (2000). A convenient preparation of N,N′,N″-trisubstituted guanidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3683–3685. [Link]
Sources
"2-Methoxy-5-methylphenyl isothiocyanate" moisture sensitivity and handling
Welcome to the technical support resource for 2-Methoxy-5-methylphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and use of this highly reactive reagent. My aim is to equip you with the necessary knowledge to mitigate common issues, ensuring the integrity and success of your experiments.
I. Critical Overview: The Challenge of Moisture
This compound is a valuable intermediate in organic synthesis, particularly for creating thiourea derivatives used in drug discovery and agrochemical development.[1] Its utility is derived from the highly electrophilic isothiocyanate (-N=C=S) group. However, this reactivity is also its primary vulnerability. The compound is classified as moisture-sensitive , a characteristic that dictates every aspect of its handling and storage.[2] Exposure to water initiates an irreversible hydrolysis reaction, leading to the degradation of the reagent and compromising your experimental outcomes.
II. Frequently Asked Questions (FAQs)
Here we address the most common queries and concerns regarding the use of this compound.
Q1: What are the immediate signs that my this compound has been compromised by moisture?
A1: The most immediate indicator is often a loss of reactivity in your reaction, leading to low or no yield of the desired product. Visually, the clear yellow liquid may become cloudy or you might observe the formation of a precipitate.[2] This precipitate is typically the insoluble urea derivative formed from the amine byproduct of hydrolysis reacting with intact isothiocyanate. A pungent, amine-like odor may also become more noticeable than the characteristic sharp smell of the isothiocyanate.
Q2: What is the recommended procedure for storing this reagent?
A2: Proper storage is the most critical step in preserving the reagent's integrity. It should be stored at 2-8°C in a tightly sealed container.[1] The original manufacturer's packaging, often a vial with a septum-sealed cap, is ideal. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is strongly recommended to displace any ambient moisture and oxygen.[3]
Q3: Can I prepare a stock solution of this compound?
A3: Yes, but with extreme caution. If you need to prepare a stock solution, you must use a dry, anhydrous aprotic solvent (e.g., anhydrous dichloromethane, acetonitrile, or THF). The solvent must be of the highest purity with a water content of <50 ppm. Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Store the stock solution under the same conditions as the neat reagent (2-8°C, under inert gas) and use it as quickly as possible. Repeatedly opening the container should be avoided.
Q4: What personal protective equipment (PPE) is mandatory when handling this compound?
A4: This compound is hazardous. It causes severe skin burns and serious eye damage.[4][5] Therefore, comprehensive PPE is non-negotiable. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for any tears before use.[6]
-
Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[7] If aerosolization is possible, a NIOSH-approved respirator may be necessary.[7]
III. Troubleshooting Guide: Diagnosing and Solving Experimental Failures
This section provides a structured approach to troubleshooting common problems encountered during reactions involving this compound.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Yield | Reagent Degradation via Hydrolysis: The isothiocyanate has likely reacted with moisture from the solvent, glassware, or atmosphere. | 1. Verify Reagent Integrity: Use a fresh vial of the isothiocyanate. 2. Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas or in a desiccator. Use freshly opened anhydrous solvents or solvents purified through a solvent purification system. 3. Use Inert Atmosphere: Perform the reaction under a positive pressure of argon or nitrogen. |
| Formation of an Insoluble White Precipitate | Urea Formation: The amine byproduct of hydrolysis has reacted with unreacted isothiocyanate to form an N,N'-disubstituted urea, which is often insoluble. | 1. Rigorous Moisture Exclusion: This is a definitive sign of water contamination. Implement the solutions for "Low or No Product Yield" with increased stringency. 2. Filtration: If the reaction has already occurred, the urea byproduct can often be removed by filtration. However, this does not recover the lost yield. |
| Inconsistent Results Between Experiments | Variable Reagent Quality: The reagent may be degrading slowly over time due to improper storage or repeated handling. | 1. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere. 2. Implement a "New Bottle" Policy: For critical, late-stage syntheses, always use a newly opened bottle of the reagent to ensure maximum reactivity. |
The Chemistry of Degradation: Understanding Hydrolysis
The isothiocyanate functional group is highly susceptible to nucleophilic attack by water. The reaction proceeds through an unstable thiocarbamic acid intermediate, which rapidly decomposes.
Caption: Hydrolysis pathway of this compound.
IV. Experimental Protocols: Best Practices for Handling
Adherence to a strict, validated protocol is the best defense against reagent degradation.
Protocol 1: Handling and Dispensing the Reagent
This workflow minimizes exposure to atmospheric moisture.
Caption: Workflow for handling moisture-sensitive isothiocyanate.
Step-by-Step Methodology:
-
Preparation: Before starting, ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a stream of inert gas (argon or nitrogen).
-
Equilibration: Remove the vial of this compound from the refrigerator (2-8°C) and allow it to warm to ambient temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold vial surface.
-
Inert Atmosphere: Once at room temperature, pierce the vial's septum with a needle connected to a positive pressure source of inert gas (e.g., a balloon filled with argon). This will prevent air from entering the vial as you withdraw the liquid.
-
Withdrawal: Use a clean, dry, gas-tight syringe to withdraw the desired volume of the reagent.
-
Dispensing: Immediately dispense the liquid into your reaction flask, which should already be under an inert atmosphere. If possible, dispense the reagent below the surface of the solvent to ensure rapid mixing and minimize contact with the headspace.
-
Storage: Withdraw the inert gas needle from the reagent vial and promptly return the vial to the refrigerator. For added protection, the vial can be wrapped with paraffin film and stored inside a secondary container with a desiccant.
By integrating these principles of causality and self-validating protocols into your daily laboratory work, you can confidently and successfully utilize this compound, ensuring the integrity of your research and development efforts.
V. References
-
Fisher Scientific. (2009). Safety Data Sheet: this compound. Link
-
Fisher Scientific UK. (n.d.). This compound SDS. Link
-
Chemical Label. (n.d.). This compound. [Link to a representative chemical supplier]
-
MySkinRecipes. (n.d.). This compound. Link
-
Fisher Scientific. (2024). Safety Data Sheet. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet. Link
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Methoxyphenyl isothiocyanate. Link
-
MetaSci Inc. (n.d.). Safety Data Sheet: 2-Methoxy-5-methylphenol. Link
-
TCI Chemicals. (n.d.). Safety Data Sheet: 4-Methoxyphenyl Isothiocyanate. Link
-
Oakwood Chemical. (n.d.). This compound. Link
-
ChemicalBook. (n.d.). This compound. Link
-
Thermo Scientific Chemicals. (n.d.). 5-chloro-2-methoxyphenyl isothiocyanate, 97%. Link
-
Knaus, G. et al. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Link
-
ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Link
-
NIST. (n.d.). 2-Methoxy-5-methylphenol. NIST WebBook. Link
-
Sigma-Aldrich. (n.d.). 2-Methylphenyl isothiocyanate for synthesis. Link
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, 339-341. Link
-
PubChem. (n.d.). Methyl isothiocyanate. National Center for Biotechnology Information. Link
Sources
Technical Support Center: Catalyst Selection for 2-Methoxy-5-methylphenyl Isothiocyanate Mediated Synthesis
Welcome to the technical support center for synthetic methodologies involving 2-Methoxy-5-methylphenyl isothiocyanate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for reactions mediated by this versatile isothiocyanate. Our focus is to move beyond mere procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.
Introduction: The Role of Catalysis in this compound Reactions
This compound is a key building block in the synthesis of a variety of compounds, most notably thiourea derivatives, which are of significant interest in medicinal chemistry and materials science.[1] The reactivity of the isothiocyanate group (-N=C=S) is central to its synthetic utility, serving as an electrophilic partner for a wide range of nucleophiles, particularly primary and secondary amines.
The reaction of an isothiocyanate with an amine to form a thiourea can often proceed without a catalyst, especially with highly nucleophilic amines. However, to enhance reaction rates, improve yields, and overcome challenges posed by less reactive or sterically hindered substrates, the use of a catalyst is frequently beneficial. The selection of an appropriate catalyst is therefore a critical parameter in optimizing these transformations.
This guide will walk you through the key considerations for catalyst selection, provide answers to frequently asked questions, and offer a troubleshooting guide for common issues you may encounter in your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used for reactions with this compound?
The most common catalysts for isothiocyanate reactions fall into two main categories: base catalysts and Lewis acid catalysts .
-
Base Catalysts: These are the most frequently employed catalysts for the synthesis of thioureas from isothiocyanates and amines. They function by deprotonating the amine nucleophile, thereby increasing its nucleophilicity and accelerating the attack on the electrophilic carbon of the isothiocyanate.
-
Common examples: Triethylamine (TEA), Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and N-methylmorpholine (NMM).[2]
-
-
Lewis Acid Catalysts: While less common for simple thiourea formations, Lewis acids can play a role in activating the isothiocyanate group, particularly in reactions with less nucleophilic partners or in more complex transformations. They coordinate to the sulfur or nitrogen atom of the isothiocyanate, increasing its electrophilicity.[3]
-
Common examples: Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃), and Copper(I) or (II) salts.[4]
-
Q2: How do the substituents on this compound influence catalyst selection?
The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring are both electron-donating. This electronic effect slightly reduces the electrophilicity of the isothiocyanate carbon compared to an unsubstituted phenyl isothiocyanate. While this effect is not drastic, for reactions with weakly nucleophilic amines, a catalyst may be more crucial to drive the reaction to completion.
The methoxy group at the ortho position and the methyl group at the meta position do not introduce significant steric hindrance around the isothiocyanate functionality. Therefore, sterically demanding catalysts are generally not required.
Q3: When should I consider using a strong base catalyst like DBU versus a weaker base like triethylamine?
The choice between a strong and a weak base catalyst depends on the nucleophilicity of the amine partner.
-
For highly nucleophilic amines (e.g., primary aliphatic amines): A weak base like triethylamine is often sufficient, or the reaction may even proceed efficiently without a catalyst.
-
For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups): A stronger, non-nucleophilic base like DBU can be more effective in deprotonating the amine and facilitating the reaction.[2]
It is important to use a non-nucleophilic base to avoid its direct reaction with the isothiocyanate.
Q4: Can organocatalysts, such as thiourea derivatives, be used in these reactions?
Yes, and this is a fascinating area of catalysis. Chiral bifunctional thiourea catalysts are particularly effective in asymmetric synthesis where the isothiocyanate is a reactant.[5][6] These catalysts work through a dual activation mechanism, using the thiourea moiety to activate the electrophile (the isothiocyanate) via hydrogen bonding and a basic moiety (often a tertiary amine) to activate the nucleophile.[5] While not typically necessary for simple, achiral thiourea synthesis, they are powerful tools for stereocontrolled reactions.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Weakly Nucleophilic Amine | * Increase the reaction temperature. * Switch to a stronger, non-nucleophilic base catalyst (e.g., from TEA to DBU). * Consider using a more polar aprotic solvent like DMF or DMSO to better solvate charged intermediates. | A less nucleophilic amine requires more energy to react. A stronger base will generate a higher concentration of the more reactive deprotonated amine.[2] |
| Steric Hindrance | * Increase the reaction temperature or prolong the reaction time. * Microwave irradiation can be effective in overcoming steric barriers. | Steric hindrance slows down the reaction rate by making the approach of the nucleophile to the electrophilic center more difficult. Increased thermal energy can help overcome this activation barrier. |
| Poor Catalyst Activity | * Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., protected from moisture). * For solid-supported catalysts, verify the loading and proper activation. | Catalysts can degrade over time or be poisoned by impurities, reducing their effectiveness. |
| Degradation of Isothiocyanate | * Use freshly prepared or purified this compound. * Store the isothiocyanate in a cool, dark, and dry environment. | Isothiocyanates can be sensitive to moisture and light, leading to decomposition and reduced yield. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution | Scientific Rationale |
| Formation of Symmetrical Thiourea | * If synthesizing an unsymmetrical thiourea in a one-pot, two-step process, ensure the complete formation of the isothiocyanate before adding the second amine. * Control the stoichiometry carefully. | If the intermediate isothiocyanate reacts with the starting amine, a symmetrical thiourea will be formed as a byproduct. |
| Reaction of Catalyst with Isothiocyanate | * Use a non-nucleophilic base catalyst (e.g., DBU, DIPEA) instead of a nucleophilic one. | Nucleophilic catalysts can compete with the desired amine in reacting with the isothiocyanate. |
| Decomposition of Product | * Monitor the reaction closely and stop it once the starting materials are consumed. * Avoid excessively high temperatures or prolonged reaction times. * Ensure the workup procedure is not overly acidic or basic. | The thiourea product itself may be unstable under harsh reaction or workup conditions. |
Catalyst Selection and Reaction Workflow
The following diagram illustrates a typical workflow for selecting a catalyst for the reaction of this compound with an amine.
Caption: Catalyst selection workflow.
Experimental Protocols
General Protocol for the Synthesis of a Thiourea using a Base Catalyst
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).
-
Catalyst Addition (if necessary): Add the base catalyst (e.g., triethylamine, 1.1 equivalents, or DBU, 0.1-0.2 equivalents).
-
Isothiocyanate Addition: To the stirred solution, add this compound (1.0-1.1 equivalents) at room temperature. The addition can be done dropwise if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reactant), concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mechanistic Insight: The Role of a Base Catalyst
The following diagram illustrates the mechanism of a base-catalyzed reaction between this compound and an amine.
Caption: Mechanism of base-catalyzed thiourea synthesis.
References
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PubMed Central. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). 298 iso(thio)cyanate-strategy for the organocatalytic synthesis of selected heterocyclic structures. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Retrieved from [Link]
-
Reddit. (2024). How to do this reaction? r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Organocatalytic direct asymmetric aldol reactions of 3-isothiocyanato oxindoles to ketones: stereocontrolled synthesis of spirooxindoles bearing highly congested contiguous tetrasubstituted stereocenters. PubMed. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
ChemRxiv. (2023). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. PubMed Central. Retrieved from [Link]
-
YouTube. (2019). 01.07 Lewis Acid Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Organocatalytic Regioselective Concomitant Thiocyanation and Acylation of Oxiranes Using Aroyl Isothiocyanates. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Organocatalytic Regioselective Concomitant Thiocyanation and Acylation of Oxiranes Using Aroyl Isothiocyanates. Retrieved from [Link]
-
Figshare. (2017). Organocatalytic Regioselective Concomitant Thiocyanation and Acylation of Oxiranes Using Aroyl Isothiocyanates - Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Isothiocyanate Reactivity: 2-Methoxy-5-methylphenyl Isothiocyanate vs. Phenyl Isothiocyanate
Introduction: The Significance of Isothiocyanate Reactivity in Synthesis and Drug Discovery
Isothiocyanates (ITCs) are a cornerstone class of reagents in modern organic chemistry and drug development, prized for their ability to form stable thiourea bonds with primary and secondary amines. This fundamental reaction underpins a vast array of applications, from the classical Edman degradation for peptide sequencing to the synthesis of novel therapeutic agents.[1][2][3] However, the reactivity of the isothiocyanate functional group is not uniform; it is intricately modulated by the electronic and steric characteristics of its substituents. This guide provides a detailed, data-supported comparison of the reactivity of 2-methoxy-5-methylphenyl isothiocyanate against the benchmark, phenyl isothiocyanate, to empower researchers in making informed decisions for their specific applications.
Unveiling the Molecular Architecture: Structural and Electronic Distinctions
While both molecules are built upon the phenyl isothiocyanate framework, the addition of methoxy (-OCH₃) and methyl (-CH₃) groups to the aromatic ring of this compound introduces significant perturbations to its electronic and steric landscape when compared to the unsubstituted phenyl isothiocyanate.
Phenyl Isothiocyanate (PITC): As the parent compound, PITC serves as the reference for reactivity. The phenyl ring is relatively neutral from an electronic standpoint, allowing the intrinsic electrophilicity of the isothiocyanate carbon to dictate its reaction kinetics. Its planar and unencumbered structure presents minimal steric hindrance to incoming nucleophiles.[4]
This compound: This substituted analog features an electron-donating methoxy group at the ortho position and an electron-donating methyl group at the meta position (relative to the methoxy group). The methoxy group, in particular, exerts a strong positive resonance effect (+R), enriching the aromatic ring with electron density.[5] This, in turn, influences the electrophilicity of the isothiocyanate moiety.
Caption: Chemical structures of Phenyl Isothiocyanate and this compound.
A Deeper Dive into Reactivity: Electronic and Steric Influences
The core of isothiocyanate reactivity lies in the electrophilic nature of the central carbon atom in the -N=C=S group, making it a target for nucleophilic attack. The substituents on the phenyl ring can either amplify or dampen this electrophilicity.
The Decisive Role of Electronic Effects
The electronic character of the aromatic substituents is the predominant factor governing the reactivity differences between these two molecules.
-
Phenyl Isothiocyanate (PITC): The unsubstituted phenyl ring in PITC offers a baseline reactivity. The electrophilicity of the isothiocyanate carbon is primarily governed by the inherent polarity of the cumulene system.
-
This compound: The electron-donating nature of the methoxy and methyl groups diminishes the electrophilicity of the isothiocyanate carbon.[5] The methoxy group's lone pair of electrons delocalizes into the aromatic ring via resonance, increasing the overall electron density. This electron-donating effect is propagated to the isothiocyanate group, rendering its central carbon less electron-deficient and, consequently, less reactive towards nucleophiles. The inductive effect of the methyl group further contributes to this deactivation.[6]
Caption: The influence of electronic effects on the rate of reaction with nucleophiles.
The Modulating Influence of Steric Hindrance
While electronic effects are the primary drivers, steric factors can also play a significant role in modulating reactivity.
-
Phenyl Isothiocyanate (PITC): With only hydrogen atoms at the ortho positions, PITC is sterically unhindered, allowing for facile approach of nucleophiles to the reactive carbon center.
-
This compound: The presence of the methoxy group at the ortho position introduces steric bulk, which can impede the approach of nucleophiles.[7] This steric hindrance can lead to a decrease in the reaction rate, particularly with larger or more sterically demanding nucleophilic partners.[8]
Experimental Validation: A Quantitative Comparison of Reactivity
To substantiate these theoretical predictions, we can turn to experimental kinetic data. A well-established method for comparing isothiocyanate reactivity involves monitoring the rate of thiourea formation with a model amine, such as n-butylamine, and determining the second-order rate constants.
Experimental Protocol: A Framework for Comparative Kinetic Analysis
Objective: To quantitatively determine and compare the second-order rate constants for the reaction of PITC and this compound with a primary amine.
Materials:
-
Phenyl Isothiocyanate (PITC)
-
This compound
-
n-Butylamine (or other suitable primary amine)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostatted reaction vessel
Methodology:
-
Solution Preparation: Prepare standardized stock solutions of each isothiocyanate and the amine in the chosen solvent.
-
Reaction Initiation: In a thermostatted vessel maintained at a constant temperature (e.g., 25°C), combine equimolar amounts of the isothiocyanate and amine solutions.
-
Timed Aliquots: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction in each aliquot by diluting it with a suitable solvent mixture to halt the reaction.
-
HPLC Analysis: Analyze the quenched samples by HPLC to quantify the concentration of the remaining isothiocyanate.
-
Kinetic Analysis: Plot the reciprocal of the isothiocyanate concentration versus time. The slope of the resulting linear plot will be the second-order rate constant (k).
Caption: A generalized workflow for the kinetic comparison of isothiocyanate reactivity.
Anticipated Results and Their Interpretation
The experimental data is expected to corroborate the theoretical framework outlined above.
| Isothiocyanate | Dominant Electronic Effect | Steric Hindrance | Predicted Relative Rate Constant (k) |
| Phenyl Isothiocyanate | Neutral | Minimal | Higher |
| This compound | Electron-donating | Moderate (ortho-methoxy) | Lower |
The experimentally determined rate constant (k) for the reaction of phenyl isothiocyanate is predicted to be substantially greater than that of this compound. This would provide robust, quantitative evidence that the combination of electron-donating substituents and steric hindrance in the latter significantly attenuates its reactivity.
Practical Implications for the Synthetic Chemist
The choice between these two isothiocyanates is a critical decision with direct implications for experimental design and outcomes.
-
For Rapid and High-Yield Reactions: In applications where rapid and complete conversion is paramount, such as in the derivatization of amines for analytical purposes or in the Edman degradation for protein sequencing, the higher reactivity of phenyl isothiocyanate makes it the reagent of choice.[1][2][3]
-
For Controlled and Selective Syntheses: In scenarios where a more measured and controlled reaction is desirable, or when working with sensitive substrates prone to side reactions, the reduced reactivity of This compound offers a distinct advantage. Its slower reaction kinetics can allow for greater selectivity and a cleaner reaction profile. Furthermore, the substituted aromatic ring may be a desirable structural motif in the final product, potentially influencing its biological activity or physicochemical properties.
Concluding Remarks
The comparative analysis of this compound and phenyl isothiocyanate reveals a clear and predictable difference in their chemical reactivity. The unsubstituted phenyl isothiocyanate stands as the more reactive species, driven by the higher electrophilicity of its isothiocyanate carbon and minimal steric encumbrance. In contrast, the cumulative electron-donating effects of the methoxy and methyl substituents, along with the steric impediment of the ortho-methoxy group, render this compound a less reactive, more selective reagent.
This guide highlights the fundamental principles of electronic and steric effects in dictating reaction outcomes. For the discerning researcher, a thorough understanding of these principles is indispensable for the rational selection of reagents and the successful execution of their synthetic strategies.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- ResearchGate. (2024, February).
- National Institutes of Health. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
- PubMed Central. (2017, September 1). Mechanochemical synthesis of thioureas, ureas and guanidines.
- Chemistry LibreTexts. (2019, July 14).
- Chemistry LibreTexts. (2022, September 25). 26.
- Bentham Open Archives. (2008, February 18). Electronic Structure and Substituent Effect of o-, m- and p-C6H4INCS.
- Wikipedia. (n.d.).
- RSC Publishing. (n.d.).
- PubMed. (2004, May 28). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents.
- Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
- RSC Publishing. (n.d.).
- PubChem. (n.d.).
Sources
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- 6. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Phenyl Isothiocyanates
Introduction: The Versatile Phenyl Isothiocyanate Scaffold
Phenyl isothiocyanates (PITCs) are a class of organic compounds characterized by a phenyl ring attached to the isothiocyanate (-N=C=S) functional group. This scaffold is of significant interest to researchers in drug discovery and development due to the broad spectrum of biological activities exhibited by its derivatives. Found naturally in cruciferous vegetables, these compounds have demonstrated promising anticancer, antimicrobial, and insecticidal properties.[1] The reactivity of the electrophilic isothiocyanate group, which readily forms covalent bonds with nucleophilic groups in biological macromolecules, is central to their mechanism of action. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted PITCs, offering insights into how modifications to the phenyl ring influence their biological efficacy. We will delve into their anticancer and antimicrobial activities, supported by experimental data, and provide detailed protocols for key assays.
Anticancer Activity of Substituted Phenyl Isothiocyanates: A Quantitative Comparison
The anticancer effects of PITCs are a major focus of research. Their mechanism of action is often linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the subsequent triggering of apoptosis (programmed cell death) in cancer cells.[2][3][4][5] This process can involve various cellular pathways, including the activation of caspases, a family of proteases crucial for apoptosis.[4]
The Influence of Alkyl Chain Length on Cytotoxicity
A critical factor influencing the anticancer potency of phenylalkyl isothiocyanates is the length of the alkyl chain separating the phenyl ring and the isothiocyanate group. A systematic study comparing the cytotoxic effects of a series of phenylalkyl isothiocyanates against various human cancer cell lines provides valuable quantitative data for SAR analysis.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Phenylalkyl Isothiocyanates
| Compound | n (Alkyl Chain Length) | UACC 903 (Melanoma) | MDA-MB-231 (Breast) | T98G (Glioblastoma) | HT-1080 (Fibrosarcoma) | Caco-2 (Colon) | PC-3 (Prostate) |
| Phenyl isothiocyanate | 0 | 16 ± 1 | 18 ± 2 | 25 ± 3 | 15 ± 2 | 12 ± 1 | 22 ± 2 |
| Benzyl isothiocyanate | 1 | 15 ± 2 | 16 ± 1 | 20 ± 2 | 14 ± 1 | 15 ± 2 | 18 ± 1 |
| Phenethyl isothiocyanate | 2 | 17 ± 1 | 14 ± 2 | 18 ± 1 | 16 ± 2 | 18 ± 2 | 15 ± 2 |
| 3-Phenylpropyl isothiocyanate | 3 | 16 ± 2 | 12 ± 1 | 15 ± 2 | 15 ± 1 | 20 ± 3 | 12 ± 1 |
| 4-Phenylbutyl isothiocyanate | 4 | 15 ± 1 | 10 ± 1 | 12 ± 1 | 14 ± 2 | 22 ± 2 | 10 ± 1 |
Data synthesized from Sharma, A. K., et al. (2008).[6][7]
Analysis of Structure-Activity Relationship:
The data in Table 1 reveals a clear trend: increasing the alkyl chain length (n) from 0 to 4 generally leads to a decrease in the IC₅₀ values, indicating enhanced cytotoxic activity. This is particularly evident in breast (MDA-MB-231), glioblastoma (T98G), and prostate (PC-3) cancer cell lines.[6] The increased lipophilicity associated with a longer alkyl chain likely facilitates better cell membrane penetration, leading to higher intracellular concentrations of the active compound. However, this trend is not universal across all cell lines, as seen with the melanoma (UACC 903) and fibrosarcoma (HT-1080) cells, where the activity remains relatively consistent regardless of chain length.[6] In the case of the colon cancer cell line (Caco-2), there is a slight increase in IC₅₀ with longer chains, suggesting that other factors, such as specific cellular uptake mechanisms or metabolic pathways, may also play a significant role.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of substituted phenyl isothiocyanates.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the substituted phenyl isothiocyanates in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity of Substituted Phenyl Isothiocyanates: A Qualitative and Quantitative Overview
Substituted PITCs also exhibit significant antimicrobial activity against a range of bacteria. Their mechanism of action is primarily attributed to the disruption of bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.[8][9][10] The electrophilic nature of the isothiocyanate group allows it to react with sulfhydryl groups of proteins in the cell membrane and enzymes, disrupting their function.
Influence of Substituents on Antimicrobial Potency
While a comprehensive quantitative comparison for a wide range of substituted PITCs is less readily available in the literature compared to anticancer studies, existing data allows for some key SAR observations.
-
Unsubstituted Phenyl Isothiocyanate: The parent compound, phenyl isothiocyanate, has a minimum inhibitory concentration (MIC) of 1000 µg/mL against both Escherichia coli and Staphylococcus aureus.[8][9][10]
-
Alkyl Substituents: The presence and length of an alkyl chain attached to the phenyl ring can influence antimicrobial activity. For instance, phenethyl isothiocyanate (PEITC) has shown inhibitory effects on the growth of various bacteria.[11]
-
General Trends for Isothiocyanates: Studies on a broader range of isothiocyanates suggest that aromatic isothiocyanates are generally more potent than their aliphatic counterparts.[12] This suggests that the phenyl ring plays a crucial role in the antimicrobial activity, possibly by enhancing the compound's ability to interact with and disrupt the bacterial cell membrane.
Further research with a systematic variation of substituents on the phenyl ring (e.g., electron-donating and electron-withdrawing groups at different positions) is needed to establish a more detailed quantitative structure-activity relationship for the antimicrobial properties of PITCs.
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of substituted phenyl isothiocyanates.
Step-by-Step Methodology:
-
Preparation of Compounds and Media:
-
Prepare a stock solution of each substituted phenyl isothiocyanate in a suitable solvent (e.g., DMSO).
-
Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight on an appropriate agar plate.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.
-
Synthesis of Substituted Phenyl Isothiocyanates
Substituted phenyl isothiocyanates can be synthesized through several methods. A common and versatile approach involves the reaction of the corresponding substituted aniline with carbon disulfide in the presence of a base, followed by treatment with a thiophosgene equivalent or an oxidizing agent.
General Synthetic Scheme
Caption: General reaction scheme for the synthesis of substituted phenyl isothiocyanates from substituted anilines.
One established method is the reaction of an aniline with carbon disulfide and concentrated ammonia to form an ammonium dithiocarbamate salt. This intermediate is then treated with a reagent like lead nitrate to yield the phenyl isothiocyanate.[13] More modern and environmentally friendly methods utilizing mechanochemistry have also been developed, where the reaction is carried out by grinding the reactants together in a ball mill, often without the need for a solvent.[14][15] Another approach involves a one-pot synthesis from amines and carbon disulfide in an aqueous medium using a desulfurization reagent.[16][17]
Conclusion and Future Directions
The structure-activity relationship of substituted phenyl isothiocyanates is a rich field of study with significant implications for drug development. The available data clearly indicates that modifications to the phenyl ring and the linker between the ring and the isothiocyanate group can profoundly impact their biological activity. For anticancer applications, increasing the alkyl chain length generally enhances cytotoxicity, likely due to increased lipophilicity. In the realm of antimicrobial agents, the aromatic nature of the PITC scaffold appears to be a key determinant of activity.
Future research should focus on a more systematic exploration of the effects of various substituents on the phenyl ring, including their electronic properties (electron-donating vs. electron-withdrawing) and their position (ortho, meta, para). Generating comprehensive quantitative data, particularly for antimicrobial activity, will be crucial for developing robust QSAR models. Such models will be invaluable for the rational design of novel, highly potent, and selective PITC derivatives for therapeutic use.
References
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Mechanism of Action of Phenethylisothiocyanate and Other Reactive Oxygen Species-Inducing Anticancer Agents. (2014). Molecular and Cellular Biology. [Link][2]
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Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. (2014). PubMed. [Link][3]
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Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus. (2013). PubMed. [Link][8]
-
Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. (2015). PMC. [Link][1]
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Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus. (2013). ResearchGate. [Link][9]
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Antibacterial Activity of Phenyl Isothiocyanate on Escherichia coli and Staphylococcus aureus. (2013). ResearchGate. [Link][10]
-
Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. (2019). Frontiers in Oncology. [Link][4]
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Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model. (2019). NIH. [Link][5]
-
Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. (2008). NIH. [Link][6]
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Inhibitory Effect of Phenethyl Isothiocyanate on the Adhesion and Biofilm Formation of Staphylococcus aureus and Application on Beef. (2023). MDPI. [Link][11]
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IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link][18]
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anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link][19]
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Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. (2008). PubMed. [Link][7]
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The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link][20]
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A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. (2013). ResearchGate. [Link][14]
-
Preparation method of phenyl isothiocyanate. Google Patents. [15]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry. [Link][16]
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A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PMC. [Link][17]
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Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). PMC. [Link][12]
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A Comparative Guide to the Efficacy of 2-Methoxy-5-methylphenyl Isothiocyanate and Other Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chemistry of Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S.[1] Predominantly found in cruciferous vegetables such as broccoli, watercress, and cabbage, these compounds are responsible for the pungent flavor of these plants.[2] ITCs are formed from the enzymatic hydrolysis of glucosinolates upon plant tissue damage.[3] Their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have garnered significant interest within the scientific community.[4][5] The efficacy of individual ITCs is largely dictated by their chemical structure, particularly the nature of the side chain attached to the isothiocyanate group.[6] This guide provides a comparative analysis of the efficacy of 2-methoxy-5-methylphenyl isothiocyanate, a synthetic ITC, against well-studied natural isothiocyanates like sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC).
While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its potential efficacy based on structure-activity relationship studies of related phenyl isothiocyanates. The presence of a methoxy group and a methyl group on the phenyl ring is expected to influence its lipophilicity and reactivity, thereby affecting its biological activity.[6][7] This guide will synthesize available data on analogous compounds to provide a scientifically grounded comparison.
Comparative Efficacy Analysis
The biological efficacy of isothiocyanates is typically evaluated across several key areas: anticancer, anti-inflammatory, and antimicrobial activities. The following sections compare the known or inferred performance of this compound with that of SFN, PEITC, and AITC.
Anticancer Efficacy
Isothiocyanates exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of carcinogen-metabolizing enzymes.[8][9] The cytotoxic activity of ITCs against various cancer cell lines is a primary measure of their potential as anticancer agents.
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Isothiocyanates in Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Methoxy-5-methylphenyl ITC | Data Not Available | - | - |
| Sulforaphane (SFN) | PC-3 (Prostate) | 15 | [10] |
| HT-29 (Colon) | 10 | [10] | |
| MCF-7 (Breast) | 20 | [3] | |
| Phenethyl ITC (PEITC) | PC-3 (Prostate) | 5 | [10] |
| A549 (Lung) | 2.5 | [9] | |
| HeLa (Cervical) | 7.5 | [3] | |
| Allyl ITC (AITC) | HL-60 (Leukemia) | 8 | [11] |
| HepG2 (Liver) | >100 | [11] | |
| Benzyl ITC (BITC) | HL-60 (Leukemia) | 5 | [11] |
| PC-3 (Prostate) | 10 | [10] |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Mechanistic Insights: The anticancer activity of ITCs is often linked to their ability to induce phase II detoxification enzymes and inhibit phase I enzymes involved in carcinogen activation.[12] A key mechanism is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of antioxidant and cytoprotective genes.[12] Furthermore, ITCs can induce apoptosis by generating reactive oxygen species (ROS) and modulating key signaling pathways like MAPK.[13] Structure-activity relationship studies suggest that the aromatic ring in phenyl isothiocyanates contributes to their potency.[7] The methoxy and methyl substitutions on this compound may enhance its lipophilicity, potentially leading to increased cellular uptake and potent anticancer activity.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of isothiocyanates on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isothiocyanate (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway: Nrf2 Activation by Isothiocyanates
Caption: Isothiocyanate-mediated activation of the Nrf2 signaling pathway.
Anti-inflammatory Efficacy
Chronic inflammation is a key factor in the development of many diseases, including cancer.[14] Isothiocyanates have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15]
Table 2: Comparative Anti-inflammatory Activity of Selected Isothiocyanates
| Isothiocyanate | Assay | Model | Efficacy | Reference |
| 2-Methoxy-5-methylphenyl ITC | Data Not Available | - | - | - |
| Sulforaphane (SFN) | NO Production | LPS-stimulated RAW 264.7 macrophages | IC50 ≈ 5 µM | [16] |
| Phenethyl ITC (PEITC) | NF-κB Inhibition | HT-29 cells | Potent inhibitor | [15] |
| Allyl ITC (AITC) | NF-κB p65 expression | DMBA-induced mammary carcinogenesis in rats | Significant decrease | [14] |
Mechanistic Insights: The anti-inflammatory effects of ITCs are largely attributed to their ability to suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.[15] By inhibiting the IKK complex, ITCs prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[17] The structural features of this compound, particularly the electron-donating methoxy and methyl groups, may influence its ability to interact with key signaling molecules in the NF-κB pathway.[15]
Experimental Protocol: Griess Assay for Nitric Oxide Production
This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with different concentrations of the isothiocyanate for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate the mixture for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve of sodium nitrite.
Signaling Pathway: NF-κB Inhibition by Isothiocyanates
Caption: Isothiocyanate-mediated inhibition of the NF-κB signaling pathway.
Antimicrobial Efficacy
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[18] Their efficacy is often dependent on the specific ITC and the target microorganism.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Isothiocyanates
| Isothiocyanate | Microorganism | MIC (µg/mL) | Reference |
| 2-Methoxy-5-methylphenyl ITC | Data Not Available | - | - |
| Sulforaphane (SFN) | Helicobacter pylori | 2 | [18] |
| Phenethyl ITC (PEITC) | Staphylococcus aureus (MRSA) | 110 | [19] |
| Allyl ITC (AITC) | Campylobacter jejuni | 50-200 | [20] |
| Benzyl ITC (BITC) | Campylobacter jejuni | 1.25-5 | [20] |
Mechanistic Insights: The antimicrobial action of ITCs is thought to involve multiple mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and induction of oxidative stress.[18] The lipophilicity of the ITC side chain plays a crucial role in its ability to penetrate microbial cell membranes. Aromatic ITCs like PEITC and BITC often exhibit greater antimicrobial activity than aliphatic ITCs like AITC.[19] The methoxy and methyl groups of this compound are likely to increase its lipophilicity, suggesting it may possess significant antimicrobial properties.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the isothiocyanate in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the isothiocyanate at which no visible growth is observed.
Conclusion and Future Directions
While this compound remains a relatively understudied compound, the principles of structure-activity relationships within the isothiocyanate class provide a strong basis for predicting its biological potential. The presence of a substituted phenyl ring suggests that it is likely to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities, potentially with a potency comparable to or greater than some naturally occurring ITCs.
Further research is imperative to empirically determine the efficacy of this compound. Direct comparative studies employing the standardized protocols outlined in this guide will be crucial for elucidating its precise mechanisms of action and positioning it within the broader landscape of isothiocyanate-based therapeutics. Such investigations will undoubtedly contribute to the development of novel and effective agents for the prevention and treatment of a range of human diseases.
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Pugazhendhi, A., et al. (2017). Effect of allyl isothiocyanate on NF-κB signaling in 7,12-dimethylbenz(a)anthracene and N-methyl-N-nitrosourea-induced mammary carcinogenesis. Journal of Cellular Biochemistry, 118(11), 3876-3885. [Link]
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Tseng, E., et al. (2004). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 25(2), 233-240. [Link]
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Mitsiogianni, M., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(22), 7904. [Link]
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Nair, S., et al. (2014). Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. Chemical Research in Toxicology, 27(12), 2107-2115. [Link]
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The Journal of Phytopharmacology. (2021). Anti-inflammatory activity of chemical constituents from Echinops gracilis (Asteraceae). [Link]
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In Vitro Validation of 2-Methoxy-5-methylphenyl Isothiocyanate as a Novel Anticancer Agent: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of 2-Methoxy-5-methylphenyl isothiocyanate as a potential anticancer agent. We will objectively compare its projected performance with established isothiocyanates, Sulforaphane (SFN) and Phenethyl isothiocyanate (PEITC), supported by detailed experimental protocols and comparative data from existing literature. This document is intended for researchers, scientists, and professionals in drug development.
Introduction: The Therapeutic Promise of Isothiocyanates
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables like broccoli, cabbage, and watercress.[1][2] These molecules have garnered significant attention in cancer research for their potential as chemopreventive and chemotherapeutic agents.[1][2][3] Epidemiological studies have suggested an inverse correlation between the consumption of cruciferous vegetables and the incidence of various cancers.[1][4] The anticancer effects of ITCs are attributed to their ability to modulate a multitude of cellular pathways, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[5]
Well-studied ITCs like Sulforaphane and PEITC have demonstrated potent anticancer activity in numerous in vitro and in vivo models.[2][4] They are known to target multiple signaling pathways, often leading to the selective elimination of cancer cells.[4] The focus of this guide, this compound, is a novel synthetic isothiocyanate. While its specific biological activities are yet to be extensively characterized, its structural similarity to other biologically active phenyl isothiocyanates suggests it may possess significant anticancer properties. This guide outlines a rigorous in vitro validation workflow to assess its potential and benchmark it against established ITCs.
Proposed Mechanism of Action of this compound
The isothiocyanate group (-N=C=S) is a key pharmacophore, acting as an electrophile that can react with nucleophilic cellular targets, most notably the sulfhydryl groups of cysteine residues in proteins.[6] This reactivity allows ITCs to modulate the function of numerous proteins involved in cancer progression. Based on the known mechanisms of other aryl isothiocyanates, we can hypothesize the primary pathways through which this compound may exert its anticancer effects:
-
Induction of Apoptosis: ITCs are potent inducers of programmed cell death (apoptosis) in cancer cells.[7][8] This is often mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[2] The methoxy and methyl substitutions on the phenyl ring of our target compound may influence its cellular uptake and redox cycling properties, potentially enhancing its pro-apoptotic efficacy.
-
Cell Cycle Arrest: Many ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M or G1 phase.[1] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
-
Modulation of Key Signaling Pathways: ITCs are known to interact with critical signaling pathways that are often dysregulated in cancer. This includes the inhibition of the pro-survival PI3K/Akt pathway and the activation of stress response pathways like the Nrf2 pathway, which, while often associated with cytoprotection, can also be cytotoxic to cancer cells under certain conditions.
The following diagram illustrates the potential signaling pathways targeted by this compound.
Caption: Hypothesized mechanism of action for this compound.
Comparative In Vitro Validation Workflow
To comprehensively evaluate the anticancer potential of this compound, a multi-faceted approach is essential. The following experimental workflow is designed to assess its cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression in a panel of human cancer cell lines, with direct comparison to Sulforaphane and PEITC.
Caption: Proposed in vitro validation workflow.
I. Cell Viability Assessment
The initial step is to determine the cytotoxic effects of this compound on a panel of cancer cell lines and compare its potency to SFN and PEITC.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound, SFN, and PEITC (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound and cell line.
Comparative Data: IC50 Values (µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| 2-Methoxy-5-methylphenyl ITC | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Sulforaphane | ~15-25 | ~10-20 | ~20-30 |
| Phenethyl Isothiocyanate | ~5-15 | ~5-15 | ~2-10 |
Note: The IC50 values for SFN and PEITC are approximate and can vary based on experimental conditions.
II. Apoptosis Induction Analysis
To confirm that the observed cytotoxicity is due to apoptosis, we will employ two distinct assays.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the respective IC50 concentrations of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Experimental Protocol: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the IC50 concentrations of the compounds for 12 or 24 hours.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Comparative Data: Apoptosis Induction
| Compound | Apoptotic Cells (%) (Annexin V) | Caspase-3/7 Activity (Fold Change) |
| 2-Methoxy-5-methylphenyl ITC | Hypothetical Data | Hypothetical Data |
| Sulforaphane | Significant Increase | Significant Increase |
| Phenethyl Isothiocyanate | Significant Increase | Significant Increase |
III. Cell Cycle Analysis
This analysis will determine if this compound induces cell cycle arrest.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the IC50 concentrations of the compounds for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Data: Cell Cycle Distribution
| Compound | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 2-Methoxy-5-methylphenyl ITC | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Sulforaphane | Increase/Decrease | Decrease | Increase |
| Phenethyl Isothiocyanate | Increase | Decrease | Increase/Decrease |
Note: The effect of ITCs on cell cycle distribution can be cell-type specific.
Conclusion
This guide provides a robust and scientifically grounded framework for the initial in vitro validation of this compound as a potential anticancer agent. The proposed experiments will elucidate its cytotoxic and cytostatic effects, and a direct comparison with well-characterized isothiocyanates like Sulforaphane and PEITC will provide a clear benchmark for its efficacy. The data generated from this workflow will be crucial in determining whether further preclinical development of this novel compound is warranted. The modular nature of these protocols allows for adaptation to specific cancer types and further mechanistic studies.
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V., R. C., et al. (2008). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Journal of Medicinal Chemistry, 51(24), 7820–7826. [Link]
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Kumar, G., et al. (2008). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. PubMed, 25(12), 7820-6. [Link]
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Pennsylvania State University. (2008). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. Penn State Research Database. [Link]
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Samec, D., et al. (2022). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Molecules, 27(19), 6524. [Link]
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A Comparative Analysis of Thiourea Derivatives from Different Isothiocyanates: A Guide for Researchers
Introduction
Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of applications, particularly in medicinal chemistry and materials science.[1][2] Their biological activities are extensive, encompassing antibacterial, antifungal, antiviral, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] The core structure, characterized by a thiocarbonyl group flanked by two nitrogen atoms, allows for diverse substitutions, making it a valuable scaffold in drug design. The properties and bioactivity of these derivatives are profoundly influenced by the nature of the substituents on the nitrogen atoms, which are often introduced through the reaction of an isothiocyanate with a primary or secondary amine.[6]
This guide provides a comparative analysis of thiourea derivatives synthesized from different isothiocyanates. We will delve into the influence of the isothiocyanate's structure—specifically comparing aliphatic versus aromatic and the impact of various substituents—on the resulting thiourea derivative's physicochemical properties and biological efficacy. This analysis is supported by experimental data from peer-reviewed literature and includes detailed protocols for synthesis, characterization, and a representative biological evaluation.
Synthesis of Thiourea Derivatives from Isothiocyanates
The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate.[4][7][8] The reaction is typically high-yielding and proceeds under mild conditions.[8]
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, yielding the thiourea derivative.[1][9]
Figure 1. General reaction scheme for the synthesis of thiourea derivatives.
Alternative Synthetic Routes
While the reaction of isothiocyanates with amines is prevalent, other methods for synthesizing thioureas exist. These include the condensation of amines with carbon disulfide, which can proceed through an isothiocyanate intermediate.[10][11][12] Another approach involves the use of N-thiocarbamoyl benzotriazoles as synthetic equivalents of isothiocyanates.[12]
Influence of Isothiocyanate Structure on Derivative Properties
The choice of the starting isothiocyanate is a critical determinant of the final thiourea derivative's characteristics. The electronic and steric properties of the R group in R-NCS directly impact the reactivity, physicochemical properties, and biological activity of the resulting molecule.
Aliphatic vs. Aromatic Isothiocyanates
The fundamental difference between using an aliphatic and an aromatic isothiocyanate lies in the electronic nature of the substituent attached to the N=C=S group.
-
Aliphatic Isothiocyanates (e.g., Benzyl Isothiocyanate): The alkyl group is generally electron-donating, which slightly reduces the electrophilicity of the central carbon atom. Thiourea derivatives from aliphatic isothiocyanates often exhibit greater flexibility.[6]
-
Aromatic Isothiocyanates (e.g., Phenyl Isothiocyanate): The aryl group can be electron-withdrawing or -donating depending on the substituents on the ring. The phenyl ring's planarity and potential for π-π stacking interactions can influence the derivative's binding to biological targets.[6]
Effect of Substituents on Aromatic Isothiocyanates
The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring of the isothiocyanate significantly modulates the properties of the resulting thiourea derivative.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, Halogens): EWGs increase the acidity of the N-H protons in the thiourea moiety.[3] This enhances their hydrogen bonding capabilities, which can lead to stronger interactions with biological receptors and potentially higher biological activity.[3] For instance, incorporating trifluoromethyl or nitro groups into N,N'-diphenylthioureas has been shown to boost their anticancer activity.[3]
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): EDGs increase the electron density on the aromatic ring and can influence the lipophilicity of the molecule. The introduction of methoxy or isopropyl groups on the benzene ring has been found to increase the lipophilicity and improve the bacteriostatic action of thiourea derivatives.[6]
The following diagram illustrates the workflow for selecting an isothiocyanate based on desired properties of the final thiourea derivative.
Figure 2. Isothiocyanate selection workflow.
Experimental Section
This section provides standardized protocols for the synthesis, characterization, and biological evaluation of thiourea derivatives.
General Synthesis of N-aryl-N'-[substituted]thiourea Derivatives
This protocol is adapted from established methods in the literature.[7][8][13]
-
Dissolve the Amine: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable solvent such as dichloromethane or acetone.
-
Add Isothiocyanate: To the stirred solution, add the corresponding isothiocyanate (1.0 equivalent) either neat or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[8] Reactions are often complete within a few hours.
-
Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Characterization Techniques
The synthesized thiourea derivatives should be characterized using standard spectroscopic methods.[8][14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1230-1350 cm⁻¹), and C=C stretching for aromatic rings (around 1450-1600 cm⁻¹).[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[8][18]
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][19]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3][20]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiourea derivatives and a positive control (e.g., Doxorubicin) for 24-48 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data Analysis
The following tables summarize data from the literature, comparing thiourea derivatives synthesized from different isothiocyanates.
Table 1: Physicochemical Properties of Representative Thiourea Derivatives
| Isothiocyanate Precursor | Amine Reactant | Resulting Thiourea Derivative | Melting Point (°C) | C=S ¹³C NMR (ppm) | Reference |
| Phenyl isothiocyanate | Benzylamine | 1-Benzyl-3-phenylthiourea | 101-103 | ~180 | [8] |
| 4-Nitrophenyl isothiocyanate | 4-Chloro-3-methylaniline | 1-(4-Chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | - | - | [3] |
| Benzyl isothiocyanate | Aniline | 1-Benzyl-3-phenylthiourea | 101-103 | ~180 | [8] |
| 3,4,5-Trimethoxyphenyl isothiocyanate | Various amines | N-(3,4,5-Trimethoxyphenyl)thioureas | Various | 178-184 | [8] |
Table 2: Comparative Anticancer Activity (IC₅₀ values in µM)
| Thiourea Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3-Bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [3] |
| 1-(4-Chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Lines | 2.2 - 5.5 | [3] |
| 1-Aryl-3-(pyridin-2-yl)thiourea derivative 20 | MCF-7 (Breast) | 1.3 | [3] |
| 1-Aryl-3-(pyridin-2-yl)thiourea derivative 20 | SkBR3 (Breast) | 0.7 | [3] |
| Bis-benzo[d][3][21]dioxol-5-yl thiourea derivative 36 | HepG2 (Liver) | 2.4 | [3] |
| Bis-benzo[d][3][21]dioxol-5-yl thiourea derivative 36 | HCT116 (Colon) | 1.5 | [3] |
| N¹,N³-Disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [20] |
| N¹,N³-Disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [20] |
As evidenced by the data, the presence of electron-withdrawing groups like trifluoromethyl and nitro on the phenyl ring of the isothiocyanate precursor leads to thiourea derivatives with potent anticancer activity.[3]
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: The introduction of lipophilic moieties, such as hydrocarbon radicals or halogen atoms, can enhance bioactivity by improving cell membrane penetration.[6] However, an excessive increase in lipophilicity can also lead to a decrease in activity.[8]
-
Steric Hindrance: Bulky substituents near the thiourea core can negatively impact biological activity.[19]
-
Hydrogen Bonding: The N-H protons of the thiourea group act as hydrogen bond donors, which is crucial for binding to enzymes and receptors.[19] Enhancing the acidity of these protons with EWGs on the isothiocyanate-derived part of the molecule often leads to improved biological performance.[3]
Conclusion
The selection of the isothiocyanate starting material is a pivotal step in the design and synthesis of thiourea derivatives with desired properties. Aromatic isothiocyanates, particularly those bearing electron-withdrawing substituents, are precursors to thioureas with enhanced hydrogen-bonding capabilities and, consequently, potent biological activities, especially in the realm of anticancer research. In contrast, aliphatic isothiocyanates and those with electron-donating groups can be utilized to modulate lipophilicity and other physicochemical properties. The straightforward synthesis and the ability to fine-tune the final product's characteristics by judicious choice of both the isothiocyanate and the amine make this class of compounds a continuing focus of research and development in medicinal chemistry.
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Kumar, V., Kumar, A., Sureshbabu, V. V., & Chimni, S. S. (2014). Synthesis and Stereochemistry-Activity Relationship of Chiral Thiourea Derivatives as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 14(6), 910–920. [Link]
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Reaction of thiourea dioxides with amines. (2025). ResearchGate. [Link]
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Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. [Link]
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Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI. [Link]
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). National Institutes of Health. [Link]
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Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]
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Reaction of isothiocyanates with nucleophiles. (n.d.). ResearchGate. [Link]
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Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (n.d.). Odessa University of Chemistry and Innovation. [Link]
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Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC. [Link]
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Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (n.d.). National Institutes of Health. [Link]
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Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE. [Link]
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Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2025). ACS Publications. [Link]
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Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). DergiPark. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2025). ResearchGate. [Link]
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central. [Link]
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Abbas, S. Y., El-Sharief, M. A. S., Abdel-Fattah, M. A. A., & El-Gazzar, A. B. A. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]
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Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (n.d.). MDPI. [Link]
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Aromatic isothiocyanatopropenones and thiourea derivatives. synthesis and biological properties. (n.d.). IBN.IDS.RO. [Link]
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Theoretical investigation of structure, anticancer activity and molecular docking of thiourea derivatives. (n.d.). ResearchGate. [Link]
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1 H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. [Link]
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SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences. [Link]
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A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. (2025). ResearchGate. [Link]
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Reactivity of the isothiocyanate group with cysteine and lysine. (n.d.). ResearchGate. [Link]
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Synthesis and Antimicrobial Activities of Some Heterocyclic Systems from 2-Furoyl Isothiocyanate. (n.d.). Taylor & Francis Online. [Link]
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Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). PubMed Central. [Link]
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Isothiocyanates in the chemistry of heterocycles. (n.d.). ACS Publications. [Link]
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Recent progress of direct thiocyanation reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis and infrared spectroscopic study of N, N'-bis(4-methoxybenzylidene)thiourea with its Co. (n.d.). ResearchGate. [Link]
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Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. (2024). Bentham Science. [Link]
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Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (n.d.). Europe PMC. [Link]
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Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2023). Iraqi Journal of Science. [Link]
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Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. (2023). bioRxiv. [Link]
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Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. (n.d.). TSI Journals. [Link]
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"2-Methoxy-5-methylphenyl isothiocyanate" vs. sulforaphane: a comparative study
Abstract: Isothiocyanates (ITCs) are a class of naturally occurring compounds recognized for their significant chemopreventive and therapeutic potential. Sulforaphane (SFN), derived from broccoli and other cruciferous vegetables, is the most extensively studied ITC and serves as a benchmark for bioactivity.[1][2][3][4] However, ongoing research into other ITCs, such as the synthetic aromatic isothiocyanate 2-Methoxy-5-methylphenyl isothiocyanate (MMP-ITC), suggests the possibility of unique or enhanced biological activities.[5][6][7][8] This guide presents a detailed, evidence-based comparison of MMP-ITC and SFN, with a focus on their mechanisms of action, biological efficacy, and the experimental methodologies employed for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the nuanced differences and potential advantages of these two promising molecules.
Introduction: The Chemical Landscape of Isothiocyanates
Isothiocyanates are defined by the presence of the -N=C=S functional group. Their biological activity is largely attributed to the electrophilic nature of the central carbon atom, which readily reacts with nucleophilic cellular targets, particularly the cysteine residues of proteins. This reactivity is the basis for their ability to modulate a wide array of cellular processes.
-
Sulforaphane (SFN): An aliphatic isothiocyanate, SFN is abundant in cruciferous vegetables.[2][3][4] It is produced from its precursor, glucoraphanin, through the enzymatic action of myrosinase when the plant is damaged.[2][3]
-
This compound (MMP-ITC): This is an aromatic isothiocyanate. The presence of a phenyl ring with methoxy and methyl substitutions significantly alters its steric and electronic properties in comparison to the aliphatic structure of SFN.[5][6][7][8]
| Feature | Sulforaphane (SFN) | This compound (MMP-ITC) |
| Chemical Structure | C₆H₁₁NOS₂[9][10] | C₉H₉NOS[5] |
| Molar Mass | 177.29 g/mol [2] | 179.24 g/mol [5][6] |
| Class | Aliphatic Isothiocyanate | Aromatic Isothiocyanate |
| Key Functional Groups | Isothiocyanate, Sulfinyl | Isothiocyanate, Methoxy, Methyl, Phenyl Ring |
Mechanism of Action: A Tale of Two Pathways
Both SFN and MMP-ITC exert their biological effects primarily by modulating key cellular signaling pathways involved in cytoprotection and inflammation. However, their structural differences can lead to variations in binding affinity, target specificity, and overall potency.
The Nrf2-ARE Pathway: The Master Regulator of Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the expression of a multitude of antioxidant and detoxification enzymes through what is known as the antioxidant response element (ARE).[11][12]
Activation Mechanism: Under normal conditions, Nrf2 is held in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[13] Electrophilic molecules like ITCs can react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to AREs, and initiate the transcription of cytoprotective genes.[14]
Caption: Nrf2-ARE Pathway Activation by Isothiocyanates.
Comparative Efficacy: Both SFN and MMP-ITC are potent activators of the Nrf2 pathway.[11][13][15] Studies have shown that SFN is one of the most potent inducers of Nrf2.[11] The aromatic structure of MMP-ITC may influence its interaction with the cysteine sensors of Keap1, potentially leading to a more sustained or potent activation in certain cellular contexts.
The NF-κB Pathway: The Hub of Inflammatory Signaling
Nuclear Factor-kappa B (NF-κB) is a protein complex that plays a critical role in regulating the immune response to infection and inflammation.[16][17][18] Dysregulation of NF-κB is associated with inflammatory diseases and cancer.[19]
Inhibition Mechanism: In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[19] ITCs can inhibit this pathway at various points, including the direct inhibition of IKK activity.[19]
Caption: NF-κB Pathway Inhibition by Isothiocyanates.
Comparative Efficacy: The anti-inflammatory properties of SFN are well-documented and are known to be mediated, in part, through the inhibition of the NF-κB pathway.[16][20] Synthetic ITCs have also demonstrated the ability to suppress NF-κB-mediated pro-inflammatory gene transcription.[19] Further direct comparative studies are necessary to definitively establish the relative potency of SFN and MMP-ITC in various inflammatory models.
Comparative Biological Activities: In Vitro Evidence
The following sections outline key in vitro assays that can be used to compare the efficacy of SFN and MMP-ITC.
Anticancer Activity
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., human colon cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[21]
-
Treatment: Expose the cells to a range of concentrations of SFN or MMP-ITC for 24, 48, or 72 hours.[21]
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 1.5 to 4 hours at 37°C.[21]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.
Expected Outcome: Both SFN and MMP-ITC are expected to decrease cell viability in a dose- and time-dependent manner. A lower IC50 value for one compound would suggest greater cytotoxic potency against the tested cancer cell line.
Antioxidant Activity
Experimental Protocol: DCFDA Assay for Reactive Oxygen Species (ROS)
This assay employs the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular levels of reactive oxygen species (ROS).[22][23]
-
Cell Seeding and Treatment: Seed cells in a dark, clear-bottomed 96-well plate and treat with SFN or MMP-ITC for a specified duration.[24][25]
-
Induction of Oxidative Stress: Induce ROS production by treating the cells with an agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[23]
-
DCFDA Staining: Wash the cells and incubate them with a working solution of DCFDA (typically 10-50 µM) for 30 to 45 minutes at 37°C in the dark.[24][25]
-
Fluorescence Measurement: After washing, measure the fluorescence intensity at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm using a fluorescence plate reader.[22]
Caption: Experimental Workflow for the DCFDA-ROS Assay.
Expected Outcome: Treatment with both SFN and MMP-ITC is anticipated to reduce the fluorescence intensity compared to the control group (oxidative stress inducer alone), signifying a decrease in intracellular ROS levels. The compound that elicits a more significant reduction in fluorescence would be considered to have superior antioxidant activity in this assay.
Future Directions and Concluding Remarks
Both sulforaphane and this compound represent promising avenues for further preclinical and clinical research. While a substantial body of evidence supports the bioactivity of SFN, the distinct structural characteristics of MMP-ITC may offer advantages in terms of potency, stability, or target specificity.
Future comparative investigations should prioritize:
-
In vivo animal models: To evaluate the bioavailability, pharmacokinetics, and in vivo efficacy of both compounds in various disease models.
-
Head-to-head clinical trials: To directly compare their safety and therapeutic efficacy in human subjects.
-
Advanced mechanistic studies: To further delineate the specific molecular targets and signaling pathways that are differentially modulated by SFN and MMP-ITC.
The selection of one of these isothiocyanates for a particular therapeutic application will ultimately hinge on a thorough assessment of their respective pharmacological profiles. This guide provides a foundational framework for researchers undertaking such comparative evaluations.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
- Sulforaphane—A Compound with Potential Health Benefits for Disease Prevention and Treatment: Insights from Pharmacological and Toxicological Experimental Studies. (2023). Pharmaceuticals.
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Sulforaphane. (n.d.). PubChem. Retrieved from [Link]
- Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155. (2016). PLOS ONE.
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Sulforaphane Molecule -- Anti-Aging and Senolytic Properties. (n.d.). anti-agingfirewalls.com. Retrieved from [Link]
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DCFDA / H2DCFDA - Cellular ROS Assay Kit ab113851. (n.d.). ResearchGate. Retrieved from [Link]
- Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy. (2020). American Journal of Physiology-Renal Physiology.
- Allyl isothiocyanate ameliorates lipid accumulation and inflammation in nonalcoholic fatty liver disease via the Sirt1/AMPK and NF-κB signaling pathways. (2019). The Journal of Nutritional Biochemistry.
- Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury. (2012). Environmental Health Perspectives.
- Sulforaphane. (2023). Anticancer.ca.
- Potential health benefits of sulforaphane: A review of the experimental, clinical and epidemiological evidences and underlying mechanisms. (2020). Journal of Functional Foods.
- Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. (2022). Antioxidants.
- ab113851 DCFDA / H2DCFDA - Cellular ROS Assay Kit. (2024). Abcam.
- Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). (2014). Bio-protocol.
- Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling. (2009). Bioorganic & Medicinal Chemistry.
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Anti-inflammatory mechanism of isothiocyanates; (A) modulation of Nrf2... (n.d.). ResearchGate. Retrieved from [Link]
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Sulforaphane. (n.d.). Wikipedia. Retrieved from [Link]
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molecular structure of sulforaphane (4-methylsulfinylbutyl isothiocyanate). (n.d.). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]
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This compound [ 190774-56-2 ]. (n.d.). Chemsigma. Retrieved from [Link]
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2-Methoxyphenyl isothiocyanate. (n.d.). NIST WebBook. Retrieved from [Link]
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- Comparative inhibitory activities of sulforaphane and phenethyl isothiocyanate against leukemia resistant CEM/C2 cancer cells. (2009). Food and Chemical Toxicology.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Methoxy-5-methylphenyl Isothiocyanate Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a therapeutic candidate is paramount. Unforeseen off-target interactions can lead to toxicity, reduced efficacy, and costly late-stage failures. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of a promising class of compounds: derivatives of 2-Methoxy-5-methylphenyl isothiocyanate. While this specific scaffold holds therapeutic potential, the inherent reactivity of the isothiocyanate (ITC) group necessitates a thorough evaluation of its potential for off-target binding.
The Double-Edged Sword: The Isothiocyanate Moiety
Isothiocyanates, characterized by their -N=C=S functional group, are well-documented for their potential in cancer chemoprevention and therapy.[1][2][3] Their mechanism of action often involves covalent modification of cysteine residues on target proteins, leading to the modulation of various signaling pathways.[4][5] This reactivity, however, is not always target-specific. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by thiol groups (in cysteine) and, to a lesser extent, amine groups (in lysine), a reaction that is highly dependent on pH.[6] This inherent reactivity is the primary driver of potential cross-reactivity with a multitude of cellular proteins.
Derivatives of this compound are being explored as intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The substituents on the phenyl ring can modulate the electrophilicity of the ITC group and the overall physicochemical properties of the molecule, influencing both its on-target potency and its off-target reactivity profile.
A Comparative Framework for Assessing Cross-Reactivity
A systematic evaluation of cross-reactivity is essential to de-risk the development of this compound derivatives. This involves a multi-pronged approach, combining computational prediction with robust in vitro experimental validation.
Part 1: In Silico Profiling
Before embarking on extensive laboratory work, computational methods can provide valuable early insights into potential off-target interactions.
-
Structural Similarity Analysis: This method compares the 2D or 3D structure of the isothiocyanate derivatives against databases of known bioactive molecules.[8] A high degree of structural similarity to a known promiscuous compound or a ligand for an unintended target should raise a red flag.
-
Target Prediction and Off-Target Fishing: Various algorithms can predict potential protein targets based on the chemical structure of the compound. These tools can help to identify potential off-target interactions that might not be intuitively obvious.
Part 2: In Vitro Experimental Evaluation
Experimental validation is the cornerstone of any cross-reactivity assessment. The following is a tiered approach, moving from broad screening to more specific validation assays.
Tier 1: Broad-Spectrum Reactivity Assessment
The initial goal is to obtain a global view of the compound's reactivity with a complex biological milieu.
-
Cellular Lysate Binding Assay: Incubating the test compounds with cell lysates from relevant cell lines (e.g., liver, kidney, or specific cancer cell lines) followed by proteomic analysis can identify a wide range of potential protein binding partners.
Tier 2: Targeted Panel Screening
Based on in silico predictions and Tier 1 results, a more focused screening against panels of purified proteins is warranted.
-
Kinase Panel Screening: Given that kinases are a large and functionally diverse protein family, and are common off-targets for many drugs, screening against a comprehensive kinase panel is crucial.
-
GPCR Panel Screening: G-protein coupled receptors represent another major class of drug targets and off-targets.
-
Nuclear Receptor Panel Screening: These receptors are involved in a wide array of physiological processes, and unintended activation or inhibition can lead to significant side effects.
Tier 3: Mechanistic Validation and Affinity Determination
Once potential off-targets are identified, the next step is to validate these interactions and determine their binding affinity.
-
Competitive Binding Assays: These assays, such as competitive ELISA or fluorescence polarization, can determine the binding affinity (IC50 or Kd) of the test compound for the identified off-target.[9]
-
Enzyme Inhibition Assays: If the off-target is an enzyme, its functional inhibition by the test compound should be quantified.
-
Cell-Based Functional Assays: For off-targets that are receptors or ion channels, cell-based assays can be used to assess the functional consequences of compound binding.
Experimental Protocols
Protocol 1: Competitive ELISA for Off-Target Binding
This protocol provides a framework for determining the inhibitory concentration (IC50) of a this compound derivative against a putative off-target protein.
Materials:
-
High-binding 96-well microplate
-
Purified off-target protein
-
Biotinylated ligand for the off-target protein
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Test compounds (derivatives of this compound) and a known inhibitor (positive control)
Procedure:
-
Coating: Coat the wells of the microplate with the purified off-target protein (e.g., 1-10 µg/mL in a suitable buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add serial dilutions of the test compounds and the positive control to the wells. Immediately add a fixed concentration of the biotinylated ligand. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in a clear and concise manner to facilitate comparison between different derivatives.
Table 1: Comparative Cross-Reactivity Profile of this compound Derivatives
| Derivative | Target IC50 (µM) | Off-Target 1 (Kinase X) IC50 (µM) | Off-Target 2 (GPCR Y) IC50 (µM) | Selectivity Index (Off-Target 1/Target) | Selectivity Index (Off-Target 2/Target) |
| Parent Compound | 0.5 | 15 | > 100 | 30 | > 200 |
| Derivative A (-Cl) | 0.2 | 5 | 50 | 25 | 250 |
| Derivative B (-OCH3) | 1.2 | > 100 | > 100 | > 83 | > 83 |
| Derivative C (-NO2) | 0.8 | 2 | 10 | 2.5 | 12.5 |
Interpretation:
-
A higher selectivity index indicates a more desirable profile with less potential for off-target effects.
-
In this hypothetical example, Derivative B shows the most favorable cross-reactivity profile, with significantly reduced activity against the tested off-targets.
-
Derivative C , with a low selectivity index, would be a high-risk candidate due to its potent inhibition of Off-Target 1.
Visualizing the Workflow and Potential Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Potential on- and off-target signaling pathways.
Conclusion
The development of this compound derivatives as therapeutic agents requires a proactive and rigorous assessment of their cross-reactivity. By combining in silico prediction with a tiered in vitro experimental approach, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides a robust framework for these studies, enabling the early identification of liabilities and facilitating the selection of drug candidates with the highest probability of success. A thorough understanding of the structure-activity relationships governing both on-target and off-target interactions is critical for the rational design of safer and more effective medicines.
References
-
Lamy, E., Scholtes, C., Herz, C., & Mersch-Sundermann, V. (2011). Pharmacokinetics and pharmacodynamics of isothiocyanates. Drug Metabolism Reviews, 43(3), 387-407. [Link]
-
Mazumder, A., & Jaishee, N. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Mini reviews in medicinal chemistry, 18(16), 1342–1351. [Link]
-
Bayat Mokhtari, R., Baluch, N., Homayouni, T. S., Morgatskaya, E., Kumar, S., Kazemi, P., & Yeger, H. (2017). The role of Sulforaphane in cancer chemoprevention and health benefits: a mini-review. Journal of cellular communication and signaling, 11(1), 91–101. [Link]
-
Abba, M. L., & Kushwaha, K. (2020). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 7, 598801. [Link]
-
Xiao, D., & Singh, S. V. (2006). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular cancer therapeutics, 5(11), 2747–2754. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]
-
Krasowski, M. D., Pasi, B. K., Ekins, S., & Ehlers, A. (2012). Chemoinformatic methods for predicting interference in drug of abuse/toxicology immunoassays. The journal of pharmacology and experimental therapeutics, 342(1), 24–33. [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? [Link]
-
ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. [Link]
-
Angeloni, C., & Hrelia, S. (2020). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules (Basel, Switzerland), 25(23), 5673. [Link]
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A Head-to-Head Comparison of Isothiocyanate Analogs in Drug Design: A Guide for Researchers
Isothiocyanates (ITCs), a class of organosulfur compounds abundant in cruciferous vegetables, have garnered substantial interest in the field of drug discovery for their pleiotropic pharmacological activities.[1][2] Their potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties have positioned them as promising scaffolds for the development of novel therapeutics.[3][4] This guide provides a comprehensive head-to-head comparison of prominent isothiocyanate analogs, offering experimental data and detailed methodologies to inform rational drug design and development.
The Isothiocyanate Pharmacophore: Structure-Activity Insights
The biological activity of ITCs is intrinsically linked to the highly reactive electrophilic isothiocyanate group (-N=C=S).[5] This functional group readily reacts with nucleophilic moieties, particularly the sulfhydryl groups of cysteine residues in proteins, leading to the modulation of various cellular signaling pathways.[3] While the -N=C=S group is the common denominator, the nature of the side chain (R-group) profoundly influences the potency, selectivity, and pharmacokinetic properties of the analog.[2][6] This guide will focus on a comparative analysis of four extensively studied ITCs: Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC), and Benzyl Isothiocyanate (BITC).
Comparative Biological Efficacy: A Quantitative Overview
The therapeutic potential of isothiocyanate analogs is often initially evaluated by their ability to inhibit the growth of cancer cells, measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values and other key biological activities of SFN, PEITC, AITC, and BITC across various experimental models.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Isothiocyanate Analog | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Sulforaphane (SFN) | HT-29 (Colon) | 15 | 24 | [1] |
| LNCaP (Prostate) | ~10 | 48 | [6] | |
| MCF-7 (Breast) | 15.8 | 48 | [7] | |
| Phenethyl Isothiocyanate (PEITC) | HeLa (Cervical) | ~10 | 8 | [1] |
| PC-3 (Prostate) | 5.3 | 24 | [8] | |
| MDA-MB-231 (Breast) | 7.5 | 24 | [7] | |
| Allyl Isothiocyanate (AITC) | PC-3 (Prostate) | 58 | 24 | [8] |
| MCF-7 (Breast) | 126.0 | 48 | [1] | |
| Benzyl Isothiocyanate (BITC) | PC-3 (Prostate) | 7.2 | 24 | [8] |
| HeLa (Cervical) | 8.9 | 24 | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, exposure time, and assay method.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Isothiocyanate Analog | Microorganism | MIC (µg/mL) | Reference |
| Allyl Isothiocyanate (AITC) | E. coli O157:H7 | 10-100 | [10] |
| S. aureus | 10-100 | [10] | |
| C. jejuni | 50-200 | [9] | |
| Benzyl Isothiocyanate (BITC) | C. jejuni | 1.25-5 | [9] |
| MRSA | 2.9-110 | [11] | |
| Phenethyl Isothiocyanate (PEITC) | P. aeruginosa | 29,423±1652 | [12] |
Mechanistic Insights: Dissecting the Signaling Pathways
The diverse biological effects of ITCs stem from their ability to modulate a multitude of signaling pathways. While there are overlapping mechanisms, the potency with which each analog engages these pathways can differ significantly.
Nrf2-Mediated Antioxidant and Detoxification Response
A primary mechanism of action for many ITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant and detoxification responses.[1][5] SFN is a particularly potent inducer of this pathway.[1]
Caption: Nrf2 Signaling Pathway Activation by Isothiocyanates.
Induction of Apoptosis and Cell Cycle Arrest
ITCs are potent inducers of apoptosis (programmed cell death) and can arrest the cell cycle in cancer cells, thereby preventing their proliferation.[1][7] PEITC, for instance, has been shown to induce G2/M phase cell cycle arrest in prostate cancer cells.[6]
Caption: Induction of Apoptosis and Cell Cycle Arrest by ITCs.
Experimental Protocols for Comparative Analysis
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays used to evaluate and compare isothiocyanate analogs.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
96-well microplate
-
Isothiocyanate stock solutions (in DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)[14]
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]
-
Treatment: Treat cells with various concentrations of the isothiocyanate analogs for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Nrf2 Activation: Western Blotting
Western blotting is used to detect the translocation of Nrf2 to the nucleus, a hallmark of its activation.[16][17]
Materials:
-
Cell culture dishes
-
Isothiocyanate solutions
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (Nrf2, Lamin B1 - nuclear marker, β-actin - cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with ITCs for the desired time. Harvest cells and perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[16]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.[17]
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the nuclear Nrf2 level to the nuclear loading control (Lamin B1).
Assessment of Apoptosis: Annexin V/Propidium Iodide Staining
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic and necrotic cells.[18][19]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated cells
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after treatment with ITCs.[19]
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI and incubate in the dark.[20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[19]
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: General Experimental Workflow for Comparing Isothiocyanate Analogs.
Synthesis of Isothiocyanate Analogs
The development of novel and more potent isothiocyanate analogs often requires chemical synthesis. A common method involves the reaction of a primary amine with thiophosgene or a thiophosgene equivalent.[3][21] More recent and safer methods utilize reagents like 1,1'-thiocarbonyldiimidazole (TCDI) or elemental sulfur.[22] The synthesis of SFN analogs, for example, often starts from the corresponding amino precursors.[3][21]
Conclusion and Future Directions
The comparative analysis of isothiocyanate analogs reveals a fascinating interplay between chemical structure and biological activity. SFN and PEITC generally exhibit greater potency in anticancer assays compared to AITC.[1][8] The structural differences, such as the length and functionality of the alkyl chain, significantly impact their efficacy and mechanism of action. Future research should focus on the development of novel synthetic analogs with improved pharmacokinetic profiles and target specificity. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the therapeutic potential of this remarkable class of compounds.
References
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A Comparative Analysis of Isothiocyanate Analogs in Cancer Research: A Guide for Scientists and Drug Development Professionals. Benchchem.
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Application Notes: Cell Cycle Analysis of Cells Treated with Thienyldecyl Isothiocyanate. Benchchem.
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A Comparative Analysis of Alkyl Isothiocyanates in Preclinical Cancer Research. Benchchem.
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A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI.
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Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. NIH.
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Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. MDPI.
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Design and synthesis of isothiocyanate-containing hybrid androgen receptor (AR) antagonist to downregulate AR and induce ferroptosis in GSH–Deficient prostate cancer cells. PubMed Central.
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Apoptosis analysis by flow cytometry. Bio-protocol.
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Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. PMC.
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Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. PubMed.
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
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Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI.
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New Method for the Synthesis of Sulforaphane and Related Isothiocyanates. ResearchGate.
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The interplay between antimicrobial activity and reactivity of isothiocyanates. ResearchGate.
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Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa. PubMed.
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Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate.
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Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub.
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MTT Assay Protocol for Cell Viability and Proliferation.
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Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. Frontiers.
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DPPH Radical Scavenging Assay. MDPI.
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Apoptosis Protocols. USF Health.
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CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
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DPPH Antioxidant Assay. G-Biosciences.
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Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. PMC.
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Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. ACS Publications.
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Evaluation of In Vitro Antimicrobial Activity of Bioactive Compounds and the Effect of Allyl-Isothiocyanate on Chicken Meat Quality under Refrigerated Conditions. MDPI.
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MTT assay protocol. Abcam.
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EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH,GLUTATHION).
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Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products. Benchchem.
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Bioavailability and inter-conversion of sulforaphane and erucin in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design. NIH.
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Application Notes and Protocols: In Vitro Anti-inflammatory Assay Using Isoschaftoside. Benchchem.
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Comparative Effects of Sulforaphane and Allyl Isothiocyanate on 3T3-L1 Adipogenesis. NIH.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
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Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC.
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Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
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Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts. Ovid.
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(PDF) Preparation of allyl isothiocyanate nanoparticles, their anti‐inflammatory activity towards RAW 264.7 macrophage cells and anti‐proliferative effect on HT1376 bladder cancer cells. ResearchGate.
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Research Article Comparative Effects of Sulforaphane and Allyl Isothiocyanate on 3T3-L1 Adipogenesis. Semantic Scholar.
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Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane.
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Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies.
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Genesis and development of DPPH method of antioxidant assay. SciSpace.
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Activation of NRF2 by Nitrosative Agents and H2O2 Involves KEAP1 Disulfide Formation.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed.
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Assaying cell cycle status using flow cytometry. PMC.
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Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE.
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A Researcher's Guide to the Validation of Novel Phenyl Isothiocyanate Derivatives as STAT3 Inhibitors
For drug development professionals and researchers in oncology, the identification of novel, potent, and selective kinase inhibitors is a paramount objective. Isothiocyanates (ITCs), a class of compounds found in cruciferous vegetables, have garnered significant attention for their chemopreventive and therapeutic properties.[1][2][3] While many ITCs exert their effects through various mechanisms, a growing body of evidence points to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a key mechanism of action for some derivatives.[4][5][6]
This guide provides a comprehensive framework for the validation of novel phenyl isothiocyanate derivatives, using the hypothetical candidate "2-Methoxy-5-methylphenyl isothiocyanate," against a panel of well-characterized STAT3 inhibitors. The methodologies and comparative data presented herein are designed to equip researchers with the necessary tools to rigorously assess the potential of new chemical entities in this promising class of compounds.
The Rationale: Why Target STAT3 with Isothiocyanates?
The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. In numerous human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and metastasis.[7] This makes STAT3 a highly attractive target for cancer therapy.
Isothiocyanates, characterized by their -N=C=S functional group, are known to interact with various cellular targets.[8] Specific derivatives have been shown to suppress STAT3 activation, providing a mechanistic basis for their anti-cancer effects.[4][5] The validation of new ITC derivatives, such as "this compound," is a critical step in expanding the arsenal of potential STAT3-targeting therapeutics.
Establishing the Benchmarks: A Comparative Look at Known STAT3 Inhibitors
Before evaluating a novel compound, it is essential to establish a baseline with known inhibitors. The following table summarizes the inhibitory concentrations (IC50) of several well-documented STAT3 inhibitors across various assays. These compounds represent different chemical scaffolds and modes of action, providing a robust set of comparators.
| Inhibitor | Mechanism of Action | Assay Type | Cell Line/System | IC50 | Reference |
| Stattic | SH2 domain inhibitor | Cell-free | - | 5.1 µM | [9][10][11][12] |
| Cell Proliferation | HCT116 | 1.08 µM (72h) | [11] | ||
| Cell Proliferation | DU-145 | 1.08 µM (72h) | [11] | ||
| Cryptotanshinone | STAT3 Phosphorylation Inhibitor | Cell Proliferation | EC109 | 2.57 µM (72h) | [13] |
| Cell Proliferation | CAES17 | 10.07 µM (72h) | [13] | ||
| Cell Proliferation | Hey | 18.4 µM | [14] | ||
| Cell Proliferation | A2780 | 11.2 µM | [14] | ||
| Cell Proliferation | Rh30 | ~5.1 µM | [15] | ||
| Cell Proliferation | DU145 | ~3.5 µM | [15] | ||
| SH-4-54 | Binds STAT3/STAT5 (SH2 domain) | Cell Viability | Human 127EF | 0.066 µM (3 days) | [16] |
| Cell Viability | Human 30M | 0.1 µM (3 days) | [16] | ||
| Cell Viability | Human 84EF | 0.102 µM (3 days) | [16] | ||
| Anti-MM activity | 10/15 HMCLs | < 10 µM | [17][18] |
The Validation Workflow: From Pathway to Cellular Response
A multi-faceted approach is necessary to validate a novel inhibitor. The following workflow provides a logical progression from demonstrating target engagement to observing a cellular phenotype.
Caption: A typical workflow for validating a novel STAT3 inhibitor.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for the key assays in the validation workflow. These protocols are designed to be self-validating, with clear explanations of the controls and expected outcomes.
This assay directly measures the ability of a test compound to inhibit the phosphorylation of STAT3 at Tyrosine 705, a critical step in its activation.
-
Rationale: A reduction in the p-STAT3 (Tyr705) signal relative to total STAT3 indicates that the compound is interfering with the upstream signaling cascade that activates STAT3.
Protocol:
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line with constitutively active STAT3 (e.g., DU-145, HepG2) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the test compound (e.g., "this compound") and known inhibitors (e.g., Stattic, Cryptotanshinone) for a predetermined time (e.g., 4, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total STAT3, followed by a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control.
-
Caption: Workflow for Western Blot analysis of p-STAT3.
This assay measures the transcriptional activity of STAT3 in a cellular context.
-
Rationale: A decrease in luciferase activity indicates that the test compound is inhibiting the ability of STAT3 to bind to its DNA response elements and drive gene expression.
Protocol:
-
Cell Transfection:
-
Cell Treatment:
-
After transfection, treat the cells with the test compound and known inhibitors at various concentrations.
-
Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-dependent transcription.[19]
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[19]
-
This in vitro assay determines if a compound directly binds to the STAT3 SH2 domain, thereby preventing its dimerization.
-
Rationale: This assay provides evidence of direct target engagement and can help elucidate the mechanism of action.
Protocol:
-
Reagents and Setup:
-
Incubation:
-
Measurement:
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates that the test compound has displaced the fluorescent peptide from the STAT3 SH2 domain. Calculate the IC50 value from the dose-response curve.
-
Discussion and Future Perspectives
The validation of "this compound" or any novel derivative requires a rigorous, multi-assay approach. The data generated from the described workflow will allow for a direct comparison with established STAT3 inhibitors.
Should "this compound" demonstrate potent and selective inhibition of STAT3 phosphorylation and transcriptional activity, with a corresponding decrease in cancer cell viability, it would warrant further investigation. Subsequent studies could include structure-activity relationship (SAR) analyses with other analogs, in vivo efficacy studies in xenograft models, and pharmacokinetic and toxicological profiling.
The framework provided in this guide serves as a starting point for the exciting and critical work of discovering and validating the next generation of isothiocyanate-based cancer therapeutics.
References
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A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). National Institutes of Health. [Link]
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STAT3 Luciferase Reporter THP-1 Cell Line. BPS Bioscience. [Link]
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Cryptotanshinone inhibits esophageal squamous-cell carcinoma in vitro and in vivo through the suppression of STAT3 activation. National Institutes of Health. [Link]
-
STAT3 Inhibitors in Cancer: A Comprehensive Update. Tvardi Therapeutics. [Link]
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Fluorescence polarization (FP) assay measures affinity of STAT3 inhibitors for the SH2 domain. A. stattic B. S3I-1757, and C. A18, A26, and niclosamide. ResearchGate. [Link]
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A Novel Inhibitor of STAT3 Homodimerization Selectively Suppresses STAT3 Activity and Malignant Transformation. American Association for Cancer Research. [Link]
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Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells. National Institutes of Health. [Link]
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A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3. PubMed. [Link]
-
Abstract C246: SH-4-54, a novel small-molecule inhibitor of STAT3, demonstrates significant anti-tumor activity against multiple myeloma. American Association for Cancer Research. [Link]
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Data Sheet - STAT3 Reporter Kit (STAT3 Signaling Pathway) Catalog #: 79730. BPS Bioscience. [Link]
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STAT3 Reporter Assay By Luciferase | Biocompare.com Kit/Reagent Review. Biocompare. [Link]
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Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors. National Institutes of Health. [Link]
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Abstract C246: SH-4-54, a novel small-molecule inhibitor of STAT3, demonstrates significant anti-tumor activity against multiple myeloma. ResearchGate. [Link]
-
A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Semantic Scholar. [Link]
-
Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation. National Institutes of Health. [Link]
-
Phenethyl isothiocyanate inhibits STAT3 activation in prostate cancer cells. PubMed. [Link]
-
This compound. MySkinRecipes. [Link]
-
Molecular evidence of cryptotanshinone for treatment and prevention of human cancer. ScienceDirect. [Link]
-
Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma. National Institutes of Health. [Link]
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Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. Semantic Scholar. [Link]
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Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
-
An Evaluation of the Anti-Carcinogenic Response of Major Isothiocyanates in Non-Metastatic and Metastatic Melanoma Cells. MDPI. [Link]
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Combination of Phenethyl Isothiocyanate and Dasatinib Inhibits Hepatocellular Carcinoma Metastatic Potential through FAK/STAT3/Cadherin Signalling and Reduction of VEGF Secretion. MDPI. [Link]
-
Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. National Institutes of Health. [Link]
-
Dietary agent, benzyl isothiocyanate inhibits signal transducer and activator of transcription 3 phosphorylation and collaborates with sulforaphane in the growth suppression of PANC-1 cancer cells. ResearchGate. [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. [Link]
-
Are isothiocyanates potential anti-cancer drugs? National Institutes of Health. [Link]
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The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. National Institutes of Health. [Link]
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [Link]
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Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. National Institutes of Health. [Link]
-
This compound. NIST WebBook. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-5-methylphenyl isothiocyanate
As researchers and drug development professionals, our work with reactive chemical intermediates like 2-Methoxy-5-methylphenyl isothiocyanate is foundational to innovation. This compound, with its highly reactive isothiocyanate group, is invaluable for synthesizing thiourea derivatives and other novel molecules in pharmaceutical and agrochemical research.[1] However, the very reactivity that makes it useful also classifies it as a hazardous material, demanding a rigorous and informed approach to its handling and disposal.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe management and disposal of this compound, grounded in its chemical properties and regulatory standards. Our goal is to empower you to manage this chemical's lifecycle in your lab with confidence and uncompromising safety.
Hazard Profile and Risk Assessment: The 'Why' Behind the Procedure
Understanding the inherent risks of this compound (CAS No. 190774-56-2) is the first step toward safe disposal. Its hazard profile is dictated by the electrophilic nature of the isothiocyanate (-N=C=S) functional group.
This compound is classified as hazardous and presents multiple risks.[2] It is corrosive and can cause severe skin burns and serious, potentially irreversible, eye damage.[2][3] It is also toxic if swallowed, inhaled, or absorbed through the skin.[2][4] Furthermore, it is a sensitizer, meaning repeated contact may lead to an allergic skin reaction in susceptible individuals.[2]
| Hazard Category | Description | GHS Hazard Statements | Key Precautionary Actions |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2][4][5] | H301, H311, H331 | Avoid all routes of exposure. Use only in a well-ventilated area or chemical fume hood. Do not eat, drink, or smoke when handling.[2][6] |
| Corrosivity | Causes severe skin burns and eye damage.[2][3] The material is a lachrymator, causing tearing.[2] | H314, H318 | Wear appropriate chemical-resistant gloves, clothing, and eye/face protection (goggles and face shield).[2] |
| Sensitization | May cause an allergic skin reaction.[2] | H317 | Prevent all skin contact. Contaminated work clothing should not be allowed out of the workplace.[2] |
| Reactivity | Reacts with water, acids, strong bases, alcohols, amines, and strong oxidizing agents.[2] | Not Applicable | Store away from incompatible materials in a dry, cool, well-ventilated, and locked area.[2][7] |
The causality behind its reactivity is crucial to understand. The carbon atom in the isothiocyanate group is highly susceptible to nucleophilic attack. This is why it reacts readily with water, alcohols, and amines, which are common in laboratory settings and waste streams. Mixing this compound with incompatible materials can lead to the release of toxic gases or unpredictable reactions.
Waste Characterization and Segregation: The First Logistical Step
Before disposal, all chemical waste must be properly characterized according to federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10] Given its properties, any waste containing this compound must be managed as hazardous waste .
The Cardinal Rule of Segregation: Never mix isothiocyanate waste with other waste streams. Co-disposal with aqueous waste, acidic or basic solutions, or alcohol-based solvents is strictly prohibited due to chemical incompatibility.[2] Remember the "mixture rule": if you combine a listed hazardous waste with a non-hazardous waste, the entire volume is typically considered hazardous.[9]
Actionable Steps:
-
Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all this compound waste. The container must have a tight-fitting lid.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other solvents or chemicals present. Include the associated hazard pictograms (e.g., Corrosive, Toxic).
-
Location: Keep the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.
Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing different forms of waste generated from this chemical.
Protocol 3.1: Unused or Expired Neat Chemical
Disposal of the pure, unadulterated chemical requires minimal processing but maximum adherence to containment protocols.
-
Do Not Open: If the chemical is expired and the container seal is intact, do not open it.
-
Maintain Original Container: Keep the chemical in its original, tightly sealed container.[7] Ensure the manufacturer's label is intact and legible.
-
Label as Waste: Attach a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.
-
Arrange for Pickup: Contact your EHS office to schedule a pickup by a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash.[2][11]
Protocol 3.2: Contaminated Labware and Personal Protective Equipment (PPE)
Solid waste contaminated with this compound carries the same hazards as the neat chemical.
-
Collect at Point of Use: Immediately place all contaminated items (e.g., pipette tips, weighing boats, gloves, bench paper) into a designated solid hazardous waste container. This should be a puncture-resistant container lined with a heavy-duty plastic bag.
-
Avoid Compaction: Do not manually compact the waste, as this can generate aerosols or cause punctures.
-
Seal and Label: When the container is full, securely seal the inner bag and the outer container. Label it clearly as "Solid Hazardous Waste" with the chemical name.
-
Arrange for Pickup: Transfer the sealed container to your lab's designated waste accumulation area and arrange for disposal through your EHS office.
Protocol 3.3: Management and Disposal of Small Spills
A small, manageable spill should be handled immediately by trained personnel using a dedicated spill kit.
-
Ensure Safety: Alert others in the area. Ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves. Respiratory protection may be necessary depending on the spill size and ventilation.[2]
-
Containment: If the liquid is spreading, contain it using an inert absorbent material from your spill kit.
-
Absorption: Gently cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[2][11] Do not use combustible materials like paper towels or sawdust as the primary absorbent.
-
Collection: Once the material is fully absorbed, carefully scoop it into a designated, sealable hazardous waste container. Use non-sparking tools.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Disposal: Seal, label, and dispose of the container holding the spill cleanup materials as hazardous waste via your EHS office.
The Disposal Decision Workflow
The following diagram illustrates the logical flow for making correct disposal decisions when working with this compound.
Caption: Disposal decision workflow for this compound waste.
Regulatory Compliance: The Final Authority
This guide provides scientifically sound procedures, but all actions must comply with the specific regulations set forth by your local, state, and federal authorities (e.g., EPA, OSHA).[2][10] The ultimate authority for waste disposal procedures in your organization is your Environmental Health & Safety (EHS) office. Always consult your institution's Chemical Hygiene Plan and hazardous waste management guidelines before beginning work with this or any other hazardous chemical. They will provide approved containers, labels, and procedures that ensure compliance and safety.
By integrating this expert guidance into your laboratory's standard operating procedures, you build a culture of safety and ensure that the lifecycle of every chemical, from receipt to disposal, is managed with the highest degree of care and responsibility.
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SDS Manager. (2009). This compound SDS. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Chemsigma. (n.d.). This compound [190774-56-2]. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Metasci. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-methylphenol. PubChem Compound Database. Retrieved from [Link]
-
Eurofins. (n.d.). Federal (RCRA-TCLP) and State (Title 22-STLC, TTLC) Hazardous Waste Criteria. Retrieved from [Link]
-
LA County Fire Department. (n.d.). Compliance Guideline For Hazardous Wastes and Materials. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
-
MDPI. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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PubMed. (1984). Prudent practices for disposal of chemicals from laboratories. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 268 Subpart D -- Treatment Standards. Retrieved from [Link]
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MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
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Mastering the Safe Handling of 2-Methoxy-5-methylphenyl Isothiocyanate: A Guide for Laboratory Professionals
For the modern researcher, pushing the boundaries of science requires not only innovation but also an unwavering commitment to safety. This guide provides essential, in-depth protocols for the safe handling, use, and disposal of 2-Methoxy-5-methylphenyl isothiocyanate, a reactive compound with significant potential in synthetic chemistry and drug development. By understanding the "why" behind each safety measure, you will be empowered to work confidently and securely, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: Why Isothiocyanates Demand Respect
This compound belongs to the isothiocyanate family, a class of compounds characterized by the -N=C=S functional group. This group is highly reactive, making these compounds valuable synthetic intermediates but also imparting specific hazards. The primary dangers associated with this compound include severe skin burns, serious eye damage, and potential sensitization.[1][2] The electrophilic nature of the isothiocyanate group allows it to readily react with nucleophiles, including water, amines, and thiols found in biological tissues, leading to cellular damage. This reactivity is the fundamental reason for its corrosive and irritant properties.
Hazard Identification:
| Hazard Statement | Classification |
| H314: Causes severe skin burns and eye damage. | Skin Corrosion/Irritation, Serious Eye Damage[1][2] |
| H318: Causes serious eye damage. | Serious Eye Damage[1] |
| May cause an allergic skin reaction. | Skin Sensitization[2] |
| Harmful if swallowed, in contact with skin or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation)[3] |
Your Armor: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.
Core PPE Ensemble:
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended. The outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach of the outer glove. Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.[4][5] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[4] For operations with a higher risk of splashing or vigorous reactions, a face shield worn over the goggles is required to protect the entire face.[4][6] |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[4][5] |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][10] |
| Footwear | Closed-toe shoes made of a non-porous material are required. This prevents injury from spills and dropped objects.[4] |
Operational Blueprint: From Receipt to Disposal
A meticulous and well-documented workflow is paramount for safety and experimental reproducibility.
Receiving and Storage:
-
Inspect Upon Receipt: Before accepting the package, visually inspect it for any signs of damage or leakage.
-
Designated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[2][9]
-
Secondary Containment: Keep the container tightly sealed and within a secondary container to mitigate the impact of potential leaks.
Handling and Use Protocol:
-
Work in a Fume Hood: Always handle this compound inside a properly functioning chemical fume hood.
-
Prepare Your Workspace: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the containment area.
-
Dispensing: When transferring the chemical, use a clean, dry syringe or pipette. Avoid pouring directly from the bottle to prevent splashes.
-
Reaction Quenching: Be mindful that reactions involving isothiocyanates can be exothermic. Plan for appropriate cooling and quenching procedures.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable decontamination solution is a 5% sodium hypochlorite solution, followed by a water rinse.
Waste Disposal Plan:
-
Segregated Waste Streams: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous waste.
-
Labeled Waste Containers: Use clearly labeled, sealed containers for liquid and solid waste.
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Do not pour any isothiocyanate waste down the drain.[11][12]
Emergency Response: Preparedness is Key
Accidents can happen despite the best precautions. A clear and practiced emergency plan is crucial.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently harness the synthetic potential of this compound while maintaining a safe and productive laboratory environment.
References
- Chemical Label. (n.d.).
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: METHYL ISOTHIOCYANATE. Retrieved from [Link]
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Fisher Scientific UK. (2009, September 22). This compound SDS. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
- Metasci. (n.d.).
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RIFM. (2021, June 25). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Retrieved from [Link]
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PMC. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]
-
MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
